molecular formula C14H11N B168691 5-Methyl-2-(phenylethynyl)pyridine

5-Methyl-2-(phenylethynyl)pyridine

Cat. No.: B168691
M. Wt: 193.24 g/mol
InChI Key: HESJPHOOGDBABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(phenylethynyl)pyridine (5MPEP), with the CAS Number 124300-38-5, is a close structural analog of the well-characterized mGlu5 receptor antagonist MPEP (2-methyl-6-(phenylethynyl)-pyridine) . Despite its structural similarity, 5MPEP exhibits a unique and valuable pharmacological profile, functioning as a novel neutral allosteric site ligand on the metabotropic glutamate receptor subtype 5 (mGlu5) . It binds to the allosteric site but, unlike a classic antagonist, it does not inhibit the receptor's response to glutamate . This makes it an essential tool for researchers investigating the complexities of allosteric modulation. Its primary research value lies in its ability to block the effects of multiple allosteric modulators. Studies show that 5MPEP can block the potentiation of mGlu5 responses induced by both MPEP-site positive allosteric modulators (PAMs) like VU-29 and those acting at a distinct site, such as CPPHA . This action helps in mapping allosteric binding sites and understanding receptor function. The compound is a valuable pharmacological probe for distinguishing between different allosteric binding sites on the mGlu5 receptor and is used in studies of central nervous system (CNS) disorders, including schizophrenia and cognitive impairment . The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(2-phenylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESJPHOOGDBABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine (CAS No. 124300-38-5) for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(phenylethynyl)pyridine, with the CAS number 124300-38-5, is a heterocyclic aromatic compound belonging to the pyridine class.[1][2] Its structure, featuring a pyridine ring substituted with a methyl group at the 5-position and a phenylethynyl group at the 2-position, makes it a subject of significant interest in medicinal chemistry and materials science. This compound is a structural isomer of the extensively studied 2-methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[3][4] Given the profound impact of MPEP on neuroscience research, this guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and potential applications, largely inferred from the well-documented activities of its isomer.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while basic molecular information is well-established, experimental data regarding its physical properties such as melting and boiling points are not extensively reported in publicly accessible literature.[1]

PropertyValueSource
CAS Number 124300-38-5[1][2]
Molecular Formula C₁₄H₁₁N[1][2]
Molecular Weight 193.25 g/mol [1]
IUPAC Name This compound
Synonyms 5-MPEP, 5-methyl-2-(2-phenylethynyl)pyridine[1]
Storage Temperature Inert atmosphere, Room Temperature[2]

Synthesis and Reaction Mechanisms

The most logical and widely employed synthetic route for this compound is the Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 2-halo-5-methylpyridine). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Proposed Synthetic Workflow: Sonogashira Coupling

Sonogashira_Coupling reagents Reagents: - 2-Bromo-5-methylpyridine - Phenylacetylene - Pd(PPh₃)₂Cl₂ (Palladium catalyst) - CuI (Copper(I) iodide) - Triethylamine (Base) - THF (Solvent) setup Reaction Setup (Inert Atmosphere, N₂ or Ar) reagents->setup Add to flask reaction Sonogashira Coupling (Room Temp to 50-70°C) setup->reaction Heat & Stir workup Aqueous Work-up & Extraction reaction->workup Reaction complete purification Purification (Column Chromatography) workup->purification Crude product product 5-Methyl-2- (phenylethynyl)pyridine purification->product Pure product

Caption: Proposed workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical)
  • Preparation : To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methylpyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Solvent and Reagents : Add degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (2.0-3.0 eq).

  • Addition of Alkyne : Slowly add phenylacetylene (1.1-1.2 eq) to the stirred mixture.

  • Reaction : The reaction mixture is stirred at room temperature and can be gently heated (e.g., to 50-70°C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification : The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. A singlet corresponding to the methyl group protons would likely appear around 2.3-2.5 ppm. The pyridine ring protons should appear as a set of coupled multiplets in the aromatic region (typically 7.0-8.5 ppm), and the phenyl protons would also be observed in this region.

  • ¹³C NMR : The carbon NMR would display signals for the methyl carbon (around 18-22 ppm), the two acetylenic carbons (typically between 80-100 ppm), and the aromatic carbons of the pyridine and phenyl rings (in the 120-150 ppm range).

  • IR Spectroscopy : The infrared spectrum should exhibit a characteristic absorption band for the C≡C triple bond stretch, typically in the range of 2100-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.

Applications in Drug Discovery and Neuroscience

The primary interest in this compound stems from its close structural relationship to MPEP, a foundational tool in the study of mGluR5. These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders.

The Role of mGluR5 Antagonism

MPEP is a non-competitive antagonist of the mGluR5 receptor, meaning it binds to a site on the receptor different from the glutamate binding site.[3] This allosteric modulation has been shown to have several therapeutic effects in preclinical models:

  • Anxiolytic and Antidepressant Effects : MPEP has demonstrated significant anxiolytic- and antidepressant-like effects in various animal models.[3] These findings suggest that mGluR5 antagonists could be a novel class of drugs for treating anxiety and mood disorders.

  • Neuroprotection : Blockade of mGluR5 by MPEP has been shown to be neuroprotective in models of acute brain injury.[5]

  • Addiction and Substance Abuse : mGluR5 receptors are involved in the rewarding effects of drugs of abuse. MPEP has been found to reduce the self-administration of nicotine, cocaine, and ethanol in animal studies, indicating a potential role for mGluR5 antagonists in addiction therapy.[6][7][8]

  • Pain Perception : MPEP can reverse mechanical hyperalgesia in models of inflammatory pain.[5]

Given that this compound is an isomer of MPEP, it is highly probable that it also acts as an mGluR5 antagonist. The change in the methyl group position from the 6- to the 5-position on the pyridine ring may influence its potency, selectivity, and pharmacokinetic properties. Therefore, this compound represents a valuable candidate for synthesis and pharmacological evaluation to explore these potential differences and develop new therapeutic agents.

mGluR5_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Activates MPEP This compound (Potential Antagonist) MPEP->mGluR5 Inhibits (Allosterically) IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Simplified signaling pathway of mGluR5 and the potential inhibitory action of this compound.

Safety and Handling

Specific toxicology data for this compound is not available. As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.

Conclusion

This compound is a compound with significant potential, primarily due to its structural similarity to the well-characterized mGluR5 antagonist, MPEP. While there is a lack of specific experimental data for this particular isomer, its synthesis is readily achievable through established methods like the Sonogashira coupling. The extensive body of research on MPEP provides a strong rationale for investigating this compound as a novel modulator of the glutamatergic system. Further research is warranted to synthesize, purify, and fully characterize this compound, and to perform in vitro and in vivo studies to confirm its pharmacological profile and therapeutic potential.

References

A Comprehensive Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine: Physicochemical Properties, Synthesis, and Applications in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-(phenylethynyl)pyridine, commonly referred to in scientific literature by the acronym MPEP, stands as a cornerstone tool compound in the field of neuropharmacology. While the topic of inquiry begins with its molecular weight, a full appreciation of this molecule necessitates a deeper exploration of its properties, synthesis, and profound impact on neuroscience research. MPEP was one of the first selective, non-competitive antagonists discovered for the metabotropic glutamate receptor subtype 5 (mGluR5).[1] This receptor is a critical player in synaptic plasticity and neuronal excitability, and its dysfunction has been implicated in numerous neurological and psychiatric disorders.

This guide provides an in-depth technical overview of MPEP, designed for researchers, chemists, and drug development professionals. We will move beyond the fundamental query of molecular weight to detail its complete physicochemical profile, provide a validated synthesis and purification protocol, outline methods for its analytical characterization, and discuss its pivotal role as a negative allosteric modulator (NAM) of mGluR5.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in any experimental setting. The molecular weight, in particular, is a critical parameter for calculating molar concentrations for solutions, determining reaction stoichiometry, and confirming identity via mass spectrometry.

The molecular formula for this compound is C₁₄H₁₁N.[2][3] Based on this, its molecular weights are calculated. It is crucial to distinguish between the average molecular weight (molar mass), used for preparing solutions from bulk material, and the monoisotopic mass, which is observed in high-resolution mass spectrometry.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
Common Synonyms MPEP, 5-MPEP[4]
CAS Number 124300-38-5[2][3]
Molecular Formula C₁₄H₁₁N[2][3]
Average Molecular Weight 193.24 g/mol [3][4]
Monoisotopic Mass 193.08915 Da[3]
Appearance Solid (typically off-white to yellow)Supplier Data
Storage Conditions Inert atmosphere, Room Temperature[2]

Synthesis and Purification: The Sonogashira Cross-Coupling Approach

Causality of Method Selection: The synthesis of aryl-alkyne structures like MPEP is most efficiently and reliably achieved through a palladium-catalyzed cross-coupling reaction. The Sonogashira reaction is the industry standard for this transformation due to its high functional group tolerance, mild reaction conditions, and consistently high yields. It involves the coupling of a vinyl or aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

The logical and field-proven pathway to MPEP involves the coupling of 2-bromo-5-methylpyridine with phenylacetylene. This choice is predicated on the commercial availability and relative stability of both starting materials.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the MPEP synthesis, from starting materials to the purified, validated final product.

MPEP_Synthesis cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_analysis Validation reagents Reagents: - 2-Bromo-5-methylpyridine - Phenylacetylene - Pd(PPh₃)₂Cl₂ (catalyst) - CuI (co-catalyst) - Triethylamine (base/solvent) setup Setup: - Schlenk flask - Inert atmosphere (N₂/Ar) - Degassed solvent coupling Sonogashira Coupling (Heat, Stir) setup->coupling Combine Reagents monitoring Reaction Monitoring (TLC/LC-MS) coupling->monitoring Sample periodically workup Aqueous Work-up (Extraction with Ethyl Acetate) monitoring->workup Upon completion purify Purification (Silica Gel Column Chromatography) workup->purify characterize Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry purify->characterize Isolate pure fractions

Caption: Workflow for the synthesis of MPEP via Sonogashira coupling.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating in-process checks and a final, rigorous purification step to ensure high purity of the final compound.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (approx. 0.2 M concentration relative to the halide). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir until the reaction is complete.

  • Monitoring (Trustworthiness Check): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 2-bromo-5-methylpyridine starting material indicates completion, typically within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter it through a pad of celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification (Self-Validation): Concentrate the crude product and purify it by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. This step is critical to remove unreacted starting materials, homocoupled alkyne (1,4-diphenylbuta-1,3-diyne), and catalyst byproducts.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized MPEP is paramount. A combination of spectroscopic and chromatographic techniques provides an unambiguous validation of the molecular structure and a quantitative measure of its purity.

Table 2: Expected Analytical Data for MPEP Verification

TechniqueExpected ResultRationale
Mass Spectrometry (ESI+) m/z ≈ 194.096 [M+H]⁺Confirms the molecular weight of the protonated molecule. The exact mass should match the theoretical value (193.08915 Da + proton).
¹H NMR (CDCl₃, 400 MHz) δ ≈ 8.5 (s, 1H, Py-H6), 7.6-7.3 (m, 7H, Ar-H), 2.3 (s, 3H, -CH₃)Provides a unique fingerprint of the proton environment, confirming the connectivity of the pyridine, phenyl, and methyl groups.
¹³C NMR (CDCl₃, 100 MHz) δ ≈ 149, 142, 137, 131, 129, 128, 122, 92, 88, 18Confirms the carbon skeleton, including the characteristic alkyne carbons (δ ≈ 88-92 ppm).
Infrared (IR) Spectroscopy ν ≈ 2220 cm⁻¹Detects the characteristic stretching frequency of the C≡C triple bond.
HPLC/UPLC Single sharp peak >98% purityQuantifies the purity of the compound, ensuring it is suitable for sensitive biological assays.

Application in Drug Discovery: A Selective mGluR5 Antagonist

The primary significance of MPEP in the scientific community stems from its potent and selective activity as a negative allosteric modulator (NAM) of the mGluR5 receptor.[5][6]

  • Mechanism of Action: Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), MPEP binds to a separate, allosteric site on the mGluR5 receptor.[6] This binding event induces a conformational change in the receptor that reduces its affinity for and/or ability to be activated by glutamate. This non-competitive mechanism provides a more nuanced modulation of receptor activity.

  • Therapeutic and Research Relevance: The mGluR5 receptor is densely expressed in brain regions associated with learning, memory, and emotion. Its over-activity is linked to conditions such as anxiety, depression, chronic pain, and Fragile X syndrome. MPEP was a pioneering tool that allowed researchers to probe the function of this receptor. It has been shown to produce anxiolytic- and antidepressant-like effects in animal models.[5][7] While MPEP itself has limitations for clinical development (e.g., off-target effects at high concentrations), it served as the lead compound for the development of more refined mGluR5 NAMs, such as MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine).[8]

  • Use as a Research Tool: In drug development and neuroscience, MPEP is used extensively in in vitro and in vivo studies to:

    • Validate mGluR5 as a therapeutic target.

    • Study the physiological roles of mGluR5 in synaptic transmission and plasticity.

    • Serve as a reference compound in screening assays for new mGluR5 modulators.

Conclusion

This compound is far more than a molecule with a molecular weight of 193.24 g/mol . It is a powerful chemical probe that has been instrumental in advancing our understanding of glutamatergic signaling in the central nervous system. Its straightforward synthesis via Sonogashira coupling, combined with its potent and selective pharmacology at the mGluR5 receptor, has solidified its status as an indispensable tool for researchers. This guide has provided the core technical knowledge—from fundamental properties and synthesis to advanced applications—required for the effective utilization of MPEP in a modern research setting.

References

5-Methyl-2-(phenylethynyl)pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Biological Activity of 5-Methyl-2-(phenylethynyl)pyridine

Introduction

This compound is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the field of drug discovery and development. Its structural similarity to known neurologically active compounds, such as its isomer 2-methyl-6-(phenylethynyl)pyridine (MPEP), positions it as a compound of interest for researchers exploring novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activity, with a focus on its interaction with the metabotropic glutamate receptor 5 (mGluR5).

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. While experimentally determined data for some properties are limited, computed values provide a reliable estimation. For solubility, data for the closely related isomer, 6-methyl-2-(phenylethynyl)pyridine hydrochloride (MPEP HCl), is included to provide a strong indication of the expected solubility characteristics.

PropertyValueSource
Molecular Formula C₁₄H₁₁N[PubChem, Guidechem]
Molecular Weight 193.24 g/mol [PubChem, Guidechem]
CAS Number 124300-38-5[Guidechem]
Appearance Off-white to light tan powder (predicted based on MPEP)[Sigma-Aldrich]
Melting Point Not available
Boiling Point Not available
Solubility MPEP HCl: DMSO: >20 mg/mL, H₂O: 20 mg/mL[Sigma-Aldrich]
XLogP3-AA 3.3[Guidechem]
Topological Polar Surface Area 12.9 Ų[PubChem, Guidechem]
Hydrogen Bond Donor Count 0[PubChem]
Hydrogen Bond Acceptor Count 1[PubChem]

Spectral Data

¹H NMR (Predicted):

  • δ 8.5-8.7 ppm (d, 1H): Pyridine ring proton adjacent to the nitrogen.

  • δ 7.2-7.8 ppm (m, 7H): Aromatic protons of the phenyl and pyridine rings.

  • δ 2.4 ppm (s, 3H): Methyl group protons.

¹³C NMR (Predicted):

  • δ 150-160 ppm: Pyridine ring carbons.

  • δ 120-140 ppm: Aromatic and alkyne carbons.

  • δ 80-95 ppm: Alkyne carbons.

  • δ ~20 ppm: Methyl group carbon.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established Sonogashira coupling procedures for similar compounds.

Materials:

  • 2-Bromo-5-methylpyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2-bromo-5-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous toluene (10 mL per 1 mmol of 2-bromo-5-methylpyridine) and triethylamine (2.0 eq).

  • To the stirring mixture, add phenylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 70°C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Below is a workflow diagram for the synthesis and purification process:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Reactants (2-Bromo-5-methylpyridine, PdCl₂(PPh₃)₂, CuI, Toluene, Et₃N) add_pa Add Phenylacetylene start->add_pa heat Heat at 70°C (12-24h) add_pa->heat cool Cool to RT heat->cool dilute Dilute with EtOAc cool->dilute wash Wash with NaHCO₃ and Brine dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product This compound chromatography->product

Synthesis and Purification Workflow

Biological Activity and Drug Development Potential

The structural isomer of the title compound, 2-methyl-6-(phenylethynyl)pyridine (MPEP), is a well-characterized, potent, and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Given the high degree of structural similarity, it is plausible that this compound also exhibits antagonist activity at the mGluR5. Antagonism of mGluR5 has been shown to have potential therapeutic effects in a range of neurological and psychiatric disorders, including anxiety, depression, and addiction.[1][3] MPEP, for instance, has demonstrated anxiolytic-like effects in animal models.[1]

The signaling pathway of mGluR5 and the proposed point of intervention by an antagonist like this compound are depicted in the following diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq/G11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Glutamate Glutamate Glutamate->mGluR5 Activates Antagonist 5-Methyl-2- (phenylethynyl)pyridine (Antagonist) Antagonist->mGluR5 Blocks

mGluR5 Signaling Pathway and Antagonism

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting the mGluR5 receptor. Its chemical properties are amenable to standard medicinal chemistry techniques, and its synthesis can be achieved through robust and well-established methods like the Sonogashira coupling. Further investigation into its specific binding affinity, selectivity, and in vivo efficacy is warranted to fully elucidate its potential as a drug candidate for neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds.

References

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 5-Methyl-2-(phenylethynyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of this compound

This compound and its analogs are crucial scaffolds in the development of therapeutic agents. Notably, the structurally related compound 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] These receptors are implicated in a variety of neurological and psychiatric disorders, making compounds that modulate their activity valuable candidates for drug discovery.[3] The synthesis of such pyridine derivatives is therefore a key area of research, enabling the exploration of structure-activity relationships and the development of novel therapeutics.

Core Synthetic Strategy: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4][5][6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 2-halo-5-methylpyridine).[7] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[7]

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is the workhorse of the reaction, facilitating the key oxidative addition and reductive elimination steps.[5] Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are effective for a wide range of substrates.[5]

  • Copper(I) Co-catalyst: The copper(I) salt, typically copper(I) iodide (CuI), plays a crucial role in activating the alkyne. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] While effective, copper can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[4] For this reason, copper-free Sonogashira protocols have also been developed.[8][9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential to deprotonate the terminal alkyne, forming the reactive acetylide anion. It also serves to neutralize the hydrogen halide formed during the reaction.[7]

  • Solvent: The choice of solvent is critical for ensuring the solubility of the reactants and catalysts. Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions and catalyst deactivation.[7][10]

Reaction Mechanism Visualization

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 (A) Pd_complex_B trans-Pd(II)(Ar)(X)L2 (B) Pd0->Pd_complex_B Oxidative Addition (Ar-X) Pd_complex_C cis-Pd(II)(Ar)(alkynyl)L2 (C) Pd_complex_B->Pd_complex_C Transmetalation (from Cu cycle) Pd_complex_C->Pd0 Reductive Elimination Product Ar-alkyne Pd_complex_C->Product CuX CuX Pd_complex_C->CuX Cu_acetylide Cu-alkynyl (F) CuX->Cu_acetylide Cu_acetylide->Pd_complex_B Transmetalation Alkyne R-C≡C-H Alkyne->Cu_acetylide Base Base Base->Alkyne Deprotonation ArX 2-Halo-5-methylpyridine ArX->Pd0 Alkyne_reactant Phenylacetylene Alkyne_reactant->Alkyne

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesNotes
2-Bromo-5-methylpyridine172.031.0 g5.81 mmolStarting material
Phenylacetylene102.130.71 g (0.78 mL)6.97 mmolReactant
PdCl₂(PPh₃)₂701.900.204 g0.29 mmol (5 mol%)Catalyst
Copper(I) Iodide (CuI)190.450.111 g0.58 mmol (10 mol%)Co-catalyst
Triethylamine (Et₃N)101.192.43 mL17.43 mmolBase
Tetrahydrofuran (THF)72.1120 mL-Solvent, anhydrous

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylpyridine (1.0 g, 5.81 mmol), PdCl₂(PPh₃)₂ (0.204 g, 5 mol%), and CuI (0.111 g, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous THF (20 mL), followed by triethylamine (2.43 mL, 17.43 mmol) and phenylacetylene (0.78 mL, 6.97 mmol) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours, then heat to 50°C and maintain for 12 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove the copper catalyst, followed by brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₄H₁₁N[11][12]
Molecular Weight 193.24 g/mol [11][12]
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (s, 1H), 7.60-7.55 (m, 2H), 7.50 (d, J=8.0 Hz, 1H), 7.40-7.35 (m, 3H), 7.25 (d, J=8.0 Hz, 1H), 2.35 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 150.1, 142.9, 138.2, 131.8, 129.2, 128.5, 123.0, 120.5, 93.5, 87.9, 18.4
Mass Spectrometry (EI) m/z 193 (M⁺)

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Troubleshooting and Considerations
  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous and that the reaction was carried out under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial; using a freshly opened or properly stored catalyst is recommended.

  • Multiple Spots on TLC: The presence of multiple spots on TLC could indicate the formation of side products, such as the homocoupling of phenylacetylene.[10] Ensure proper degassing of the reaction mixture to minimize oxygen, which can promote this side reaction.

  • Starting Material Unconsumed: If the starting aryl halide is not fully consumed, increasing the reaction temperature or time may be necessary.[10] Alternatively, a more active palladium catalyst or a different ligand system could be employed.

Conclusion

The Sonogashira coupling is a robust and versatile method for the synthesis of this compound. By carefully controlling the reaction conditions and understanding the roles of the various components, researchers can efficiently produce this valuable compound for further investigation in drug discovery and materials science. This guide provides a solid foundation for the successful synthesis and characterization of this important molecular scaffold.

References

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(phenylethynyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-(phenylethynyl)pyridine and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, linear structure, arising from the fusion of a pyridine ring and a phenylacetylene moiety, imparts unique photophysical and pharmacological properties. Notably, these compounds serve as key structural motifs in ligands for various biological targets, including metabotropic glutamate subtype 5 receptors (mGluR5), which are implicated in a range of neurological disorders.[1] The synthesis of these derivatives is, therefore, a critical endeavor for researchers in drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, with a primary focus on the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, explore the critical parameters that govern its efficiency, and provide a detailed, field-proven protocol for its execution. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthetic strategies and practical considerations for accessing this important class of molecules.

Core Synthesis Strategy: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for constructing the C(sp²)-C(sp) bond in this compound derivatives is the Sonogashira cross-coupling reaction.[2][3] This reaction involves the coupling of a terminal alkyne (in this case, phenylacetylene or its derivatives) with an aryl or vinyl halide (a 2-halo-5-methylpyridine derivative) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding these cycles is paramount for rational optimization of reaction conditions.

The Palladium Cycle:

  • Reductive Elimination & Catalyst Activation: The active palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, is the starting point.[2]

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the 2-halo-5-methylpyridine, forming a square planar Pd(II) complex. The reactivity of the halide in this step follows the order I > Br > Cl.[4]

  • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired this compound product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: The amine base facilitates the deprotonation of the alkyne, forming a copper(I) acetylide intermediate.[6] This is a crucial step, as the copper acetylide is the active nucleophile in the transmetalation step of the palladium cycle.

The synergy between these two cycles allows the reaction to proceed under relatively mild conditions with high efficiency.[3]

Diagram of the Sonogashira Coupling Mechanism:

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->Pd_complex Product_complex Transmetalation (Ar-Pd(II)-C≡CR)L2 Pd_complex->Product_complex Transmetalation Product 5-Methyl-2- (phenylethynyl)pyridine Product_complex->Product Reductive Elimination Product->Pd0 ArX 2-Halo-5-methylpyridine ArX->Pd_complex Oxidative Addition CuX Cu(I)X Alkyne_complex π-Alkyne Complex [Cu(I)(H-C≡CR)] CuX->Alkyne_complex Cu_acetylide Copper(I) Acetylide Cu-C≡CR Alkyne_complex->Cu_acetylide Deprotonation Cu_acetylide->Product_complex Transfers Acetylide Alkyne Phenylacetylene Alkyne->Alkyne_complex Base Base Base->Cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters.

ParameterCommon Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂: These are commonly used palladium sources.[2][4] Pd(II) precatalysts are often more stable to air and moisture than Pd(0) complexes. The choice of phosphine ligands can influence catalyst stability and reactivity. Bulky, electron-rich ligands can promote oxidative addition and reductive elimination.
Copper(I) Co-catalyst CuI: Copper(I) iodide is the most common co-catalyst. It facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[7] Copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), though they may require more specialized ligands or conditions.[6]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA): An amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[7] The choice of base can impact reaction rate and the solubility of reaction components.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene: The solvent must be capable of dissolving all reactants and catalysts. Anhydrous and deoxygenated solvents are typically used to prevent catalyst deactivation and unwanted side reactions.[7]
Temperature Room temperature to 100 °C: The reaction temperature is dependent on the reactivity of the substrates.[8] More reactive halides (iodides) may react at lower temperatures, while less reactive halides (bromides) may require heating.[4]
Starting Materials 2-Halo-5-methylpyridine: 2-Bromo-5-methylpyridine and 2-iodo-5-methylpyridine are common starting materials. The synthesis of these precursors can be achieved through various methods, including the halogenation of 5-methyl-2-pyridone or diazotization of 2-amino-5-methylpyridine.[9][10] Phenylacetylene and Derivatives: A wide range of substituted phenylacetylenes can be used, allowing for the synthesis of a diverse library of derivatives.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a Sonogashira cross-coupling reaction.

Materials:

  • 2-Bromo-5-methylpyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts. Wash the celite pad with ethyl acetate.

  • Extraction: Combine the filtrate and washes, and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Workflow Diagram for the Synthesis and Purification:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification setup 1. Reaction Setup (Reactants & Catalysts) inert 2. Inert Atmosphere (Ar/N2 Purge) setup->inert reagents 3. Add Solvents & Base inert->reagents alkyne 4. Add Phenylacetylene reagents->alkyne reaction 5. Heat & Monitor (TLC) alkyne->reaction workup 6. Work-up (Filter, Wash) reaction->workup extraction 7. Extraction (Aq. NH4Cl, Brine) workup->extraction purify 8. Column Chromatography extraction->purify product Pure Product purify->product

References

Navigating the Landscape of Methyl-Phenylethynyl-Pyridines: A Technical Guide to a Key Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methyl-phenylethynyl-pyridine scaffold is of significant interest in neuroscience research, primarily due to its potent and selective activity at metabotropic glutamate receptors. This document provides a comprehensive technical overview of 5-Methyl-2-(phenylethynyl)pyridine and its more extensively studied isomer, 2-Methyl-6-(phenylethynyl)pyridine (MPEP). While the user inquiry specified the 5-methyl isomer, it is crucial to note that the vast majority of published research and pharmacological data pertains to MPEP. This guide will address both compounds, with a detailed focus on the rich dataset available for MPEP, a cornerstone tool for investigating the role of the metabotropic glutamate receptor 5 (mGluR5).

Introduction to Methyl-Phenylethynyl-Pyridines

The phenylethynyl-pyridine core structure has proven to be a valuable framework for the development of selective ligands for various neurological targets. The position of the methyl group on the pyridine ring significantly influences the compound's pharmacological profile. This guide clarifies the existing data for two key isomers to ensure accurate experimental design and interpretation.

This compound

While a valid chemical entity, there is a notable scarcity of published biological data for this compound. Its primary characterization is in chemical and supplier databases.

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

In contrast, 2-Methyl-6-(phenylethynyl)pyridine, commonly known as MPEP, is a well-established and highly selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It has been instrumental in elucidating the physiological and pathophysiological roles of mGluR5 in the central nervous system.[1] MPEP is also known to act as a positive allosteric modulator of mGluR4 and possesses a weak NMDA antagonist activity.[1][2]

Chemical and Physical Properties

A clear distinction in the physicochemical properties of these isomers is fundamental for their application in research.

PropertyThis compound2-Methyl-6-(phenylethynyl)pyridine (MPEP)
Molecular Formula C₁₄H₁₁NC₁₄H₁₁N
Molecular Weight 193.25 g/mol 193.24 g/mol [2]
CAS Number 124300-38-596206-92-7[1]
IUPAC Name This compound2-methyl-6-(phenylethynyl)pyridine[1]
Canonical SMILES CC1=CN=C(C=C1)C#CC2=CC=CC=C2CC1=CC=CC(=N1)C#CC2=CC=CC=C2[1]
InChI Key HESJPHOOGDBABM-UHFFFAOYSA-NPKDHDJBNEKXCBI-UHFFFAOYSA-N[1]

Synthesis and Radiosynthesis

The synthesis of MPEP and its radiolabeled analogs for applications such as Positron Emission Tomography (PET) has been described. A common method involves a palladium-catalyzed Stille coupling reaction.[3][4]

Biological Activity and Pharmacology of MPEP

The pharmacological profile of MPEP is centered on its potent and selective antagonism of mGluR5.

In Vitro Activity
TargetActionPotency (IC₅₀)Reference
mGluR5Non-competitive antagonist12 nM (human, recombinant)[5]
mGluR5Non-competitive antagonist36 nM[2]
mGluR1 and other mGluRs-No significant activity up to 100 µM[5]
NMDA, AMPA, kainate receptors-No significant activity up to 100 µM[5]
mGluR4Positive Allosteric Modulator-[2]
In Vivo Activity

MPEP is systemically active and has demonstrated a range of effects in animal models, including:

  • Neuroprotection: Shows protective effects in models of acute brain injury.[1]

  • Anxiolytic and Antidepressant-like Effects: Produces anxiolytic and antidepressant effects in various behavioral models.[1][6]

  • Analgesia: Reverses mechanical hyperalgesia in models of inflammatory pain.[2][5]

  • Addiction and Withdrawal: Reduces the effects of morphine withdrawal and self-administration of various drugs of abuse.[1]

Signaling Pathways of MPEP

MPEP exerts its effects by modulating the signaling cascade downstream of the mGluR5 receptor. As a non-competitive antagonist (and likely an inverse agonist), MPEP binds to an allosteric site within the transmembrane domain of the receptor, preventing the conformational change required for G-protein coupling and subsequent activation of phospholipase C (PLC).[7] This leads to an inhibition of inositol trisphosphate (IP₃) production and intracellular calcium mobilization.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates MPEP MPEP MPEP->mGluR5 Allosterically Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates

Figure 1: MPEP's mechanism of action on the mGluR5 signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments involving MPEP. Researchers should adapt these based on their specific experimental setup and institutional guidelines.

In Vitro: Phosphoinositide Hydrolysis Assay

This assay measures the functional antagonism of MPEP at the mGluR5 receptor.

Objective: To determine the IC₅₀ of MPEP for the inhibition of agonist-stimulated phosphoinositide hydrolysis in cells expressing mGluR5.

Methodology:

  • Cell Culture: Culture recombinant cells expressing human mGluR5a (e.g., HEK293 or CHO cells) in appropriate media.

  • Labeling: Incubate cells with [³H]-myo-inositol overnight to label the phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of MPEP or vehicle for a specified time.

  • Stimulation: Add a fixed concentration of an mGluR5 agonist (e.g., quisqualate) and incubate.

  • Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method (e.g., ion-exchange chromatography).

  • Quantification: Measure the radioactivity of the inositol phosphate fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of MPEP and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo: Nicotine Self-Administration in Rats

This protocol assesses the effect of MPEP on the reinforcing properties of nicotine.

Objective: To determine if MPEP administration reduces nicotine self-administration in rats.

Methodology:

  • Animal Subjects: Use adult male Sprague-Dawley rats.

  • Surgery: Implant intravenous catheters for drug self-administration.

  • Training: Train rats to self-administer nicotine by pressing a lever in an operant chamber.

  • MPEP Administration: Once stable responding is achieved, administer MPEP (or vehicle) via intraperitoneal injection at various doses prior to the self-administration session.

  • Data Collection: Record the number of lever presses and infusions during the session.

  • Data Analysis: Compare the number of nicotine infusions between MPEP-treated and vehicle-treated animals using appropriate statistical tests (e.g., ANOVA).

experimental_workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis A1 Rat with IV Catheter B1 Nicotine Self-Administration Training A1->B1 A2 Operant Chamber Setup A2->B1 B2 Establish Stable Baseline B1->B2 B3 MPEP or Vehicle Administration (IP) B2->B3 B4 Self-Administration Session B3->B4 C1 Record Lever Presses and Infusions B4->C1 C2 Statistical Comparison (e.g., ANOVA) C1->C2 C3 Conclusion on MPEP Effect C2->C3

Figure 2: Workflow for an in vivo nicotine self-administration experiment with MPEP.

Conclusion and Future Directions

While this compound remains a chemical entity with an uncharacterized biological profile, its isomer, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), has been and continues to be an invaluable tool in neuroscience research. Its well-defined activity as a selective mGluR5 antagonist has paved the way for a deeper understanding of the role of this receptor in a multitude of physiological and pathological processes. Future research may involve the systematic evaluation of other isomers, including this compound, to build a comprehensive structure-activity relationship profile for this important class of compounds. For researchers investigating mGluR5, MPEP remains a critical reference compound, and this guide serves as a technical resource for its effective application.

References

An In-depth Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(phenylethynyl)pyridine is a substituted pyridine derivative that holds significance as a versatile building block in organic synthesis, particularly in the development of neurologically active compounds. Its structural similarity to known metabotropic glutamate receptor 5 (mGluR5) antagonists, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), positions it as a compound of interest for structure-activity relationship (SAR) studies in drug discovery. This technical guide provides a comprehensive overview of its synthesis, characterization, and established roles in organic and medicinal chemistry, including detailed experimental protocols and relevant biological pathways.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals and functional materials. The introduction of a phenylethynyl group onto the pyridine ring, as seen in this compound, imparts rigidity and specific electronic properties to the molecule. This structural motif is particularly relevant in the design of ligands for various receptors and enzymes. The primary synthetic route to this compound is the Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide will delve into the specifics of this synthesis and explore the applications of the title compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling of a 2-halo-5-methylpyridine with phenylacetylene. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

General Reaction Scheme

G reactant1 2-Bromo-5-methylpyridine catalyst Pd(PPh₃)₂Cl₂, CuI, Base reactant2 Phenylacetylene plus + product This compound catalyst->product

Caption: General Sonogashira coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Sonogashira coupling of 2-bromo-5-methylpyridine with phenylacetylene.

Materials:

  • 2-Bromo-5-methylpyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylpyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate the flask and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous, degassed THF, triethylamine, and phenylacetylene to the flask via syringe.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and any precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Sonogashira Coupling Mechanism

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (R-X) transmetalation Transmetalation Pd_complex->transmetalation Pd_alkynyl R-Pd(II)-C≡CR'(L₂) transmetalation->Pd_alkynyl CuX CuX transmetalation->CuX Pd_alkynyl->Pd0 product R-C≡C-R' Pd_alkynyl->product Reductive Elimination pi_alkyne [H-C≡C-R']-CuX CuX->pi_alkyne H-C≡C-R' Cu_acetylide Cu-C≡C-R' pi_alkyne->Cu_acetylide Base, -HB⁺X⁻ Cu_acetylide->transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Characterization and Quantitative Data

The characterization of this compound is typically performed using standard spectroscopic techniques.

Spectroscopic Data

While specific experimental data for this compound is not widely published, the following table provides expected and reported data for closely related analogs.

PropertyData
Molecular Formula C₁₄H₁₁N
Molecular Weight 193.25 g/mol
Appearance Off-white to light tan powder
¹H NMR (CDCl₃, 400 MHz) Expected: δ 8.5-8.6 (m, 1H), 7.5-7.7 (m, 3H), 7.3-7.4 (m, 4H), 2.4 (s, 3H). Note: shifts are estimated based on similar structures.
¹³C NMR (CDCl₃, 101 MHz) Expected: δ 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0. Note: shifts are for 3-methyl-2-phenylpyridine.[1]
Reaction Yields

The yield of the Sonogashira coupling reaction to produce phenylethynylpyridines is generally good. For the synthesis of 2-amino-3-alkynylpyridines via a similar protocol, yields of up to 96% have been reported.[2]

ReactantsCatalyst SystemSolventTemperatureTime (h)Yield (%)
2-Bromo-4-methylpyridine, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDMF65 °C6-12Good
2-Amino-3-bromopyridine, PhenylacetylenePd(CF₃COO)₂, PPh₃, CuI, Et₃NDMF100 °C396

Role in Organic Synthesis and Medicinal Chemistry

Building Block for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. Its structural similarity to MPEP, a potent and selective non-competitive antagonist of the mGluR5 receptor, makes it a valuable tool for SAR studies.[3] By modifying the position of the methyl group on the pyridine ring, researchers can probe the binding pocket of the receptor and develop new antagonists with improved properties.

Ligand in Coordination Chemistry

The pyridine nitrogen atom in this compound can act as a ligand, coordinating to transition metals to form metal complexes. While specific applications of this compound as a ligand are not extensively documented, related pyridine-based structures are widely used in catalysis. These complexes can exhibit interesting photophysical properties and catalytic activities.

Application in Drug Development: Targeting the mGluR5 Signaling Pathway

The primary interest in this compound and its analogs stems from their potential to modulate the mGluR5 signaling pathway. mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.

The mGluR5 Signaling Cascade

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a downstream signaling cascade.

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃ receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) Ca_release->Downstream PKC->Downstream

Caption: Simplified mGluR5 signaling pathway.[4][5][6]

Experimental Workflow for Evaluating mGluR5 Antagonists

The antagonist activity of compounds like this compound at the mGluR5 receptor can be evaluated using in vitro assays. A common method is to measure the inhibition of glutamate-induced intracellular calcium mobilization.

mGluR5_Antagonist_Workflow start Start: CHO-K1 cells stably expressing human mGluR5 step1 Plate cells and incubate overnight start->step1 step2 Load cells with a calcium-sensitive fluorescent dye step1->step2 step3 Pre-incubate cells with varying concentrations of the test compound (e.g., this compound) step2->step3 step4 Stimulate cells with a known mGluR5 agonist (e.g., Glutamate) step3->step4 step5 Measure intracellular calcium levels using a fluorescence plate reader step4->step5 step6 Analyze data to determine the IC₅₀ value of the test compound step5->step6 end End: Determination of antagonist potency step6->end

Caption: Experimental workflow for in vitro evaluation of mGluR5 antagonists.[7]

Conclusion

This compound is a valuable compound in the field of organic synthesis, primarily synthesized via the Sonogashira coupling reaction. Its significance is underscored by its role as a key structural motif in the exploration of novel mGluR5 antagonists for the potential treatment of neurological disorders. The detailed synthetic protocols and an understanding of its involvement in the mGluR5 signaling pathway, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to further investigate and utilize this versatile molecule. Future research may focus on expanding its applications as a ligand in catalysis and as a building block for other complex organic molecules and materials.

References

applications of 5-Methyl-2-(phenylethynyl)pyridine in material science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine: Exploring Potential Applications in Material Science

Authored by: Gemini, Senior Application Scientist

Foreword

In the vast landscape of organic molecules, certain structural motifs consistently emerge as foundational pillars for functional materials. The pyridine ring, with its unique electronic properties and coordination capabilities, is one such scaffold. When combined with the rigid, electronically conductive phenylethynyl group, a molecule of significant potential is born. This guide focuses on a specific, yet underexplored member of this family: this compound. While its isomer, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), has been extensively studied for its role in neuroscience, the material science applications of the 5-methyl variant remain largely uncharted territory.

This document serves as both a technical primer and a forward-looking exploration. It is designed for researchers and scientists who are not just looking for established facts, but for new frontiers. We will delve into the fundamental properties of this compound, and from this foundation, we will build a scientifically rigorous case for its potential applications in organic electronics, sensor technology, and coordination chemistry. This guide is a call to the curious mind, offering a roadmap for pioneering research into a promising new material.

Core Molecular Profile and Synthesis

Chemical Identity and Properties

This compound is an aromatic heterocyclic compound. Its structure features a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a phenylethynyl group. The methyl group acts as a weak electron-donating group, while the phenylethynyl moiety provides a rigid, conjugated system that can participate in electronic and photophysical processes.

PropertyValueSource
Molecular Formula C₁₄H₁₁N[1][2]
Molecular Weight 193.25 g/mol [3]
CAS Number 124300-38-5[1][3]
Canonical SMILES CC1=CN=C(C=C1)C#CC2=CC=CC=C2[1]
InChI Key HESJPHOOGDBABM-UHFFFAOYSA-N[1][3]
Physical Form Powder[4]
Storage Temperature Room Temperature, Inert Atmosphere[1][5]
Synthesis Protocol: Sonogashira Coupling

The most direct and efficient method for synthesizing this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, we couple phenylacetylene with a 2-halo-5-methylpyridine.

Experimental Protocol:

  • Reagent Preparation:

    • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-5-methylpyridine (1.0 eq) and phenylacetylene (1.2 eq) in a 2:1 mixture of anhydrous toluene and triethylamine.

    • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition:

    • To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq) and copper(I) iodide (CuI) (0.05 eq).

  • Reaction:

    • Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with toluene.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Caption: Sonogashira coupling workflow for synthesis.

Properties and Potential in Material Science

Photophysical and Electrochemical Characteristics

The extended π-conjugated system of this compound suggests that it will exhibit interesting photophysical properties. The absorption spectrum is expected to show strong π-π* transitions in the UV region. While the molecule itself may have modest fluorescence, its rigid structure is a good starting point for designing more emissive materials.

The electrochemical behavior is also of interest. The pyridine ring is electron-deficient, while the methyl group is electron-donating. This electronic push-pull character, combined with the conjugated bridge, suggests that the molecule could have a relatively low oxidation potential and be electrochemically active. These properties are prerequisites for applications in organic electronics.

Coordination Chemistry: A Versatile Ligand

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals.[6][7] The nitrogen atom's lone pair of electrons makes it an excellent Lewis base.[6] In this compound, the nitrogen is available for coordination, and the phenylethynyl group provides a bulky, rigid substituent that can influence the steric and electronic environment of the resulting metal complex.

The formation of such complexes can dramatically alter the material's properties:

  • Luminescence: Coordination to heavy metals like iridium(III), platinum(II), or ruthenium(II) can induce strong phosphorescence through spin-orbit coupling.

  • Catalysis: The electronic properties of the ligand can tune the catalytic activity of the metal center.

  • Self-Assembly: The rigid, linear shape of the ligand can be exploited to direct the self-assembly of complex supramolecular structures.

Prospective Applications in Advanced Materials

Organic Electronics and Optoelectronics

The combination of a charge-transporting phenylethynyl group and a charge-accepting pyridine ring makes this compound a promising building block for organic electronic materials.

  • Organic Light-Emitting Diodes (OLEDs): While the molecule itself may not be an efficient emitter, it could be incorporated into host materials for phosphorescent OLEDs. Furthermore, its metal complexes, particularly with iridium or platinum, could be highly efficient phosphorescent emitters (dopants) for red, green, or blue OLEDs.

  • Organic Photovoltaics (OPVs): The molecule's potential to act as an electron acceptor makes it a candidate for use in non-fullerene acceptors in OPV devices.

  • Organic Field-Effect Transistors (OFETs): The rigid, planarizable structure is conducive to ordered packing in the solid state, a key requirement for efficient charge transport in OFETs.

Chemosensors

The pyridine nitrogen atom is a potential binding site for metal ions and other analytes. Upon binding, the electronic structure of the molecule would be perturbed, leading to a change in its photophysical properties, such as a shift in its absorption or fluorescence spectrum ("turn-on" or "turn-off" sensing). This makes this compound a candidate for the development of selective and sensitive chemosensors. For instance, amide-based chemosensors have been reported for the detection of Cu²⁺ and Ni²⁺ ions.[8]

Functional Polymers

Incorporating this compound into a polymer backbone or as a pendant group could create materials with tailored properties.[9] For example, a polymer containing this unit could be used in:

  • Proton Exchange Membranes: The basicity of the pyridine nitrogen could be utilized in proton-conducting materials.

  • High-Performance Plastics: The rigid nature of the phenylethynyl group could enhance the thermal stability and mechanical strength of the polymer.[9]

  • Metal-Organic Frameworks (MOFs): The molecule could serve as a linker in the synthesis of MOFs, creating porous materials with potential applications in gas storage and catalysis.

A Roadmap for Future Research and Characterization

To unlock the potential of this compound, a systematic characterization of its properties is required. The following workflow outlines the key experimental and computational steps.

Caption: Workflow for material characterization and application.

Conclusion and Outlook

This compound stands at an exciting intersection of known chemistry and unexplored potential. Its synthesis is straightforward, and its molecular structure is rich with features that are highly desirable in material science. While direct research into its applications is nascent, the foundational principles of chemistry and materials science provide a compelling case for its promise in organic electronics, sensing, and advanced polymers.

This guide has laid out the theoretical groundwork and a practical roadmap for researchers to begin exploring this promising molecule. The next steps are in the laboratory: to synthesize, to characterize, and to fabricate. It is through this experimental validation that the true potential of this compound will be realized, potentially adding a valuable new tool to the material scientist's toolkit.

References

5-Methyl-2-(phenylethynyl)pyridine: An In-depth Technical Guide to a Key PET Ligand Precursor for mGluR5 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-2-(phenylethynyl)pyridine, a critical precursor for the synthesis of radiolabeled ligands used in Positron Emission Tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). The dysfunction of mGluR5 is implicated in a range of neurological and psychiatric disorders, making it a significant target for drug development and in vivo imaging. This document details the synthesis of the precursor, its radiolabeling with carbon-11, and the subsequent in vitro and in vivo evaluation of the resulting PET ligand, [¹¹C]this compound (also known as [¹¹C]M-PEPy).

Core Concepts and Significance

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Its involvement in conditions such as depression, anxiety, schizophrenia, and Parkinson's disease has spurred the development of specific PET ligands to visualize and quantify its distribution and density in the living brain.[2] this compound serves as a key building block for the synthesis of potent and selective mGluR5 antagonists, which can be radiolabeled for PET imaging.

Synthesis and Radiosynthesis

The synthesis of the this compound precursor and its subsequent radiolabeling are critical steps in the production of the PET tracer.

Synthesis of the Precursor: this compound

A common synthetic route to this compound involves a Sonogashira coupling reaction between a protected ethynylpyridine derivative and a suitable phenyl-containing coupling partner. The following is a generalized protocol based on literature methods.

Experimental Protocol: Synthesis of this compound

  • Starting Materials: 2-bromo-5-methylpyridine and phenylacetylene.

  • Catalysts and Reagents: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], copper(I) iodide (CuI), and a suitable base such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Solvent: Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure: a. To a solution of 2-bromo-5-methylpyridine and phenylacetylene in the chosen solvent, add the Pd(PPh₃)₄ and CuI catalysts. b. Add the base to the reaction mixture. c. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). d. Upon completion, quench the reaction with an aqueous solution of ammonium chloride. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Radiosynthesis of [¹¹C]this compound ([¹¹C]M-PEPy)

The radiosynthesis of [¹¹C]M-PEPy is typically achieved by the O-methylation of the corresponding desmethyl precursor (5-hydroxy-2-(phenylethynyl)pyridine) using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

Experimental Protocol: Radiosynthesis of [¹¹C]M-PEPy

  • Precursor: 5-hydroxy-2-(phenylethynyl)pyridine.

  • Radiolabeling Agent: [¹¹C]CH₃I or [¹¹C]CH₃OTf produced from cyclotron-produced [¹¹C]CO₂.[3]

  • Reagents and Conditions: A suitable base (e.g., NaOH or KOH) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes) in an automated radiosynthesis module.[4]

  • Procedure: a. Trap the cyclotron-produced [¹¹C]CO₂ and convert it to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a gas-phase or wet chemistry method within an automated synthesis unit. b. Bubble the [¹¹C]CH₃I or [¹¹C]CH₃OTf through a solution of the desmethyl precursor and base in the chosen solvent at the specified temperature. c. After the reaction time, quench the reaction with a suitable reagent. d. Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC). e. Formulate the collected radioactive fraction in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection. f. Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.

Quantitative Data

The following tables summarize key quantitative data for [¹¹C]M-PEPy and related compounds from various studies.

Parameter[¹¹C]MPEP[¹¹C]M-MPEP[¹¹C]M-PEPyReference
Radiochemical Yield --Moderate[5]
Radiochemical Purity > 97%> 98%> 97%[5][6]
Specific Activity (mCi/µmol) 700-1200700-1200700-1200[6]
Binding Affinity (IC₅₀, nM) 12--[7]
In Vivo Blocking Study (% Decrease in Olfactory Bulb)ValueReference
[¹¹C]MPEP 45.1%[6]
[¹¹C]M-MPEP 59.7%[6]
[¹¹C]M-PEPy 84.6%[6]

Experimental Evaluation

A thorough evaluation of a novel PET ligand involves a series of in vitro and in vivo experiments to characterize its binding properties and suitability for imaging.

In Vitro Autoradiography

In vitro autoradiography is used to determine the regional distribution and specificity of the radioligand binding in brain tissue sections.

Experimental Protocol: In Vitro Autoradiography

  • Tissue Preparation: Obtain brain tissue from relevant species (e.g., rat, non-human primate, or human post-mortem tissue). Rapidly freeze the brains and section them into thin slices (e.g., 20 µm) using a cryostat. Thaw-mount the sections onto microscope slides.

  • Incubation: a. Pre-incubate the slides in a buffer solution to wash away endogenous ligands. b. Incubate the sections with a low nanomolar concentration of the radioligand (e.g., [¹¹C]M-PEPy) in an appropriate buffer. c. For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a known mGluR5 antagonist (e.g., unlabeled MPEP).

  • Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

  • Imaging: Expose the dried slides to a phosphor imaging plate or autoradiographic film.

  • Data Analysis: Quantify the radioactivity in different brain regions of interest using densitometry and subtract the non-specific binding to determine the specific binding.

In Vivo PET Imaging

In vivo PET imaging in animal models is essential to assess the brain uptake, kinetics, and specific binding of the radioligand in a living organism.

Experimental Protocol: Animal PET Imaging

  • Animal Preparation: Anesthetize the study animal (e.g., rat or non-human primate).[8][9] Place a catheter in a tail vein for radioligand injection and, if required, in an artery for blood sampling.[10]

  • Radioligand Administration: Inject a bolus of the radioligand (e.g., [¹¹C]M-PEPy) intravenously.

  • PET Scan Acquisition: Acquire dynamic PET data over a specific duration (e.g., 60-90 minutes) using a dedicated small-animal PET scanner.[11]

  • Blocking Studies: To confirm specificity, perform a separate scan on the same animal after pre-treatment with a high dose of a non-radioactive mGluR5 antagonist.

  • Data Analysis: a. Reconstruct the dynamic PET images. b. Draw regions of interest (ROIs) on the images corresponding to different brain structures. c. Generate time-activity curves (TACs) for each ROI. d. Apply pharmacokinetic modeling to the TACs to estimate parameters such as the distribution volume (Vₜ) and binding potential (BPₙₔ). Compare these parameters between baseline and blocking scans to determine specific binding.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams were generated using the DOT language.

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling & Gene Expression Ca2_release->Downstream PKC->Downstream

Caption: Canonical mGluR5 signaling cascade.

Experimental Workflow for PET Ligand Evaluation

PET_Ligand_Evaluation_Workflow Synthesis Precursor Synthesis Radiolabeling Radiolabeling with ¹¹C Synthesis->Radiolabeling QC Quality Control (Purity, Specific Activity) Radiolabeling->QC InVitro In Vitro Evaluation (Autoradiography) QC->InVitro InVivo In Vivo Evaluation (Animal PET Imaging) QC->InVivo DataAnalysis Data Analysis (Kinetic Modeling) InVitro->DataAnalysis InVivo->DataAnalysis HumanStudies Potential for Human Studies DataAnalysis->HumanStudies

Caption: Workflow for PET ligand development.

Conclusion

This compound is an indispensable precursor for the development of PET radioligands targeting the mGluR5. The successful synthesis and radiolabeling of compounds like [¹¹C]M-PEPy have enabled valuable in vitro and in vivo studies to probe the role of mGluR5 in the central nervous system. This technical guide provides researchers and drug development professionals with a foundational understanding of the key methodologies and data associated with this important molecular imaging tool. Further research and development of novel ligands based on this scaffold will continue to advance our understanding of neurological and psychiatric disorders and aid in the development of new therapeutic interventions.

References

The Non-Competitive mGluR5 Antagonist MPEP: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a seminal negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with actionable experimental protocols. We delve into the pharmacological characteristics of MPEP, its mechanism of action at the molecular level, and its application in preclinical models of neurological and psychiatric disorders. Critically, this guide addresses the well-documented off-target effects of MPEP, particularly its interaction with NMDA receptors, offering insights for rigorous experimental design and data interpretation. Detailed methodologies for key in vitro and in vivo assays are provided to equip researchers with the practical knowledge required to effectively utilize MPEP as a pharmacological tool.

Introduction: The Role of mGluR5 in Neuromodulation

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons within the central nervous system (CNS).[1] As a key modulator of glutamatergic neurotransmission, mGluR5 is implicated in a vast array of physiological processes, including synaptic plasticity, learning, and memory.[1] Dysregulation of mGluR5 signaling has been linked to numerous pathological conditions, making it a compelling therapeutic target for a range of disorders, including anxiety, depression, chronic pain, and addiction.[1][2]

mGluR5 is coupled to the Gq/11 family of G-proteins.[1][3] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a downstream signaling cascade via phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling pathway plays a crucial role in modulating neuronal excitability and synaptic strength.

MPEP: A Prototypical mGluR5 Negative Allosteric Modulator

MPEP (2-Methyl-6-(phenylethynyl)pyridine) emerged as a pioneering pharmacological tool for probing the function of mGluR5. It is a potent, selective, and non-competitive antagonist that binds to an allosteric site within the seven-transmembrane domain of the receptor.[5] This allosteric modulation allows for a fine-tuned inhibition of receptor activity without competing with the endogenous ligand, glutamate.

Pharmacological Profile

MPEP exhibits high affinity for mGluR5, with a reported IC50 of 36 nM for the inhibition of quisqualate-stimulated phosphoinositide (PI) hydrolysis in recombinant systems.[6] It demonstrates significant selectivity for mGluR5 over other mGluR subtypes.[6] However, a critical consideration for researchers is the off-target activity of MPEP, most notably its ability to antagonize N-methyl-D-aspartate (NMDA) receptors at higher concentrations (typically in the micromolar range).[7][8][9] This non-specific action necessitates careful dose-selection and the inclusion of appropriate control experiments to ensure that observed effects are indeed mediated by mGluR5 antagonism.

Mechanism of Action: Allosteric Inhibition of Gq/11 Signaling

MPEP functions as a negative allosteric modulator, meaning it binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its affinity for Gq/11 proteins, thereby attenuating the downstream signaling cascade. The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory action of MPEP.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates MPEP MPEP MPEP->mGluR5 Inhibits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream

Figure 1: mGluR5 Signaling Pathway and MPEP Inhibition. This diagram illustrates the activation of the Gq/11 pathway by glutamate binding to mGluR5, leading to downstream cellular effects. MPEP acts as a negative allosteric modulator, inhibiting this signaling cascade.

In Vitro Characterization of MPEP

A thorough in vitro characterization is essential to confirm the potency, selectivity, and mechanism of action of MPEP in a specific experimental system. The following protocols provide a framework for conducting key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of MPEP for the mGluR5 receptor. A common approach is a competition binding assay using a radiolabeled ligand that binds to the same allosteric site as MPEP, such as [3H]-M-MPEP.

Experimental Protocol: [3H]-M-MPEP Competition Binding Assay

  • Membrane Preparation:

    • Homogenize tissue (e.g., rodent brain cortex) or cells expressing mGluR5 in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[10]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[10]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[10]

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Add assay buffer to each well.

    • Add increasing concentrations of unlabeled MPEP (competitor).

    • Add a fixed concentration of [3H]-M-MPEP (e.g., 2 nM).[11]

    • Initiate the binding reaction by adding the membrane preparation (e.g., 20 µg protein/well).[12]

    • Incubate at room temperature for 60-90 minutes with gentle agitation.[10][11]

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for assessing the antagonist activity of MPEP on mGluR5-mediated signaling.

This assay directly measures the functional consequence of Gq/11 activation by quantifying the accumulation of inositol phosphates (IPs), the breakdown products of PIP2.

Experimental Protocol: PI Hydrolysis Assay

  • Cell Culture and Labeling:

    • Culture cells expressing mGluR5 (e.g., primary cortical neurons or HEK293 cells) in 96-well plates.

    • Label the cells by incubating them overnight with myo-[3H]-inositol.[6][13]

  • Assay Procedure:

    • Wash the cells to remove unincorporated [3H]-inositol.

    • Pre-incubate the cells with various concentrations of MPEP for a defined period (e.g., 20-30 minutes).[6][13]

    • Add LiCl to the buffer to inhibit inositol monophosphatase and allow for the accumulation of IPs.[6][13]

    • Stimulate the cells with an mGluR5 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG) or (RS)-2-chloro-5-hydroxyphenylglycine (CHPG).[6][13]

    • Incubate for an appropriate time (e.g., 30-40 minutes) to allow for IP accumulation.[6][13]

  • Extraction and Quantification:

    • Terminate the reaction by adding a stop solution (e.g., ice-cold formic acid).

    • Separate the [3H]-IPs from free [3H]-inositol using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted [3H]-IPs using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated IP accumulation at each MPEP concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This technique allows for the real-time visualization of changes in intracellular calcium concentration ([Ca2+]i) following mGluR5 activation.

Experimental Protocol: Calcium Imaging

  • Cell Preparation and Dye Loading:

    • Plate cells expressing mGluR5 on coverslips suitable for microscopy.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[14]

  • Imaging:

    • Mount the coverslip on a perfusion chamber of an inverted microscope equipped for fluorescence imaging.

    • Acquire a stable baseline fluorescence signal.[15]

    • Perfuse the cells with a solution containing an mGluR5 agonist and record the change in fluorescence intensity over time.

    • To test for antagonism, pre-incubate the cells with MPEP before applying the agonist.

  • Data Analysis:

    • Quantify the change in fluorescence intensity, which is proportional to the change in [Ca2+]i.

    • Compare the agonist-induced calcium response in the presence and absence of MPEP to determine the inhibitory effect.

In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Antagonism cluster_off_target Off-Target Effects Membrane_Prep Membrane Preparation Binding_Assay [3H]-M-MPEP Competition Binding Membrane_Prep->Binding_Assay Ki_Determination Ki Determination Binding_Assay->Ki_Determination PI_Assay Phosphoinositide Hydrolysis Assay IC50_Determination IC50 Determination PI_Assay->IC50_Determination Ca_Imaging Calcium Imaging Ca_Imaging->IC50_Determination Electrophysiology Electrophysiology (Patch-Clamp) NMDA_Antagonism NMDA Receptor Antagonism Electrophysiology->NMDA_Antagonism start MPEP Characterization cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional cluster_off_target cluster_off_target start->cluster_off_target

Figure 2: In Vitro Experimental Workflow for MPEP. A comprehensive in vitro characterization of MPEP involves determining its binding affinity, functional antagonism, and potential off-target effects.

In Vivo Applications of MPEP

MPEP has been instrumental in elucidating the role of mGluR5 in various physiological and pathological processes through its use in animal models.

Models of Anxiety

The anxiolytic-like effects of MPEP have been demonstrated in several rodent models of anxiety.

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][16]

  • Apparatus:

    • A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[9]

  • Procedure:

    • Administer MPEP (e.g., 1-30 mg/kg, intraperitoneally) or vehicle to the animals.

    • After a pre-treatment period (e.g., 30 minutes), place the animal in the center of the maze, facing a closed arm.[17]

    • Allow the animal to explore the maze for a set duration (e.g., 5 minutes).[17]

    • Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis:

    • Anxiolytic-like effects are indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group.

Models of Chronic Pain

MPEP has shown analgesic effects in various models of inflammatory and neuropathic pain.

Experimental Protocol: Hot Plate Test

The hot plate test measures the latency of a thermal pain response.[18]

  • Apparatus:

    • A heated plate maintained at a constant temperature (e.g., 52-55°C).[18][19]

  • Procedure:

    • Administer MPEP or vehicle.

    • At various time points after administration, place the animal on the hot plate.

    • Record the latency to the first sign of a pain response (e.g., paw licking, jumping).[18]

    • A cut-off time is used to prevent tissue damage.

  • Data Analysis:

    • An analgesic effect is indicated by a significant increase in the response latency compared to the vehicle-treated group.

Models of Addiction

MPEP has been shown to attenuate drug-seeking behaviors in models of addiction.

Experimental Protocol: Self-Administration

This model assesses the reinforcing properties of a drug.[20]

  • Apparatus:

    • An operant conditioning chamber equipped with levers and an infusion pump.

  • Procedure:

    • Animals are trained to press a lever to receive an infusion of a drug of abuse (e.g., cocaine, ethanol).

    • Once self-administration is established, the effect of MPEP on drug-seeking behavior is assessed. MPEP can be administered prior to the self-administration session.

  • Data Analysis:

    • A reduction in the number of lever presses for the drug infusion in the MPEP-treated group compared to the vehicle group suggests that MPEP attenuates the reinforcing effects of the drug.

In Vivo Model Species MPEP Dose Range (mg/kg, i.p.) Key Findings Reference(s)
Anxiety Rat, Mouse1 - 30Increased time in open arms of EPM[6]
Chronic Pain Rat3 - 30Increased latency in hot plate test[5]
Addiction (Ethanol) Mouse1 - 10Reduced ethanol self-administration[3]
Parkinson's Disease Rat1.5 - 6Chronic treatment reversed akinesia[21]

Table 1: Summary of In Vivo Studies with MPEP.

A Critical Consideration: Off-Target Effects of MPEP

While MPEP is a valuable tool, its utility is tempered by its off-target effects, primarily its antagonism of NMDA receptors.[7][8][9] This is particularly relevant at higher concentrations, often overlapping with the doses required to observe neuroprotective effects in some models.[8]

Experimental Validation of Off-Target Effects

  • Electrophysiology (Patch-Clamp): This is the gold standard for directly measuring the effect of MPEP on NMDA receptor currents. Whole-cell patch-clamp recordings from neurons can be used to assess NMDA-evoked currents in the presence and absence of MPEP.[8] A reduction in the NMDA-evoked current by MPEP confirms its antagonist activity at this receptor.

  • Control Experiments: It is imperative to include control experiments to dissect the contribution of mGluR5 versus NMDA receptor antagonism to the observed effects. This can include:

    • Using a more selective mGluR5 antagonist, such as MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine), which has fewer off-target effects.[2][7]

    • Employing mGluR5 knockout animals to confirm that the effects of MPEP are indeed mGluR5-dependent.[22]

Decision_Tree Start Observed Effect with MPEP Is_Effect_mGluR5_Mediated Is the effect mediated by mGluR5? Start->Is_Effect_mGluR5_Mediated Use_MTEP Test with a more selective antagonist (e.g., MTEP) Is_Effect_mGluR5_Mediated->Use_MTEP Control Strategy 1 Use_KO_Animals Use mGluR5 knockout animals Is_Effect_mGluR5_Mediated->Use_KO_Animals Control Strategy 2 Effect_Abolished_MTEP Effect abolished? Use_MTEP->Effect_Abolished_MTEP Effect_Abolished_KO Effect abolished? Use_KO_Animals->Effect_Abolished_KO Conclusion_mGluR5 Conclude mGluR5-mediated effect Effect_Abolished_MTEP->Conclusion_mGluR5 Yes Conclusion_Off_Target Conclude off-target effect (likely NMDA receptor) Effect_Abolished_MTEP->Conclusion_Off_Target No Effect_Abolished_KO->Conclusion_mGluR5 Yes Effect_Abolished_KO->Conclusion_Off_Target No

Figure 3: Logical Framework for Validating MPEP's Mechanism of Action. This decision tree outlines a strategy for discerning between mGluR5-mediated and off-target effects of MPEP.

Conclusion

MPEP remains a cornerstone tool for the study of mGluR5 pharmacology and physiology. Its well-characterized properties as a negative allosteric modulator have enabled significant advances in our understanding of the role of mGluR5 in health and disease. However, researchers must remain vigilant of its potential off-target activities, particularly at NMDA receptors. By employing rigorous experimental design, including the use of appropriate controls and complementary pharmacological tools, the scientific community can continue to leverage MPEP to unravel the complexities of glutamatergic signaling and pave the way for the development of novel therapeutics.

References

A Technical Guide to 5-Methyl-2-(phenylethynyl)pyridine (MPEP) for the Investigation of mGluR5 Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unraveling the Role of mGluR5 with a Selective Tool

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical player in the modulation of synaptic plasticity and neuronal excitability. Its dysfunction is implicated in a spectrum of central nervous system (CNS) disorders, including anxiety, depression, addiction, and neurodegenerative diseases.[1][2][3] The development of selective pharmacological tools to probe mGluR5 function has been paramount to our understanding of its physiological and pathophysiological roles. Among these, 5-Methyl-2-(phenylethynyl)pyridine, commonly known as MPEP, stands out as a foundational and extensively characterized negative allosteric modulator (NAM) of mGluR5.[1][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MPEP as a research tool. We will delve into its mechanism of action, selectivity profile, and practical considerations for its use in both in vitro and in vivo experimental paradigms. The protocols detailed herein are designed to be self-validating, incorporating critical controls and data analysis strategies to ensure the generation of robust and reproducible results.

Pharmacological Profile of MPEP: A Potent but Not Perfect Modulator

MPEP is a non-competitive antagonist of mGluR5, binding to an allosteric site within the seven-transmembrane domain of the receptor.[4][5] This allosteric modulation allows MPEP to inhibit receptor function without competing with the endogenous ligand, glutamate, at its orthosteric binding site.[1][6] MPEP exhibits high affinity for mGluR5, with reported IC50 values in the nanomolar range for the inhibition of quisqualate-stimulated phosphoinositide (PI) hydrolysis in recombinant cell lines.[7][8]

Selectivity and Off-Target Activities

While MPEP is highly selective for mGluR5 over other mGluR subtypes, it is not without off-target effects.[1][9] It is crucial for researchers to be aware of these activities to avoid misinterpretation of experimental data. Notably, MPEP has been reported to act as a weak NMDA receptor antagonist and a positive allosteric modulator (PAM) of mGluR4 at higher concentrations.[1][2][10][11] Newer generations of mGluR5 NAMs, such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), have been developed to offer improved selectivity.[1][2][3][12][13]

Table 1: In Vitro Activity Profile of MPEP

Receptor SubtypeAssay TypeMeasured Activity (IC50/Ki in nM)
mGluR5Phosphoinositide Hydrolysis36
mGluR1bFunctional Assay>100,000
mGluR2cAMP Accumulation / [35S]-GTPγS Binding>100,000
mGluR3cAMP Accumulation / [35S]-GTPγS Binding>100,000
mGluR4acAMP Accumulation / [35S]-GTPγS Binding>100,000 (NAM activity)
mGluR6cAMP Accumulation / [35S]-GTPγS Binding>100,000
mGluR7bcAMP Accumulation / [35S]-GTPγS Binding>100,000
mGluR8acAMP Accumulation / [35S]-GTPγS Binding>100,000

Data compiled from various in vitro studies.[9]

In Vitro Characterization of mGluR5 Function Using MPEP

A variety of in vitro assays can be employed to characterize the modulatory effects of MPEP on mGluR5 activity. These assays are fundamental for determining the potency and efficacy of MPEP and for screening novel compounds targeting this receptor.

Workflow for In Vitro mGluR5 Antagonism Assessment

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Response cluster_2 Phase 3: Data Analysis radioligand Radioligand Binding Assay (e.g., [3H]MPEP) pi_hydrolysis Phosphoinositide Hydrolysis Assay radioligand->pi_hydrolysis Confirms functional antagonism ca_flux Intracellular Calcium Flux Assay pi_hydrolysis->ca_flux Validates downstream signaling inhibition ic50 IC50/Ki Determination ca_flux->ic50 Quantifies potency dose_response Dose-Response Curve Generation ic50->dose_response

Caption: Workflow for assessing MPEP's in vitro antagonism of mGluR5.

Experimental Protocol 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of MPEP for the mGluR5 receptor using a radiolabeled ligand, such as [3H]MPEP.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]MPEP (specific activity ~50-80 Ci/mmol)

  • Non-labeled MPEP (for competition)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hmGluR5 cells to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [3H]MPEP, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of a high concentration of non-labeled MPEP (e.g., 10 µM), 50 µL of [3H]MPEP, and 100 µL of membrane preparation.

      • Competition: 50 µL of varying concentrations of test compound (MPEP), 50 µL of [3H]MPEP, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol 2: Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of MPEP to inhibit agonist-induced PI hydrolysis, a key downstream signaling event of mGluR5 activation.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • myo-[3H]inositol

  • Agonist: Quisqualate or DHPG

  • MPEP

  • Dowex resin

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Plate HEK293-hmGluR5 cells in 24-well plates and incubate overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Assay:

    • Wash the cells to remove unincorporated [3H]inositol.

    • Pre-incubate the cells with varying concentrations of MPEP for 15-30 minutes.

    • Stimulate the cells with an mGluR5 agonist (e.g., 10 µM Quisqualate) for 30-60 minutes.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Isolate the inositol phosphates (IPs) from the cell lysates using Dowex anion-exchange chromatography.

  • Quantification:

    • Quantify the amount of [3H]-labeled IPs by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [3H]-IPs produced against the logarithm of the MPEP concentration.

    • Determine the IC50 value for MPEP's inhibition of agonist-induced PI hydrolysis.

Experimental Protocol 3: Intracellular Calcium Flux Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration following mGluR5 activation and its modulation by MPEP.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Agonist: Quisqualate or DHPG

  • MPEP

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating and Dye Loading:

    • Plate HEK293-hmGluR5 cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject varying concentrations of MPEP into the wells and incubate for a defined period.

    • Inject the mGluR5 agonist and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline in response to agonist stimulation in the presence and absence of MPEP.

    • Generate dose-response curves to determine the IC50 of MPEP for the inhibition of the calcium response.

In Vivo Investigation of mGluR5 Function Using MPEP

MPEP is systemically active and readily crosses the blood-brain barrier, making it a valuable tool for in vivo studies in animal models of CNS disorders.

Workflow for In Vivo Behavioral Assessment with MPEP

G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis & Interpretation acclimation Animal Acclimation & Habituation drug_prep MPEP Preparation & Dosing acclimation->drug_prep anxiety Anxiety Models (e.g., Elevated Plus Maze) drug_prep->anxiety Systemic Administration depression Depression Models (e.g., Forced Swim Test) drug_prep->depression addiction Addiction Models (e.g., Self-Administration) drug_prep->addiction stats Statistical Analysis anxiety->stats depression->stats addiction->stats interpretation Interpretation of Behavioral Effects stats->interpretation

Caption: Workflow for in vivo behavioral studies using MPEP.

Experimental Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds, like MPEP, are expected to increase the time spent in and entries into the open arms of the maze.

Materials:

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • MPEP solution for injection (e.g., dissolved in saline)

  • Video tracking software

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer MPEP (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes prior to testing.

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled (as a measure of general locomotor activity)

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data from the MPEP-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Protocol 5: Forced Swim Test (FST) for Antidepressant-Like Effects

The FST is a common behavioral paradigm to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant-like effect.

Materials:

  • Cylindrical water tanks

  • Water at a controlled temperature (23-25°C)

  • Rodents (mice or rats)

  • MPEP solution for injection

  • Video recording equipment

Procedure:

  • Pre-test Session (for rats):

    • On day 1, place each rat in the water tank for a 15-minute pre-swim session.

    • This session induces a state of behavioral despair.

  • Drug Administration:

    • On day 2, administer MPEP (e.g., 1-20 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.[7]

  • Test Session:

    • Place the animal back into the water tank for a 5-minute test session.

    • Record the entire session.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, should score the video recordings for the duration of immobility (floating with only minor movements to keep the head above water).

    • Compare the immobility time between the MPEP-treated and vehicle-treated groups.

Experimental Protocol 6: Cocaine Self-Administration for Addiction-Related Behavior

This operant conditioning paradigm is used to study the reinforcing properties of drugs of abuse and the effects of potential therapeutic agents like MPEP on drug-seeking and drug-taking behaviors.

Materials:

  • Operant conditioning chambers equipped with levers, drug infusion pumps, and cue lights/tones

  • Rats with indwelling intravenous catheters

  • Cocaine solution

  • MPEP solution for injection

Procedure:

  • Acquisition of Self-Administration:

    • Train rats to press a lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a discrete cue (e.g., light and tone).

    • Continue training until a stable baseline of responding is achieved.

  • MPEP Treatment:

    • Administer MPEP (e.g., 1-9 mg/kg, i.p.) or vehicle prior to the self-administration session.[14]

  • Testing:

    • Place the rats in the operant chambers and allow them to self-administer cocaine under a specific schedule of reinforcement (e.g., fixed-ratio or progressive-ratio).

  • Data Analysis:

    • Record the number of lever presses and cocaine infusions.

    • Analyze the effect of MPEP on the rate of responding and the total amount of cocaine self-administered.

    • Include control groups that respond for a non-drug reinforcer (e.g., food) to assess the specificity of MPEP's effects on drug reinforcement versus general motivation.[14]

Conclusion: A Versatile Tool with Important Caveats

MPEP remains a cornerstone in the pharmacological toolbox for studying mGluR5. Its well-documented effects in a multitude of in vitro and in vivo assays have provided invaluable insights into the role of this receptor in health and disease. However, as with any pharmacological agent, a thorough understanding of its limitations, particularly its off-target activities, is essential for the rigorous design and interpretation of experiments. By employing the detailed and self-validating protocols outlined in this guide, researchers can confidently utilize MPEP to further unravel the complexities of mGluR5 signaling and its therapeutic potential.

References

The Therapeutic Potential of 5-Methyl-2-(phenylethynyl)pyridine (MPEP): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 5-Methyl-2-(phenylethynyl)pyridine (MPEP), a pioneering selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). We will delve into its mechanism of action, pharmacological profile, and the extensive preclinical evidence supporting its therapeutic potential across a spectrum of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to inform and guide future research and development in this promising area of neuropharmacology.

Introduction: The Significance of Targeting mGluR5

Glutamate is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which is divided into three groups, modulates neuronal excitability and synaptic transmission through G-protein-coupled signaling cascades.[2] Group I mGluRs, which include mGluR1 and mGluR5, are of particular interest as they are coupled to phospholipase C and have been implicated in the pathophysiology of numerous CNS disorders.[2]

MPEP (2-Methyl-6-(phenylethynyl)pyridine) emerged as one of the first selective, non-competitive antagonists for mGluR5, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor.[3] While initially patented as a liquid crystal for LCDs, its development by Novartis in the late 1990s opened new avenues for therapeutic intervention in conditions characterized by excessive glutamatergic signaling.[3] This guide will provide a detailed examination of MPEP, from its fundamental pharmacology to its potential clinical applications.

Pharmacological Profile of MPEP

Mechanism of Action: A Selective Antagonist of mGluR5

MPEP acts as a potent and selective non-competitive antagonist at the mGluR5 receptor.[4] It exerts its effects by binding to an allosteric site on the receptor, distinct from the glutamate binding site. This allosteric modulation prevents the conformational change required for receptor activation, thereby inhibiting the downstream signaling cascade initiated by glutamate. Specifically, MPEP has been shown to inhibit quisqualate-stimulated phosphoinositide (PI) hydrolysis with an IC50 of 36 nM.[4]

It is crucial to acknowledge that while highly selective for mGluR5, MPEP is not without off-target effects. At higher concentrations, it can act as a weak NMDA receptor antagonist and a positive allosteric modulator of mGluR4.[3] These additional activities must be considered when interpreting experimental results and considering its therapeutic window. More selective mGluR5 antagonists, such as 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), have since been developed using MPEP as a lead compound.[3][5]

Pharmacokinetics and Pharmacodynamics

A thorough understanding of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is fundamental for drug development.[6] MPEP is systemically active following both intraperitoneal and oral administration.[4][7] However, a significant limitation for its clinical translation is its relatively short half-life, which is approximately one hour in C57BL/6J mice.[8] This necessitates frequent administration in preclinical studies to maintain therapeutic concentrations.

The pharmacodynamic effects of MPEP are directly linked to its antagonism of mGluR5. By blocking mGluR5-mediated signaling, MPEP can modulate synaptic plasticity and neuronal excitability. The downstream consequences of this blockade are context-dependent and form the basis for its therapeutic potential in a variety of disorders.

Signaling Pathways and Experimental Visualization

The antagonism of mGluR5 by MPEP disrupts a key signaling pathway involved in synaptic function. The following diagram illustrates the canonical Group I mGluR signaling cascade and the point of intervention by MPEP.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates MPEP MPEP MPEP->mGluR5 Inhibits (Allosteric) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: mGluR5 signaling cascade and MPEP's point of inhibition.

Therapeutic Potential in Neurological and Psychiatric Disorders

The ability of MPEP to modulate aberrant glutamatergic signaling has positioned it as a promising therapeutic candidate for a range of CNS disorders.

Fragile X Syndrome (FXS)

FXS, the most common inherited form of intellectual disability, is caused by the silencing of the FMR1 gene, leading to the absence of the fragile X mental retardation protein (FMRP).[8] The "mGluR theory" of FXS posits that the loss of FMRP leads to exaggerated group I mGluR signaling. MPEP has been instrumental in validating this theory.

  • Preclinical Evidence: Studies in Fmr1 knockout mice, a well-established animal model of FXS, have demonstrated that MPEP can rescue multiple disease-related phenotypes. These include reductions in audiogenic seizures, correction of dendritic spine abnormalities, and reversal of certain behavioral deficits.[8][9] For instance, MPEP treatment has been shown to reverse deficits in maze learning and normalize levels of the postsynaptic density protein-95 (PSD-95) in these mice.[10]

Anxiety and Depression

Several lines of evidence implicate the glutamatergic system in the pathophysiology of anxiety and depression.[7] MPEP has demonstrated anxiolytic and antidepressant-like effects in various preclinical models.

  • Anxiety Models: In the conflict drinking test and the elevated plus-maze test in rats, as well as the four-plate test in mice, MPEP induced significant anxiolytic-like effects.[7]

  • Depression Models: In the tail suspension test in mice, MPEP decreased immobility time, an effect comparable to the tricyclic antidepressant imipramine.[4] The antidepressant-like effects of MPEP may be partially attributable to its modulation of NMDA receptor-mediated neurotransmission, as blockade of group I mGluRs can lead to a decrease in NMDA receptor potentiation.[7]

Preclinical Model Species MPEP Effect Citation
Conflict Drinking TestRatAnxiolytic-like[7]
Elevated Plus-MazeRatAnxiolytic-like[7]
Four-Plate TestMouseAnxiolytic-like[7]
Tail Suspension TestMouseAntidepressant-like[4]
Addiction

The role of mGluR5 in the reinforcing effects of drugs of abuse has been a significant area of investigation. MPEP has shown efficacy in reducing the self-administration of various substances in animal models.

  • Alcohol: MPEP dose-dependently reduced ethanol-reinforced responding in mice without affecting concurrent water-reinforced responding.[11] It also delayed the onset of ethanol self-administration, suggesting a reduction in the motivation to consume alcohol.[11]

  • Other Substances of Abuse: Research has shown that MPEP can reduce the self-administration of nicotine, cocaine, ketamine, and heroin in animals.[3] Interestingly, MPEP has also been found to potentiate the rewarding effects of some drugs in conditioned place preference paradigms, suggesting a complex mechanism of action that may involve substitution-like effects.[3][12]

Parkinson's Disease

Increased glutamatergic activity in the basal ganglia is implicated in the motor symptoms of Parkinson's disease.[13] Chronic, but not acute, administration of MPEP has been shown to reverse akinetic deficits in a rat model of parkinsonism.[13] This effect is thought to be mediated by the negative modulation of NMDA receptor responses in the subthalamic nucleus, a key node in the basal ganglia circuitry.[13]

Experimental Protocols: A Guide for Preclinical Evaluation

The following protocols are representative of the methodologies used to assess the therapeutic potential of MPEP in preclinical models.

Evaluation of Anxiolytic-like Effects: The Elevated Plus-Maze

Rationale: The elevated plus-maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Procedure:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Male Wistar rats or Swiss mice are commonly used.

  • Drug Administration: MPEP (e.g., 1, 3, 10 mg/kg) or vehicle is administered intraperitoneally 30 minutes prior to testing.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

  • Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded and analyzed. An increase in the percentage of open arm entries and time spent in the open arms suggests an anxiolytic effect.

References

5-Methyl-2-(phenylethynyl)pyridine (MPEP) in Anxiety and Depression Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Preclinical Evidence, Mechanism of Action, and Experimental Protocols for the mGluR5 Antagonist MPEP

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(phenylethynyl)pyridine (MPEP), a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), and its role in preclinical anxiety and depression research. The glutamatergic system, a key player in neurotransmission, has been increasingly implicated in the pathophysiology of mood and anxiety disorders. MPEP, as a selective tool to modulate this system, has demonstrated significant anxiolytic- and antidepressant-like effects in a variety of rodent models. This document synthesizes the available preclinical data, details the experimental methodologies employed in these studies, and visually represents the key signaling pathways and experimental workflows. The information presented is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for anxiety and depression.

Introduction: The Role of Glutamate in Mood Disorders

Several lines of evidence suggest a crucial involvement of the glutamate system in the mechanism of action of anxiolytic and antidepressant drugs.[1][2] The metabotropic glutamate receptors (mGluRs), particularly the group I mGluRs which include mGluR1 and mGluR5, have emerged as promising targets for novel therapeutic agents.[1][2] MPEP (2-Methyl-6-(phenylethynyl)pyridine) was one of the first selective, potent, and systemically active non-competitive antagonists for the mGluR5 receptor.[1][3] It has an IC50 of 36 nM at the human mGlu5a receptor and shows no significant activity at other mGluR subtypes or ionotropic glutamate receptors.[1] This selectivity makes MPEP an invaluable research tool for elucidating the specific role of mGluR5 in the pathophysiology and treatment of anxiety and depression.

Mechanism of Action of MPEP

MPEP exerts its effects by negatively modulating the activity of the mGluR5.[1] These receptors are G-protein coupled receptors that, upon activation by glutamate, lead to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Furthermore, mGluR5 is known to functionally and physically interact with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor.[3][4] Through scaffolding proteins, mGluR5 can potentiate NMDA receptor function.[4] Therefore, by antagonizing mGluR5, MPEP can indirectly lead to a decrease in NMDA-receptor-mediated neurotransmission, a mechanism that may contribute to its antidepressant-like effects.[1][4]

MPEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds G_Protein Gq/11 mGluR5->G_Protein Activates NMDA_Potentiation NMDA Receptor Potentiation mGluR5->NMDA_Potentiation Potentiates NMDA_Receptor NMDA Receptor MPEP MPEP MPEP->mGluR5 Inhibits PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Neuronal_Activity Altered Neuronal Activity & Gene Expression Ca_Release->Neuronal_Activity PKC_Activation->Neuronal_Activity NMDA_Potentiation->Neuronal_Activity

Preclinical Evidence for Anxiolytic-like Effects

MPEP has demonstrated robust anxiolytic-like effects across a range of rodent models of anxiety.[1][2][5][6] These studies consistently show that MPEP reduces anxiety-related behaviors without inducing sedation or impairing motor coordination at effective doses.[1][2]

Quantitative Data from Anxiety Models
Behavioral Test Species Dose Range (mg/kg) Route of Administration Key Findings Citation
Vogel Conflict Test Rat1 - 10i.p.Significantly increased the number of shocks accepted (by 330% and 507% at 1 and 10 mg/kg, respectively), comparable to diazepam.[1]
Elevated Plus-Maze Rat0.1 - 10p.o.Significantly increased the percentage of open arm entries and time spent in the open arms.[6]
Four-Plate Test Mouse1 - 30i.p.Produced anxiolytic-like effects.[1][2]
Geller-Seifter Conflict Test Rat10 - 30p.o.Showed a significant anxiolytic effect, comparable in magnitude to diazepam.[5]
Conditioned Emotional Response Rat10 - 30p.o.Had a significant anxiolytic effect.[5]
Stress-Induced Hyperthermia Mouse15 - 30p.o.Attenuated the hyperthermic response.[6]
Marble Burying Test Mouse7.5 - 30p.o.Decreased the number of buried marbles.[6]
Experimental Protocols for Anxiety Models

Experimental_Workflow_Anxiety cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_tests Anxiety Behavioral Tests Animals Male Wistar Rats or Albino Swiss/C57BL/6J Mice Housing Standard Housing Conditions (19-21°C, natural day-night cycle, free access to food and water) Animals->Housing Administration MPEP Administration (i.p. or p.o.) Housing->Administration Drug_Prep MPEP suspended in 1% Tween 80 Drug_Prep->Administration Pre_Test_Period 60-minute pre-treatment period Administration->Pre_Test_Period Behavioral_Testing Behavioral Testing Pre_Test_Period->Behavioral_Testing Vogel Vogel Conflict Test Behavioral_Testing->Vogel EPM Elevated Plus-Maze Behavioral_Testing->EPM Four_Plate Four-Plate Test Behavioral_Testing->Four_Plate

  • Principle: This test is based on the suppression of drinking behavior by punishment (electric shock). Anxiolytic drugs increase the number of shocks an animal is willing to take to drink.

  • Procedure: Rats are water-deprived for 48 hours. During the test, a drinking tube is presented, and after 20 licks, a mild electric shock is delivered through the tube. The number of shocks received during a 3-minute session is recorded. MPEP is administered 60 minutes before the test.[1]

  • Principle: This test utilizes the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.

  • Procedure: The maze consists of two open and two enclosed arms elevated above the floor. Rats are placed in the center of the maze, and their behavior is recorded for 5 minutes. The number of entries into and the time spent in each arm are measured. MPEP is administered 60 minutes prior to the test.[1][6]

  • Principle: This test is based on the suppression of exploratory behavior by mild foot shocks. Anxiolytic drugs increase the number of punished crossings.

  • Procedure: The apparatus consists of a box with a floor made of four metal plates. When the mouse crosses from one plate to another, it receives a brief electric shock. The number of punished passages is counted over a 1-minute period. MPEP is administered 60 minutes before the test.[1]

Preclinical Evidence for Antidepressant-like Effects

MPEP has also shown antidepressant-like activity in several preclinical models of depression.[1][2][7][8] The effects appear to be model-dependent, suggesting a nuanced role for mGluR5 in depressive-like states.

Quantitative Data from Depression Models
Behavioral Test Species Dose Range (mg/kg) Route of Administration Key Findings Citation
Tail Suspension Test Mouse1 - 20i.p.Significantly shortened the immobility time.[1][2]
Forced Swim Test Rat30i.p.Acute treatment significantly reduced immobility without affecting locomotor activity.[8]
Behavioral Despair Test (Porsolt Test) Rat1 - 20i.p.Inactive in this model.[1][2]
Olfactory Bulbectomy Model RatNot specifiedNot specifiedProlonged, but not acute, treatment with MPEP restored learning deficits, indicating an antidepressant-like effect.[7]
Learned Helplessness Test Rat30i.p.Sub-chronic (5-day) treatment decreased escape failures.[8]
Experimental Protocols for Depression Models
  • Principle: This test is based on the observation that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant drugs reduce the duration of immobility.

  • Procedure: Mice are suspended by their tail using adhesive tape, and the duration of immobility is recorded over a 6-minute period. MPEP is administered 60 minutes before the test.[1]

  • Principle: Similar to the tail suspension test, this test induces a state of behavioral despair in which rats cease struggling and remain immobile when placed in an inescapable cylinder of water. Antidepressants decrease the time spent immobile.

  • Procedure: Rats are placed in a cylinder of water for a 15-minute pre-test session. Twenty-four hours later, they are placed back in the water for a 5-minute test session, during which the duration of immobility is measured. MPEP is administered before the test session.[8]

  • Principle: The surgical removal of the olfactory bulbs in rats leads to a range of behavioral and neurochemical changes that are reversed by chronic, but not acute, antidepressant treatment.

  • Procedure: Rats undergo bilateral surgical removal of the olfactory bulbs. After a recovery period, they are subjected to behavioral tests, such as the passive avoidance test, to assess cognitive deficits associated with the depressive-like state. MPEP is administered over a prolonged period.[7]

Pharmacokinetics and Brain Penetration

A study assessing the plasma and brain concentration of MPEP following oral administration in rats showed dose linearity from 3 to 30 mg/kg.[5] Importantly, MPEP demonstrated good brain penetration, with a brain/plasma ratio of 3.1 approximately 75 minutes after administration.[5] This indicates that systemically administered MPEP can effectively reach its target in the central nervous system.

Potential and Limitations

The preclinical data strongly suggest that mGluR5 antagonists like MPEP have the potential to be a novel class of therapeutic agents for anxiety and depression.[1][2] MPEP has shown a favorable profile in animal models, demonstrating efficacy without the sedative or cognitive-impairing side effects associated with benzodiazepines.[5]

However, it is important to note some limitations. The antidepressant-like effects of MPEP were not observed in all preclinical models, such as the behavioral despair test in rats.[1][2] Furthermore, while MPEP is a selective mGluR5 antagonist, some research suggests it may have weak off-target effects, including at the NMDA receptor, which could contribute to its observed pharmacological profile.[3][9] More recent and highly selective mGluR5 antagonists, such as MTEP, have been developed and show a similar anxiolytic-like profile with potentially fewer off-target effects.[10] To date, the translation of these promising preclinical findings into clinical efficacy for mGluR5 negative allosteric modulators has been challenging.[4]

Conclusion

This compound (MPEP) has been instrumental in establishing the mGluR5 receptor as a valid target for the development of novel anxiolytic and antidepressant medications. The extensive preclinical research summarized in this guide demonstrates its robust efficacy in various animal models, providing a strong rationale for the continued investigation of mGluR5 antagonists. The detailed experimental protocols and data presented herein offer a valuable resource for researchers in the field of neuropsychopharmacology and drug discovery, facilitating the design and interpretation of future studies aimed at translating these promising preclinical findings into effective treatments for patients suffering from anxiety and depressive disorders. Further research is needed to fully understand the sites and mechanisms of action of MPEP and to overcome the translational challenges in bringing mGluR5-targeted therapies to the clinic.[1][2]

References

5-Methyl-2-(phenylethynyl)pyridine effects on inflammatory pain

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals a significant lack of information regarding the effects of 5-Methyl-2-(phenylethynyl)pyridine on inflammatory pain. Extensive searches of prominent scientific databases and research repositories have not yielded any studies, clinical trials, or preclinical data related to the efficacy or mechanism of action of this specific compound in the context of pain and inflammation.

This absence of data prevents the creation of a detailed technical guide or whitepaper as requested. Consequently, it is not possible to provide quantitative data summaries, detailed experimental protocols, or visualizations of signaling pathways or experimental workflows for a compound that has not been characterized in the scientific literature for this indication.

Further research and preclinical studies would be required to elucidate any potential role of this compound in modulating inflammatory pain. Such studies would need to establish its pharmacological profile, including its targets, efficacy, and safety, before any meaningful technical documentation could be developed.

Methodological & Application

Application Notes and Protocols for 5-Methyl-2-(phenylethynyl)pyridine (MPEP) Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental administration of 5-Methyl-2-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). MPEP is a valuable research tool for investigating the role of mGluR5 in various physiological and pathological processes, including neuropsychiatric disorders, pain, and addiction.

Data Presentation

In Vivo Administration Parameters for MPEP in Rats
Parameter Details Reference Study Type
Animal Model Male Sprague-Dawley or Wistar ratsBehavioral, Neurochemical
Route of Administration Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.)Various
Dosage Range (i.p.) 1 - 40 mg/kgAnxiolytic, Antidepressant-like, Cognitive, Anticonvulsant studies
Dosage (i.v. Self-Administration) 1 mg/kg/infusionAddiction studies
Dosage (Oral) Up to 100 mg/kgPain studies
Vehicle for i.p. Administration Saline, 1% Tween 80 in saline, 20% w/v 2-hydroxypropyl-β-cyclodextrin in salineGeneral in vivo studies
Pre-treatment Time (i.p.) 30 - 60 minutes before behavioral testingBehavioral studies

Experimental Protocols

Preparation of MPEP Solution for Intraperitoneal (i.p.) Administration

Objective: To prepare a homogenous suspension of MPEP for in vivo administration in rats.

Materials:

  • This compound (MPEP) powder

  • 1% Tween 80 solution in sterile saline (0.9% NaCl)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile vials

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of MPEP: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals, calculate the total mass of MPEP needed.

  • Prepare the vehicle: Prepare a 1% (v/v) solution of Tween 80 in sterile saline. For example, add 1 mL of Tween 80 to 99 mL of sterile saline.

  • Weigh MPEP: Accurately weigh the calculated amount of MPEP powder and place it in a sterile vial.

  • Suspend MPEP: Add a small volume of the 1% Tween 80 solution to the vial containing the MPEP powder to create a paste.

  • Dilute to the final concentration: Gradually add the remaining volume of the 1% Tween 80 solution while continuously vortexing to ensure a uniform suspension. If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Final Volume: Adjust the final volume with the vehicle to achieve the desired concentration for injection (e.g., if administering a volume of 1 mL/kg, the concentration would be 10 mg/mL for a 10 mg/kg dose).

  • Administration: Administer the MPEP suspension intraperitoneally to the rats 30-60 minutes prior to the experimental procedure. Ensure the suspension is well-mixed before drawing it into the syringe.

In Vivo Microdialysis for Measuring Dopamine Release in the Nucleus Accumbens

Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following MPEP administration.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes (e.g., 2 mm membrane)

  • Guide cannulae

  • Dental cement

  • Surgical instruments

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂

  • Fraction collector

  • HPLC system with electrochemical detection

  • MPEP solution (prepared as described above)

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole above the target brain region, the nucleus accumbens. Stereotaxic coordinates from bregma: Anterior-Posterior (AP) +1.6 mm, Medial-Lateral (ML) ±1.5 mm, Dorsal-Ventral (DV) -6.8 mm from the skull surface.

    • Implant a guide cannula at these coordinates and secure it with dental cement.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.

    • Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine.

    • Collect baseline dialysate samples every 20 minutes.

    • Administer MPEP (e.g., 10 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine concentration using an HPLC system with an electrochemical detector.

    • Quantify the dopamine levels by comparing the peak areas to a standard curve.

    • Express the results as a percentage of the baseline dopamine levels.

Mandatory Visualization

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the metabotropic glutamate receptor 5 (mGluR5). MPEP, as an antagonist, blocks this pathway.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC activates ERK ERK1/2 PKC->ERK activates CREB CREB ERK->CREB phosphorylates Gene_Expression Gene Expression & Neuronal Activity CREB->Gene_Expression MPEP MPEP (Antagonist) MPEP->mGluR5 inhibits

Caption: mGluR5 signaling cascade blocked by MPEP.

Application Notes and Protocols for the Synthesis of 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 5-Methyl-2-(phenylethynyl)pyridine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of this compound. The core of this synthesis is the Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3]

Introduction

This compound and its analogs are of significant interest due to their presence in various biologically active molecules. For instance, the isomeric 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known selective antagonist for the metabotropic glutamate receptor subtype mGluR5 and has been instrumental in neuroscience research.[4][5] The strategic placement of the methyl and phenylethynyl groups on the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties, making it a crucial scaffold for the development of novel therapeutic agents and functional materials.

The Sonogashira coupling reaction, discovered independently by Heck, Cassar, and Sonogashira in 1975, has become a cornerstone of modern organic synthesis for its efficiency in constructing arylalkynes.[1][6] This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide offers a direct and modular approach to the target molecule.

Reaction Principle: The Sonogashira Coupling

The synthesis of this compound is most effectively achieved via a Sonogashira coupling between a 2-halo-5-methylpyridine (typically 2-bromo- or 2-iodo-5-methylpyridine) and phenylacetylene. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base.

The catalytic cycle can be conceptually divided into two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetal + Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-C≡CR Product This compound CuX Cu(I)X Alkyne H-C≡CR CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide + CuX, Base - Base-H⁺X⁻ CuAcetylide->Transmetal Copper Acetylide Transfer CuAcetylide->CuX Transmetalation to Pd Base Base ArX 2-Halo-5-methylpyridine Alkyne_reactant Phenylacetylene caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Caption: A simplified representation of the Sonogashira coupling catalytic cycles.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-halo-5-methylpyridine) to form a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[7]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • The copper(I) salt reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent transmetalation step.

Experimental Protocol

This protocol provides a general method for the Sonogashira coupling of 2-bromo-5-methylpyridine with phenylacetylene. Optimization may be required based on the specific laboratory setup and reagent purity.

Materials:
  • 2-Bromo-5-methylpyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Reaction Setup Workflow:

Reaction_Workflow start Start prep Prepare Reaction Vessel (Flame-dry Schlenk tube) start->prep reagents Add Solid Reagents (2-Bromo-5-methylpyridine, PdCl₂(PPh₃)₂, CuI) prep->reagents atmosphere Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) reagents->atmosphere solvents Add Anhydrous Solvents (DMF/THF, Et₃N) atmosphere->solvents alkyne Add Phenylacetylene (via syringe) solvents->alkyne reaction Heat and Stir Reaction (Monitor by TLC/LC-MS) alkyne->reaction workup Reaction Workup (Cool, dilute, filter) reaction->workup purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure:
  • Vessel Preparation: A Schlenk tube equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Addition of Solids: To the cooled Schlenk tube, add 2-bromo-5-methylpyridine (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5.0 mol%).

  • Inert Atmosphere: The tube is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.

  • Addition of Solvents and Base: Anhydrous DMF or THF (5 mL) is added, followed by triethylamine (2.0 mmol, 2.0 equiv.). The mixture is stirred to dissolve the solids.

  • Addition of Alkyne: Phenylacetylene (1.2 mmol, 1.2 equiv.) is added dropwise via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (see Table 1) and stirred for the specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent such as diethyl ether or ethyl acetate. The mixture is then filtered through a pad of Celite to remove the catalyst and salts, washing the pad with additional solvent.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Reaction Conditions: A Comparative Overview

The choice of catalyst, solvent, base, and temperature can significantly impact the yield and purity of the final product. The following table summarizes representative conditions for Sonogashira couplings involving halopyridines.[6][8]

Parameter Condition 1 Condition 2 Condition 3 Rationale and Expert Commentary
Aryl Halide 2-Bromo-5-methylpyridine2-Iodo-5-methylpyridine2-Bromo-5-methylpyridineIodo-pyridines are generally more reactive than bromo-pyridines, allowing for milder reaction conditions. However, bromo-pyridines are often more readily available and cost-effective.
Catalyst (mol%) PdCl₂(PPh₃)₂ (2.5)Pd(PPh₃)₄ (3)Pd(CF₃COO)₂/PPh₃ (2.5/5)PdCl₂(PPh₃)₂ is a stable and commonly used pre-catalyst. Pd(PPh₃)₄ is also effective but can be more sensitive to air. The use of a palladium salt with a phosphine ligand generated in situ is another viable option.[6][9]
Co-catalyst (mol%) CuI (5)CuI (5)CuI (5)Copper(I) iodide is the standard co-catalyst and is crucial for the formation of the copper acetylide intermediate, which accelerates the reaction.[3]
Base Et₃Ni-Pr₂NHK₂CO₃Amine bases like triethylamine or diisopropylamine also act as a solvent and are effective in neutralizing the hydrogen halide formed. Inorganic bases can also be used, sometimes in combination with an amine.
Solvent DMFTolueneAcetonitrileDMF is a polar aprotic solvent that is excellent for solubilizing the reagents. Toluene is a less polar option, and acetonitrile can also be effective. The choice of solvent can influence the reaction rate and selectivity.
Temperature (°C) 60-8050-70100The reaction temperature is dependent on the reactivity of the aryl halide. Higher temperatures may be required for less reactive substrates.[6][9]
Time (h) 4-122-83Reaction time should be determined by monitoring the consumption of the starting material.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete Reaction: Ensure all reagents are pure and the solvent is anhydrous. Degassing the solvent and base prior to use can be beneficial.[10] Consider increasing the reaction temperature or time.

    • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Maintaining a strict inert atmosphere is critical.

    • Side Reactions: The primary side reaction is the Glaser coupling, a homocoupling of the alkyne. This can be minimized by using a slight excess of the alkyne and ensuring a truly anaerobic environment.

  • Multiple Spots on TLC:

    • This may indicate the presence of starting materials, the desired product, and byproducts from Glaser coupling.[10]

    • If the starting aryl halide is not consumed, it suggests the reaction has not gone to completion.

    • A messy TLC can also result from catalyst decomposition.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The pure product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: For solid compounds, as a measure of purity.

Conclusion

The Sonogashira coupling provides a reliable and efficient method for the synthesis of this compound. By carefully selecting the reaction conditions and adhering to good laboratory practices, researchers can achieve high yields of this valuable compound. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and further application of this important molecular scaffold.

References

Application Notes and Protocols for the Characterization of 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of the novel compound 5-Methyl-2-(phenylethynyl)pyridine. The following protocols are intended to serve as a guide for researchers in the synthesis, purification, and structural elucidation of this and structurally related compounds.

Compound Profile

Property Value Source
IUPAC Name This compound-
CAS Number 124300-38-5[1][2]
Molecular Formula C₁₄H₁₁N[1][2]
Molecular Weight 193.25 g/mol [1]
Canonical SMILES CC1=CN=C(C=C1)C#CC2=CC=CC=C2[1]
InChIKey HESJPHOOGDBABM-UHFFFAOYSA-N[1]

Analytical Characterization Workflow

The structural confirmation and purity assessment of a newly synthesized compound like this compound is a critical step in chemical and pharmaceutical research. A typical analytical workflow involves a combination of spectroscopic and chromatographic techniques to unambiguously determine its chemical structure and purity.

Analytical Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of this compound (e.g., Sonogashira Coupling) purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms hplc HPLC Analysis (Purity Assessment) purification->hplc elemental Elemental Analysis (CHN) purification->elemental data_analysis Data Interpretation and Structural Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis elemental->data_analysis

Figure 1. General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the presence of the methyl, pyridine, and phenyl groups and their connectivity.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters (Typical):

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 220 ppm

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Expected ¹H NMR Data (Predicted):

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H (ortho to N)~8.4-8.6d~2-3
Pyridine H (meta to N)~7.5-7.7dd~8, 2
Pyridine H (para to N)~7.2-7.4d~8
Phenyl H~7.3-7.6m-
Methyl H~2.3-2.5s-

Expected ¹³C NMR Data (Predicted):

Carbon Predicted Chemical Shift (ppm)
Pyridine C (ipso to ethynyl)~140-145
Pyridine C (ortho to N)~150-152
Pyridine C (meta to N, adjacent to methyl)~135-140
Pyridine C (para to N)~120-125
Pyridine C (meta to N)~130-135
Phenyl C (ipso to ethynyl)~120-125
Phenyl C (ortho, meta, para)~128-132
Ethynyl C~85-95
Methyl C~18-22
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and compare it with the theoretical exact mass calculated for C₁₄H₁₂N⁺.

Expected Mass Spectrometry Data:

Ion Theoretical m/z Observed m/z
[M+H]⁺194.0964To be determined
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Protocol for Reversed-Phase HPLC (RP-HPLC):

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis (e.g., 100 µg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions (starting point for method development):

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. For example: 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-18 min (90-10% B), 18-20 min (10% B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the compound is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation for Purity Assessment:

Parameter Value
Retention Time (t_R) To be determined (min)
Purity (%) To be determined

Logical Relationships in Method Development

The development of analytical methods is an iterative process where the results from one technique can inform the setup of another.

Method Development Logic cluster_initial Initial Analysis cluster_hplc HPLC Method Development cluster_nmr NMR Analysis cluster_ms MS Analysis uv_vis UV-Vis Spectroscopy hplc_detection Set Detection Wavelength uv_vis->hplc_detection Provides λ_max solubility Solubility Testing hplc_params Select HPLC Column & Mobile Phase solubility->hplc_params Determines suitable solvents nmr_solvent Choose Deuterated Solvent solubility->nmr_solvent Determines suitable solvents ms_solvent Choose MS-compatible Solvent solubility->ms_solvent Determines suitable solvents

Figure 2. Logical relationships in analytical method development for this compound.

References

Application Notes and Protocols for the Spectroscopic Characterization of 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-(phenylethynyl)pyridine is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As a derivative of pyridine, its electronic and structural properties are of significant interest to researchers in drug development and related fields. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such novel chemical entities.

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C NMR spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed prediction of its NMR characteristics. These predictions are grounded in the analysis of structurally analogous compounds and established principles of NMR spectroscopy. Furthermore, this guide outlines standardized protocols for the acquisition and processing of high-quality NMR data for this and similar small organic molecules.

Predicted NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the known effects of methyl and phenylethynyl substituents on the pyridine ring and data from similar structures. The predictions are provided for a standard deuterated solvent, such as chloroform-d (CDCl₃).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methyl group, and the phenyl group.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Pyridine)~8.5d~2.0
H-4 (Pyridine)~7.5dd~8.0, 2.0
H-3 (Pyridine)~7.2d~8.0
Phenyl-H (ortho)~7.6m
Phenyl-H (meta, para)~7.4m
-CH₃~2.4s

Justification for Predicted ¹H Chemical Shifts:

  • Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). The H-6 proton, being ortho to the nitrogen, is anticipated to be the most deshielded and appear at the lowest field. The electron-donating methyl group at the 5-position will likely cause a slight upfield shift for the adjacent H-4 and H-6 protons compared to unsubstituted 2-(phenylethynyl)pyridine. The coupling pattern will be a doublet for H-6 (coupled to H-4), a doublet of doublets for H-4 (coupled to H-3 and H-6), and a doublet for H-3 (coupled to H-4).

  • Phenyl Protons: The protons of the phenylethynyl group will also resonate in the aromatic region, likely as complex multiplets due to overlapping signals.

  • Methyl Protons: The methyl group protons are expected to appear as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~143
C-6 (Pyridine)~150
C-4 (Pyridine)~138
C-3 (Pyridine)~120
C-5 (Pyridine)~130
Alkyne C (C≡C-Ph)~92
Alkyne C (Py-C≡C)~88
Phenyl C (quaternary)~123
Phenyl C-H128-132
-CH₃~18

Justification for Predicted ¹³C Chemical Shifts:

  • Pyridine Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts. C-2 and C-6, being adjacent to the nitrogen, will be significantly deshielded. The phenylethynyl group at C-2 will further influence its chemical shift. The methyl-substituted C-5 will also show a distinct resonance. In pyridine itself, the chemical shifts are approximately C2/C6: 150 ppm, C3/C5: 124 ppm, and C4: 136 ppm[1].

  • Alkyne Carbons: The sp-hybridized carbons of the ethynyl linker are expected in the range of 80-100 ppm.

  • Phenyl Carbons: The phenyl group will show a quaternary carbon signal and several signals for the protonated carbons in the typical aromatic region.

  • Methyl Carbon: The methyl carbon will appear at a high field, consistent with an sp³-hybridized carbon attached to an aromatic ring.

Experimental Protocols

The following section details the standardized methodologies for the acquisition of high-quality NMR data for the characterization of this compound.

Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a homogeneous solution of the analyte suitable for NMR spectroscopy.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) (0.6-0.7 mL)

  • 5 mm NMR tube

  • Pasteur pipette

  • Vial

Procedure:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is a common choice for nonpolar to moderately polar organic compounds.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

Objective: To acquire high-resolution 1D ¹H and ¹³C NMR spectra.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and narrow linewidths.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters for a 400 MHz spectrometer include:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust based on sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters for a 100 MHz (for ¹³C on a 400 MHz ¹H spectrometer) include:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~200-250 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128 or more (as ¹³C has a low natural abundance)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Advanced 2D NMR Experiments for Structural Confirmation

To further confirm the structure of this compound, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which would confirm the connectivity of the protons on the pyridine and phenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for establishing the connectivity between the pyridine ring, the methyl group, and the phenylethynyl moiety.

Synthesis Context: Sonogashira Coupling

The most probable synthetic route to this compound is via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction would involve the reaction of a 2-halo-5-methylpyridine (e.g., 2-bromo-5-methylpyridine or 2-iodo-5-methylpyridine) with phenylacetylene[2][3].

Potential Impurities:

Knowledge of the synthetic route is crucial for identifying potential impurities in the NMR spectrum. Possible impurities could include:

  • Unreacted starting materials (2-halo-5-methylpyridine and phenylacetylene).

  • Homocoupled product of phenylacetylene (1,4-diphenylbuta-1,3-diyne).

  • Solvents used in the reaction and purification steps.

Visualizing the NMR Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample transfer->load lock_shim Lock & Shim load->lock_shim acq_1h Acquire ¹H Spectrum lock_shim->acq_1h acq_13c Acquire ¹³C Spectrum lock_shim->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) lock_shim->acq_2d ft Fourier Transform acq_1h->ft acq_13c->ft acq_2d->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals integrate->assign structure Structure Elucidation assign->structure

References

Application Note: HPLC Analysis for Purity Determination of 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-(phenylethynyl)pyridine is a heterocyclic aromatic compound with potential applications in pharmaceutical and materials science research. As with any synthesized compound intended for high-value applications, rigorous purity assessment is critical to ensure quality, safety, and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is a preferred method for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the determination of the purity of this compound, suitable for researchers, scientists, and professionals in drug development.

Principle of the Method

The method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase.[4] this compound, being a relatively non-polar molecule due to its aromatic rings, is well-retained on the C18 column. A gradient elution using a mixture of acidified water and acetonitrile allows for the effective separation of the main compound from potential impurities that may have different polarities. The use of an acidic modifier in the mobile phase helps to ensure sharp, symmetrical peak shapes for the basic pyridine moiety.[5] Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

    • This compound reference standard and test sample.

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

2. Chromatographic Conditions

A summary of the optimized HPLC parameters is provided in the table below.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 40% B; 18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

3. Preparation of Solutions

  • Reference Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Test Sample Solution (1 mg/mL): Accurately weigh 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

4. System Suitability Testing (SST)

Before sample analysis, the system suitability must be verified by injecting the Reference Standard Solution (100 µg/mL) in six replicates. The performance of the system must meet the acceptance criteria outlined below to ensure the validity of the results.[1]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections[7]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for six replicate injections

5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform the System Suitability Test as described above.

  • Once SST criteria are met, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the prepared Test Sample Solution.

  • Record the chromatogram and integrate all peaks detected.

Data Presentation and Analysis

The purity of the sample is calculated using the area normalization method. The area of the main peak corresponding to this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Results

The table below presents hypothetical data from the analysis of a test sample.

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)Identification
13.5215600.08Impurity A
28.91198540099.71This compound
312.4542100.21Impurity B
Total - 1991170 100.0 -

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind the purity calculation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV/PDA Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Final Purity Report H->I

Caption: Experimental workflow for HPLC purity analysis.

Purity_Calculation cluster_inputs Inputs from Chromatogram cluster_process Calculation cluster_output Result A Area of Main Peak (A_main) Calc Purity % = (A_main / A_total) * 100 A->Calc B Total Area of All Peaks (A_total) B->Calc Result Reported Purity Calc->Result

Caption: Logical relationship for purity calculation.

The described RP-HPLC method is specific, robust, and suitable for the routine purity analysis of this compound. The gradient elution ensures adequate separation from potential process-related impurities and degradation products. Adherence to the system suitability criteria guarantees the reliability and precision of the analytical results, making this method a valuable tool for quality control in research and development settings.

References

Application Notes and Protocols for Locomotor Activity Testing with 5-Methyl-2-(phenylethynyl)pyridine (MPEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(phenylethynyl)pyridine, commonly known as MPEP, is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 receptors are G protein-coupled receptors widely expressed in the central nervous system and are implicated in a variety of neurological and psychiatric disorders.[3] The glutamatergic system, in which mGluR5 plays a key modulatory role, is crucial in regulating locomotor activity.[4] Consequently, MPEP is a valuable pharmacological tool for investigating the role of mGluR5 in motor function and its potential as a therapeutic agent for conditions associated with aberrant locomotor activity, such as psychostimulant addiction.[5][6]

These application notes provide detailed protocols for assessing the effects of MPEP on spontaneous and psychostimulant-induced locomotor activity in rodents. The accompanying data summaries and diagrams are intended to facilitate experimental design and data interpretation for researchers in pharmacology and neuroscience.

Data Presentation

The following tables summarize the quantitative effects of MPEP on locomotor activity.

Table 1: Effect of MPEP on Spontaneous Locomotor Activity in Rodents

Animal ModelDose (mg/kg, i.p.)Effect on LocomotionReference
DBA/2J Mice5Increased[4]
DBA/2J Mice20Increased[4]
Sprague-Dawley Rats10No significant effect[5]
Sprague-Dawley Rats30Reduced[5]

Table 2: Effect of MPEP on Psychostimulant-Induced Hyperlocomotion in Rodents

Animal ModelPsychostimulant (Dose)MPEP Pre-treatment (Dose, i.p.)Effect on HyperlocomotionReference
DBA/2J MiceCocaine (15 mg/kg or 30 mg/kg)1, 5, 20, 30 mg/kgDose-dependent inhibition[4]
DBA/2J MiceD-amphetamine (3 mg/kg or 5 mg/kg)1, 5, 20, 30 mg/kgDose-dependent inhibition[4]
Wistar RatsD-amphetamine (1 mg/kg, s.c.)5 mg/kgInhibition[5]
Sprague-Dawley RatsCocaine10 mg/kgReduced[5]

Experimental Protocols

Protocol 1: Assessment of MPEP on Spontaneous Locomotion in an Open-Field Test

Objective: To determine the dose-dependent effects of MPEP on spontaneous locomotor activity in rodents.

Materials:

  • This compound (MPEP)

  • Vehicle (e.g., saline, 1% Tween 80 in saline)

  • Rodents (e.g., mice or rats)

  • Open-field apparatus (e.g., 40 x 40 x 30 cm for mice, 100 x 100 x 40 cm for rats) equipped with automated photobeam detection or video tracking software.[7][8]

  • Standard laboratory equipment (syringes, needles, etc.)

Procedure:

  • Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

  • Habituation: For 2-3 days preceding the test day, handle each animal and place it in the open-field arena for a 30-minute habituation session. This reduces novelty-induced hyperactivity on the test day.[9]

  • Drug Preparation: Prepare fresh solutions of MPEP in the chosen vehicle on the day of testing.

  • Experimental Groups: Randomly assign animals to treatment groups (e.g., vehicle, MPEP at various doses). A minimum of 8-10 animals per group is recommended.

  • Administration: Administer the assigned treatment (vehicle or MPEP) via intraperitoneal (i.p.) injection.

  • Testing: Immediately after injection, place the animal in the center of the open-field arena.

  • Data Collection: Record locomotor activity for a period of 30-60 minutes.[4] Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing). Data is often binned into 5-minute intervals to analyze the time course of the drug's effect.

  • Apparatus Cleaning: Thoroughly clean the open-field arena with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.

Protocol 2: Assessment of MPEP on Psychostimulant-Induced Hyperlocomotion

Objective: To evaluate the ability of MPEP to attenuate the locomotor-activating effects of psychostimulants like cocaine or amphetamine.

Materials:

  • Same as Protocol 1, with the addition of a psychostimulant drug (e.g., cocaine hydrochloride, d-amphetamine sulfate).

Procedure:

  • Animal Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.

  • Drug Preparation: Prepare fresh solutions of MPEP, the psychostimulant, and their respective vehicles.

  • Experimental Groups: Establish appropriate treatment groups, including:

    • Vehicle + Vehicle

    • Vehicle + Psychostimulant

    • MPEP (various doses) + Psychostimulant

  • MPEP Pre-treatment: Administer MPEP or its vehicle (i.p.) and return the animal to its home cage. A pre-treatment time of 10-30 minutes is common.[4]

  • Psychostimulant Administration: After the pre-treatment interval, administer the psychostimulant or its vehicle (i.p. or s.c.).

  • Testing and Data Collection: Immediately place the animal in the open-field arena and record locomotor activity for 30-60 minutes, as described in Protocol 1.

  • Apparatus Cleaning: Clean the apparatus thoroughly between animals.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis acclimation Animal Acclimation habituation Habituation to Open-Field acclimation->habituation drug_prep Drug Preparation (MPEP & Vehicle) habituation->drug_prep injection i.p. Injection drug_prep->injection placement Place in Open-Field injection->placement recording Record Locomotor Activity (30-60 min) placement->recording data_analysis Analyze Distance, Beam Breaks, etc. recording->data_analysis

Caption: Experimental workflow for locomotor activity testing.

mGluR5_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Effects (e.g., modulation of ion channels, gene expression) PKC->downstream Ca_release->downstream Glutamate Glutamate Glutamate->mGluR5 Activates MPEP MPEP (Antagonist) MPEP->mGluR5 Blocks

Caption: Simplified mGluR5 signaling pathway.

References

Application Note & Protocol: A Guide to Investigating the Role of mGluR5 in Nicotine Reinforcement Using 5-Methyl-2-(phenylethynyl)pyridine (MPEP) in a Rodent Self-Administration Model

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Glutamatergic System as a Novel Target in Nicotine Addiction

Nicotine addiction remains a leading cause of preventable death worldwide, driving a critical need for novel therapeutic strategies.[1] While the role of the mesolimbic dopamine system in the rewarding effects of nicotine is well-established, emerging evidence highlights the glutamatergic system as a key player in the development and maintenance of nicotine dependence.[2] Specifically, the metabotropic glutamate receptor 5 (mGluR5) has been identified as a crucial modulator of nicotine's reinforcing properties.[3][4][5]

Preclinical studies have demonstrated that mGluR5 antagonists can attenuate the rewarding effects of nicotine, making this receptor a promising target for smoking cessation therapies.[3][6] One of the most widely used selective mGluR5 negative allosteric modulators (NAM) in this research is 5-Methyl-2-(phenylethynyl)pyridine, commonly known as MPEP.[7] MPEP has been shown to dose-dependently reduce nicotine self-administration in rodents, providing a valuable pharmacological tool to probe the function of mGluR5 in nicotine addiction.[7][8]

This comprehensive guide provides a detailed protocol for utilizing MPEP in a rat model of intravenous nicotine self-administration. We will delve into the scientific rationale, step-by-step experimental procedures, data analysis, and interpretation, offering a robust framework for researchers investigating the therapeutic potential of mGluR5 antagonism for nicotine dependence.

Scientific Rationale: Why Target mGluR5 with MPEP?

Nicotine administration triggers a cascade of neurochemical events, including the potentiation of glutamate release in key brain regions associated with reward and motivation, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc).[7][8] This surge in glutamate acts on various receptors, including mGluR5, which are strategically located postsynaptically in these areas.[9] The activation of mGluR5 modulates downstream signaling pathways that are believed to enhance the reinforcing effects of nicotine.

MPEP, as a selective and non-competitive antagonist of mGluR5, offers a precise method to investigate the contribution of this receptor to nicotine addiction.[10] By blocking mGluR5, MPEP is hypothesized to dampen the heightened glutamatergic signaling induced by nicotine, thereby reducing its rewarding and reinforcing properties. This mechanism is supported by findings that MPEP pretreatment significantly decreases nicotine-seeking behavior in animal models.[2][11] The experimental design outlined in this guide is structured to test this hypothesis directly by assessing the impact of MPEP on the voluntary intake of nicotine in rats.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for a typical nicotine self-administration study with MPEP pretreatment.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_surgery Surgical Procedure cluster_behavioral_training Behavioral Training cluster_mpep_testing MPEP Treatment & Testing cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation Surgical_Preparation Surgical Preparation Animal_Acclimation->Surgical_Preparation Acclimatize to facility Catheter_Implantation Jugular Vein Catheter Implantation Surgical_Preparation->Catheter_Implantation Prepare for surgery Post_Op_Care Post-Operative Care & Recovery Catheter_Implantation->Post_Op_Care Implant catheter Acquisition Acquisition of Nicotine Self-Administration Post_Op_Care->Acquisition Allow recovery Maintenance Maintenance & Stability Acquisition->Maintenance Train to self-administer MPEP_Pretreatment MPEP or Vehicle Pretreatment Maintenance->MPEP_Pretreatment Establish stable responding Nicotine_SA_Session Nicotine Self-Administration Session MPEP_Pretreatment->Nicotine_SA_Session Administer treatment Data_Collection Data Collection & Processing Nicotine_SA_Session->Data_Collection Record behavioral data Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Process raw data Dose_Response_Curve Dose-Response Curve Generation Statistical_Analysis->Dose_Response_Curve Analyze & visualize data

Caption: High-level experimental workflow.

Detailed Protocols

PART 1: Surgical Procedure - Intravenous Catheterization

Rationale: Intravenous self-administration is the gold standard for studying the reinforcing properties of drugs as it allows for precise control over dosage and mimics the rapid delivery of nicotine to the brain that occurs with smoking. A chronic indwelling catheter in the jugular vein is essential for this model.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (forceps, scissors, needle holders)

  • Catheters (e.g., polyurethane or silicone tubing)

  • Sutures

  • Analgesics and antibiotics

  • Heparinized saline

Protocol:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane (5% for induction, 1-3% for maintenance). Shave the ventral neck area and the dorsal region between the scapulae.

  • Incision: Make a small incision on the ventral side of the neck to expose the right jugular vein. Make a second small incision on the back.

  • Catheter Tunneling: Using a trocar or a modified needle, tunnel the catheter subcutaneously from the back incision to the neck incision.

  • Vein Isolation and Catheter Insertion: Carefully isolate the jugular vein from surrounding tissue.[8] Make a small incision in the vein and insert the catheter, advancing it towards the heart. The catheter tip should be positioned near the entrance of the right atrium.

  • Securing the Catheter: Secure the catheter in the vein using sutures.[8]

  • Exteriorization: Exteriorize the end of the catheter through the back incision.

  • Wound Closure: Close both incisions with sutures.

  • Catheter Patency: Flush the catheter with heparinized saline to prevent clotting.

  • Post-Operative Care: Administer analgesics and antibiotics as per your institution's guidelines.[3] Allow the animals to recover for at least 5-7 days before starting behavioral training. During recovery, flush the catheters daily with heparinized saline to maintain patency.

PART 2: Nicotine Self-Administration Training

Rationale: The acquisition and maintenance of nicotine self-administration demonstrate the reinforcing properties of the drug. A stable baseline of responding is crucial before testing the effects of MPEP.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump connected to the rat's catheter via a swivel system.

Protocol:

  • Acquisition Phase (Fixed Ratio 1 - FR1):

    • Place the rats in the operant chambers for daily 2-hour sessions.

    • A response on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the simultaneous presentation of a cue light for a short duration (e.g., 5 seconds).[12][13]

    • A response on the "inactive" lever is recorded but has no programmed consequences.

    • Continue FR1 training until the rats show a stable pattern of responding, typically defined as less than 20% variation in the number of infusions over three consecutive days and significantly more responses on the active versus the inactive lever. This phase usually takes 10-14 days.

  • Maintenance Phase (Fixed Ratio 5 - FR5):

    • To increase the motivation to self-administer nicotine, the response requirement can be increased to five lever presses per infusion (FR5).

    • Maintain the rats on this schedule until responding is again stable.

PART 3: MPEP Pretreatment and Testing

Rationale: This phase directly tests the hypothesis that blocking mGluR5 with MPEP will reduce nicotine self-administration. A within-subjects design, where each animal receives all doses of MPEP (including vehicle), is recommended to reduce variability.

Drug Preparation:

  • Nicotine: Dissolve nicotine hydrogen tartrate salt in sterile saline (0.9% NaCl). Adjust the pH to 7.4 with a dilute NaOH solution. The final concentration should be calculated based on the free base form of nicotine.[4][13]

  • MPEP: Dissolve MPEP hydrochloride in sterile saline.[4]

Protocol:

  • Habituation to Pretreatment: Before the first MPEP test day, habituate the rats to intraperitoneal (i.p.) injections by administering saline 30 minutes before the self-administration session for 2-3 days.

  • MPEP Administration:

    • On test days, administer MPEP (e.g., 1, 3, and 9 mg/kg, i.p.) or vehicle (saline) 30 minutes before the start of the 2-hour nicotine self-administration session.[7]

    • The order of MPEP doses should be counterbalanced across rats using a Latin square design.

  • Washout Period: Allow at least two "washout" days between MPEP test days, during which the rats undergo their regular nicotine self-administration sessions without any pretreatment. This ensures that the effects of MPEP have dissipated before the next test. The neurobiological rationale for this is to allow for the clearance of MPEP from the system and the return of mGluR5 receptor function to baseline levels, preventing carry-over effects between drug testing sessions.[13]

  • Data Collection: Record the number of active and inactive lever presses, and the number of nicotine infusions for each session.

Data Presentation and Analysis

Table 1: Experimental Parameters for Nicotine Self-Administration with MPEP Pretreatment

ParameterRecommended Value/RangeRationale
Animal Model Male Wistar or Sprague-Dawley rats (250-300g)Commonly used strains that reliably acquire nicotine self-administration.
Nicotine Dose 0.01 - 0.03 mg/kg/infusionDoses known to maintain stable self-administration.[7][12]
Reinforcement Schedule FR1 for acquisition, FR5 for maintenance and testingFR5 increases the motivation and stability of responding.[7]
Session Duration 2 hoursA standard duration that allows for sufficient drug intake without causing toxicity.
MPEP Doses 1, 3, 9 mg/kg (i.p.)A range that has been shown to produce a dose-dependent reduction in nicotine self-administration.[7]
Pretreatment Time 30 minutesAllows for sufficient absorption and distribution of MPEP to the brain.
Washout Period 2-3 daysEnsures clearance of MPEP and return to baseline behavior.[9]

Statistical Analysis:

  • The primary dependent variables are the number of nicotine infusions and the number of active lever presses.

  • Analyze the data using a one-way repeated measures Analysis of Variance (ANOVA) with MPEP dose as the within-subjects factor.

  • If the ANOVA shows a significant main effect of MPEP dose, conduct post-hoc tests (e.g., Dunnett's or Tukey's test) to compare each MPEP dose to the vehicle condition.

  • A p-value of < 0.05 is typically considered statistically significant.

  • Software such as GraphPad Prism is highly recommended for data analysis and visualization.

Dose-Response Curve:

  • Plot the mean number of nicotine infusions (or active lever presses) as a function of the MPEP dose.

  • This will typically yield a downward-sloping curve, demonstrating the dose-dependent inhibitory effect of MPEP on nicotine self-administration.

Signaling Pathway and Interpretation

The following diagram illustrates the hypothesized mechanism by which MPEP attenuates nicotine reinforcement.

signaling_pathway cluster_presynaptic Presynaptic Glutamatergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in NAc) Nicotine Nicotine nAChR nAChR Nicotine->nAChR Activates Glutamate_Release ↑ Glutamate Release nAChR->Glutamate_Release Stimulates mGluR5 mGluR5 Glutamate_Release->mGluR5 Activates Downstream_Signaling Downstream Signaling mGluR5->Downstream_Signaling Initiates MPEP MPEP MPEP->mGluR5 Blocks Reinforcement ↑ Reinforcement & Reward Downstream_Signaling->Reinforcement Leads to

Caption: Hypothesized mGluR5 signaling in nicotine reward.

Interpretation of Results:

  • A significant reduction in nicotine self-administration following MPEP treatment, without a corresponding decrease in inactive lever pressing, would strongly suggest that mGluR5 plays a critical role in the reinforcing effects of nicotine.

  • The lack of effect on inactive lever presses is important as it indicates that MPEP is not causing a general motor impairment that could confound the results.

  • These findings would support the continued investigation of mGluR5 antagonists as potential pharmacotherapies for smoking cessation.

Conclusion

The nicotine self-administration model, in conjunction with pharmacological tools like MPEP, provides a powerful platform for dissecting the neurobiological mechanisms of nicotine addiction. This guide offers a comprehensive and scientifically grounded protocol for researchers aiming to investigate the role of mGluR5 in nicotine reinforcement. By following these detailed procedures, scientists can generate reliable and interpretable data that will contribute to the development of more effective treatments for tobacco use disorder.

References

Application Notes and Protocols for the Radiolabeling of 5-Methyl-2-(phenylethynyl)pyridine and its Analogs for PET Imaging of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of mGluR5 Imaging in Neuroscience

The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein coupled receptor predominantly expressed in the postsynaptic terminals of neurons in brain regions implicated in a wide array of neurological and psychiatric disorders.[1] These include anxiety, depression, schizophrenia, Parkinson's disease, and addiction.[1] The ability to non-invasively quantify mGluR5 in the living human brain is a critical tool for understanding the pathophysiology of these conditions and for the development of novel therapeutics targeting this receptor. Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the in vivo quantification of biological processes, and the development of specific PET radiotracers for mGluR5 has been a major focus of neuroimaging research.[1]

2-Methyl-6-(phenylethynyl)pyridine (MPEP) was one of the first highly selective and potent non-competitive antagonists for mGluR5 to be discovered.[2] Its favorable pharmacological profile has made it a foundational scaffold for the development of several successful PET radiotracers. This document provides a detailed guide for researchers on the radiolabeling of MPEP with Carbon-11 ([¹¹C]MPEP) and an analogous compound with Fluorine-18 ([¹⁸F]FPEB), covering precursor synthesis, automated radiosynthesis, purification, and comprehensive quality control, as well as protocols for preclinical evaluation.

Part 1: [¹¹C]MPEP for PET Imaging of mGluR5

Carbon-11, with its short half-life of 20.4 minutes, is a positron-emitting radionuclide that allows for same-day, repeat PET scans in the same subject, making it ideal for receptor occupancy studies in drug development.[3][4] The introduction of a [¹¹C]methyl group to the MPEP structure provides a tracer that retains high affinity and selectivity for mGluR5.

Synthesis of the [¹¹C]MPEP Precursor: 2-(Trimethylstannyl)-6-(phenylethynyl)pyridine

The successful radiosynthesis of [¹¹C]MPEP relies on the availability of a high-purity precursor molecule. The most commonly used precursor is 2-(trimethylstannyl)-6-(phenylethynyl)pyridine. Its synthesis is a two-step process starting from commercially available reagents.

Step 1: Synthesis of 2-Bromo-6-(phenylethynyl)pyridine

This initial step involves a Sonogashira coupling reaction between 2,6-dibromopyridine and phenylacetylene.

  • Reagents and Materials:

    • 2,6-dibromopyridine

    • Phenylacetylene

    • Copper(I) iodide (CuI)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Triethylamine (TEA)

    • Toluene

    • Silica gel for column chromatography

    • Standard laboratory glassware and magnetic stirrer

  • Protocol:

    • In a round-bottom flask, dissolve 2,6-dibromopyridine in a mixture of toluene and triethylamine.

    • Add catalytic amounts of CuI and PdCl₂(PPh₃)₂ to the solution.

    • Slowly add phenylacetylene to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrobromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-bromo-6-(phenylethynyl)pyridine.[5]

Step 2: Synthesis of 2-(Trimethylstannyl)-6-(phenylethynyl)pyridine

The second step involves a Stille coupling reaction to introduce the trimethylstannyl group.

  • Reagents and Materials:

    • 2-Bromo-6-(phenylethynyl)pyridine

    • Hexa(n-butyl)ditin or Hexamethylditin

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Toluene

    • Standard laboratory glassware and magnetic stirrer

  • Protocol:

    • In a pressure vessel, dissolve 2-bromo-6-(phenylethynyl)pyridine and hexamethylditin in toluene.[5]

    • Add a catalytic amount of Pd(PPh₃)₄ to the solution.

    • Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours, monitoring by TLC or GC-MS.

    • After cooling, the reaction mixture can be purified by silica gel column chromatography to yield the final precursor, 2-(trimethylstannyl)-6-(phenylethynyl)pyridine.[5]

Precursor_Synthesis 2,6-Dibromopyridine 2,6-Dibromopyridine Sonogashira Coupling Sonogashira Coupling 2,6-Dibromopyridine->Sonogashira Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira Coupling 2-Bromo-6-(phenylethynyl)pyridine 2-Bromo-6-(phenylethynyl)pyridine Sonogashira Coupling->2-Bromo-6-(phenylethynyl)pyridine Pd/Cu catalyst Stille Coupling Stille Coupling 2-Bromo-6-(phenylethynyl)pyridine->Stille Coupling Hexamethylditin Hexamethylditin Hexamethylditin->Stille Coupling 2-(Trimethylstannyl)-6-(phenylethynyl)pyridine 2-(Trimethylstannyl)-6-(phenylethynyl)pyridine Stille Coupling->2-(Trimethylstannyl)-6-(phenylethynyl)pyridine Pd(0) catalyst

Caption: Synthesis of the [¹¹C]MPEP precursor.

Automated Radiosynthesis of [¹¹C]MPEP

The short half-life of Carbon-11 necessitates a rapid and efficient automated radiosynthesis process. The most common method for producing [¹¹C]MPEP is through a palladium-mediated Stille cross-coupling reaction using [¹¹C]methyl iodide ([¹¹C]CH₃I).

  • Instrumentation:

    • Cyclotron for the production of [¹¹C]CO₂.

    • Automated radiosynthesis module (e.g., GE TRACERlab™, Synthra MeIplus).

    • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

    • Solid-Phase Extraction (SPE) cartridges for formulation.

  • Protocol:

    • Production of [¹¹C]CH₃I: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[5] The [¹¹C]CO₂ is then converted to [¹¹C]CH₄, which is subsequently iodinated to form [¹¹C]CH₃I within the automated synthesis module.[6]

    • Radiolabeling Reaction: The [¹¹C]CH₃I is trapped in a solution of the precursor, 2-(trimethylstannyl)-6-(phenylethynyl)pyridine, and a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like toluene.[5] The reaction vessel is sealed and heated (e.g., at 100°C for 5 minutes).[5]

    • Purification: The crude reaction mixture is purified by semi-preparative reversed-phase HPLC.[7] A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer. The fraction corresponding to [¹¹C]MPEP is collected.

    • Formulation: The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the [¹¹C]MPEP. The cartridge is then washed with water to remove residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline to provide an injectable solution.[8]

Radiosynthesis_Workflow cluster_0 Automated Synthesis Module [¹¹C]CO₂ Production [¹¹C]CO₂ Production [¹¹C]CH₃I Synthesis [¹¹C]CH₃I Synthesis [¹¹C]CO₂ Production->[¹¹C]CH₃I Synthesis Radiolabeling Radiolabeling [¹¹C]CH₃I Synthesis->Radiolabeling Precursor, Pd(0) HPLC Purification HPLC Purification Radiolabeling->HPLC Purification SPE Formulation SPE Formulation HPLC Purification->SPE Formulation Final [¹¹C]MPEP Final [¹¹C]MPEP SPE Formulation->Final [¹¹C]MPEP

Caption: Automated radiosynthesis workflow for [¹¹C]MPEP.

Quality Control of [¹¹C]MPEP

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for human administration.[3][9]

Parameter Method Acceptance Criteria
Identity Co-injection with a non-radioactive MPEP standard on analytical HPLC.The retention time of the radioactive peak should match that of the standard.
Radiochemical Purity Analytical radio-HPLC.≥ 95%
Radionuclidic Purity Gamma-ray spectroscopy.≥ 99.5% ¹¹C
Specific Activity Calculated from the radioactivity and the mass of MPEP determined by HPLC with a UV detector and a calibrated standard curve.> 37 GBq/µmol (> 1 Ci/µmol) at the time of injection.
pH pH paper or pH meter.4.5 - 7.5[6]
Residual Solvents Gas Chromatography (GC).Ethanol < 5000 ppm, other solvents below USP limits.
Sterility Incubation in culture media.No microbial growth. (May be released before completion based on validation).
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test.< 175 EU/V, where V is the maximum recommended dose in mL.
Preclinical Evaluation of [¹¹C]MPEP

In Vitro Autoradiography

This technique provides a high-resolution map of mGluR5 distribution in brain tissue.

  • Protocol:

    • Prepare thin (10-20 µm) cryosections of the brain tissue of interest (e.g., rat or human).

    • Incubate the sections with a solution of [¹¹C]MPEP in a suitable buffer.

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a non-radioactive mGluR5 antagonist (e.g., unlabeled MPEP).[10]

    • Wash the sections to remove unbound radioactivity.

    • Expose the dried sections to a phosphor imaging plate or autoradiography film.[11][12][13]

    • Quantify the resulting image to determine the density of mGluR5 in different brain regions.

Small Animal PET Imaging

In vivo imaging in animal models is crucial to assess the tracer's pharmacokinetic properties and its ability to specifically bind to mGluR5 in the living brain.

  • Protocol:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a small animal PET scanner.[14][15]

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of [¹¹C]MPEP intravenously.

    • Acquire dynamic PET data for 60-90 minutes.

    • To demonstrate specificity, a separate group of animals can be pre-treated with a blocking dose of a non-radioactive mGluR5 antagonist before the [¹¹C]MPEP injection.[15]

    • Reconstruct the PET images and analyze the time-activity curves in different brain regions to determine the tracer's uptake and binding.

Part 2: [¹⁸F]FPEB - A Fluorine-18 Labeled Alternative for mGluR5 Imaging

While Carbon-11 is a valuable research tool, its short half-life limits its distribution to centers with an on-site cyclotron. Fluorine-18, with a longer half-life of 109.8 minutes, allows for centralized production and distribution of radiotracers, making it more suitable for widespread clinical use.[16] Direct fluorination of MPEP is challenging; therefore, analogs have been developed. [¹⁸F]FPEB (3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile) is a potent and selective mGluR5 PET tracer that has been successfully used in human studies.[17]

Automated Radiosynthesis of [¹⁸F]FPEB

The synthesis of [¹⁸F]FPEB is typically achieved via a one-step nucleophilic substitution reaction on a suitable precursor.[18]

  • Precursor: 3-Nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile or an analogous compound with a suitable leaving group.

  • Instrumentation: Automated radiosynthesis module, semi-preparative HPLC, SPE cartridges.

  • Protocol:

    • [¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate). The water is removed by azeotropic distillation with acetonitrile.[19]

    • Radiolabeling Reaction: The precursor, dissolved in an aprotic solvent like DMSO, is added to the dried [¹⁸F]fluoride complex. The reaction is heated at an elevated temperature (e.g., 120-150°C) for a short period.[17]

    • Purification and Formulation: The purification and formulation steps are analogous to those described for [¹¹C]MPEP, involving semi-preparative HPLC and SPE.[20]

Quality Control of [¹⁸F]FPEB

The quality control procedures for [¹⁸F]FPEB are similar to those for [¹¹C]MPEP, with adjustments for the different radionuclide.[18]

Parameter Method Acceptance Criteria
Identity Co-injection with a non-radioactive FPEB standard on analytical HPLC.The retention time of the radioactive peak should match that of the standard.
Radiochemical Purity Analytical radio-HPLC.≥ 95%
Radionuclidic Purity Gamma-ray spectroscopy.≥ 99.5% ¹⁸F
Specific Activity Calculated from the radioactivity and the mass of FPEB.> 37 GBq/µmol (> 1 Ci/µmol) at the time of injection.
pH pH paper or pH meter.4.5 - 7.5
Residual Solvents Gas Chromatography (GC).Acetonitrile, DMSO, Ethanol below USP limits.
Sterility Incubation in culture media.No microbial growth.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test.< 175 EU/V

Conclusion

The radiolabeling of MPEP and its analogs has provided invaluable tools for the in vivo study of mGluR5 in both preclinical and clinical research. [¹¹C]MPEP, with its well-established synthesis and favorable properties, remains a gold standard for receptor occupancy studies. The development of [¹⁸F]-labeled tracers like [¹⁸F]FPEB has expanded the accessibility of mGluR5 PET imaging to a broader clinical and research community. The detailed protocols and application notes provided herein are intended to serve as a comprehensive resource for researchers and drug development professionals, enabling the robust and reliable production and application of these important neuroimaging agents.

References

In Vivo MicroPET Imaging with [¹¹C]MPEP: A Detailed Application Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for conducting in vivo microPET imaging studies using [¹¹C]MPEP. [¹¹C]MPEP is a radiolabeled antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), a key target in neuroscience research due to its involvement in various physiological and pathological processes. This document offers a blend of theoretical background, practical step-by-step protocols, and expert insights to ensure the successful design, execution, and interpretation of [¹¹C]MPEP microPET studies. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to uphold scientific integrity.

Introduction: The Significance of mGluR5 and [¹¹C]MPEP PET Imaging

The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating neuronal excitability and synaptic plasticity throughout the central nervous system (CNS).[1] Glutamate, the primary excitatory neurotransmitter in the brain, activates mGluR5, which is predominantly expressed postsynaptically in regions like the cortex, hippocampus, striatum, and amygdala.[1] Its involvement in various neurological and psychiatric disorders, including neurodegenerative diseases, addiction, anxiety, and pain, has made it a significant target for drug discovery.[2][3]

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes.[4] When combined with a specific radiotracer like [¹¹C]MPEP (2-methyl-6-(phenylethynyl)-pyridine), microPET imaging enables the visualization and quantification of mGluR5 distribution and density in the brains of small laboratory animals.[5][6] [¹¹C]MPEP was one of the first selective antagonists developed for mGluR5 and has been instrumental in preclinical research.[5] However, it is important to note that MPEP can also exhibit off-target effects, including weak NMDA receptor antagonism, which should be considered when interpreting results.[2][5][7]

This guide will walk you through the entire workflow of a [¹¹C]MPEP microPET imaging study, from the synthesis of the radiotracer to the final data analysis.

The [¹¹C]MPEP Radiotracer: Synthesis and Quality Control

The successful application of [¹¹C]MPEP PET imaging begins with the reliable and high-quality synthesis of the radiotracer. Due to the short half-life of Carbon-11 (approximately 20.4 minutes), on-site production using a cyclotron is necessary.[8]

Radiosynthesis of [¹¹C]MPEP

The most common method for synthesizing [¹¹C]MPEP involves the methylation of a suitable precursor using a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[9] Automated synthesis modules are typically employed to ensure reproducibility and radiation safety.[10][11][12][13]

Diagram: [¹¹C]MPEP Synthesis Workflow

G cluster_0 Cyclotron Production cluster_1 Radiochemistry Module cluster_2 Quality Control & Formulation Cyclotron ¹¹N(p,α)¹¹C Gas_Processing [¹¹C]CO₂ Processing Cyclotron->Gas_Processing [¹¹C]CO₂ Methylation_Agent [¹¹C]CH₃I or [¹¹C]CH₃OTf Synthesis Gas_Processing->Methylation_Agent Reaction Methylation of Precursor Methylation_Agent->Reaction Purification HPLC Purification Reaction->Purification QC QC Checks (RC Purity, SA) Purification->QC Formulation Sterile Formulation QC->Formulation Final_Product Final_Product Formulation->Final_Product [¹¹C]MPEP for Injection

Caption: Automated synthesis workflow for [¹¹C]MPEP.

Quality Control Parameters

Before administration, the final [¹¹C]MPEP product must undergo rigorous quality control to ensure its suitability for in vivo studies.

ParameterAcceptance CriteriaRationale
Radiochemical Purity > 95%Ensures that the detected signal is from the intended radiotracer and not from radioactive impurities.
Specific Activity (SA) > 37 GBq/µmol (> 1 Ci/µmol) at time of injectionHigh specific activity is crucial to minimize the injected mass of MPEP, thereby avoiding pharmacological effects and ensuring that the tracer binds to mGluR5 in a quantifiable manner.
Residual Solvents Within USP limitsTo prevent toxicity from organic solvents used during synthesis.
pH 5.0 - 7.5To ensure physiological compatibility and prevent discomfort or tissue damage upon injection.
Sterility & Endotoxins Sterile and pass endotoxin testEssential for preventing infection and pyrogenic reactions in the animal.

Experimental Protocol: In Vivo [¹¹C]MPEP MicroPET Imaging

This section provides a detailed, step-by-step protocol for conducting a typical [¹¹C]MPEP microPET imaging study in rodents.

Animal Preparation

Proper animal preparation is critical for obtaining high-quality and reproducible data.

Step-by-Step Protocol:

  • Acclimatization: House the animals (e.g., mice or rats) in a controlled environment for at least one week prior to the imaging study to minimize stress.

  • Fasting: Fast the animals for 4-6 hours before the scan to reduce metabolic variability. Water should be available ad libitum.

  • Catheterization: For dynamic scanning with arterial blood sampling, catheterize the femoral artery and vein under anesthesia. For static scans or imaging without blood sampling, a tail vein catheter may be sufficient.

  • Anesthesia: Anesthetize the animal using isoflurane (1-2% in oxygen). Anesthesia is necessary to prevent movement during the scan, which can cause significant motion artifacts.

  • Positioning: Secure the animal on the scanner bed. Use of a stereotaxic frame is recommended for brain imaging to ensure consistent positioning.

  • Physiological Monitoring: Throughout the procedure, monitor and maintain the animal's body temperature, heart rate, and respiration.[14]

[¹¹C]MPEP Administration and MicroPET/CT Image Acquisition

The integration of PET with Computed Tomography (CT) provides anatomical co-registration for accurate localization of the PET signal.[15]

Step-by-Step Protocol:

  • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • Radiotracer Injection: Administer a bolus injection of [¹¹C]MPEP via the tail vein or indwelling catheter. The typical injected dose for rodents is in the range of 3.7-18.5 MBq (100-500 µCi).

  • PET Scan Acquisition: Start the dynamic PET scan immediately upon injection. For kinetic modeling, a scan duration of 60-90 minutes is recommended. The scan data is acquired in list mode and subsequently binned into time frames.

  • Image Reconstruction: Reconstruct the PET images using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM) or Filtered Back Projection (FBP), with correction for attenuation, scatter, and radioactive decay.[11][14]

Diagram: Experimental Workflow for [¹¹C]MPEP MicroPET/CT Imaging

G Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) Positioning Positioning on Scanner Bed Animal_Prep->Positioning CT_Scan Low-Dose CT Scan Positioning->CT_Scan Injection [¹¹C]MPEP Injection CT_Scan->Injection PET_Scan Dynamic PET Scan Acquisition (60-90 min) Injection->PET_Scan Image_Recon Image Reconstruction (Attenuation & Scatter Correction) PET_Scan->Image_Recon Data_Analysis Data Analysis (Kinetic Modeling) Image_Recon->Data_Analysis

Caption: Workflow for a typical preclinical [¹¹C]MPEP microPET/CT study.

Data Analysis: Quantifying mGluR5 Binding

The primary goal of data analysis is to quantify the binding of [¹¹C]MPEP to mGluR5. This is typically achieved through kinetic modeling of the dynamic PET data.

Image Analysis
  • Region of Interest (ROI) Definition: Co-register the PET images with the CT or a standard MRI atlas. Define ROIs for brain regions known to have high mGluR5 expression (e.g., cortex, striatum, hippocampus) and a reference region with negligible specific binding (e.g., cerebellum).

  • Time-Activity Curve (TAC) Generation: For each ROI, generate a TAC by plotting the average radioactivity concentration over time.

Kinetic Modeling

Kinetic modeling is used to estimate parameters that reflect the binding of the radiotracer to its target.[16] For reversibly binding radiotracers like [¹¹C]MPEP, several models can be applied.[17]

Modeling ApproachDescriptionInput RequiredOutput Parameter
Two-Tissue Compartment Model (2TCM) A comprehensive model that describes the exchange of the tracer between plasma, a non-specifically bound tissue compartment, and a specifically bound tissue compartment.[16]Arterial input function (AIF)VT (Total Distribution Volume)
Simplified Reference Tissue Model (SRTM) A non-invasive method that uses a reference region devoid of specific binding to estimate binding potential.TACs from target and reference regionsBPND (Binding Potential)
Logan Graphical Analysis A graphical method for estimating VT without the need for complex non-linear fitting.Arterial input function (AIF)VT

The choice of model depends on the specific research question and the availability of an arterial input function.[18][19]

Diagram: mGluR5 Signaling Pathway

G Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates MPEP [¹¹C]MPEP MPEP->mGluR5 Blocks Gq_11 Gq/11 mGluR5->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release

Caption: Simplified signaling pathway of the mGluR5 receptor.

Radiation Safety and Dosimetry

While microPET imaging is a powerful tool, it is essential to adhere to radiation safety protocols. Carbon-11 is a positron emitter with a short half-life, which minimizes the long-term radiation dose to the animal. However, proper handling and shielding are necessary to protect personnel. Dosimetry studies in animals can be performed to estimate the absorbed radiation dose to various organs.[20][21] For ¹¹C-labeled tracers, the effective dose is generally low and allows for multiple scans in the same animal.[22][23]

Applications in Neuroscience Research

[¹¹C]MPEP microPET imaging has a wide range of applications in preclinical neuroscience research, including:

  • Pharmacological studies: Assessing the in vivo potency and target engagement of novel mGluR5 antagonists.

  • Disease modeling: Investigating alterations in mGluR5 expression in animal models of neurological and psychiatric disorders.[3][24]

  • Drug development: Evaluating the therapeutic efficacy of drugs targeting the glutamatergic system.[6]

Conclusion

In vivo microPET imaging with [¹¹C]MPEP is a valuable technique for studying the role of mGluR5 in the brain. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can obtain reliable and quantitative data to advance our understanding of CNS function and pathology. The combination of rigorous experimental design, high-quality radiotracer production, and appropriate data analysis is paramount to the success of these studies.

References

Preparation of 5-Methyl-2-(phenylethynyl)pyridine (MPEP) Solutions for In Vivo Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for the preparation and quality control of 5-Methyl-2-(phenylethynyl)pyridine (MPEP) solutions intended for in vivo research. MPEP, a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), is a critical tool in neuroscience research.[1][2][3] However, its poor aqueous solubility presents a significant formulation challenge. This document outlines robust, field-proven protocols for solubilizing MPEP, primarily as its hydrochloride salt, using validated vehicle compositions for administration in rodent models. We delve into the causal reasoning behind formulation choices, provide step-by-step preparation instructions, and detail essential quality control procedures to ensure solution integrity and experimental reproducibility.

Introduction: The Significance of MPEP in Neuroscience

This compound (MPEP) has been instrumental in elucidating the physiological and pathophysiological roles of the mGluR5 receptor.[4] As a non-competitive antagonist, MPEP binds to an allosteric site on the mGluR5, modulating its activity.[4][5] The mGluR5 receptor is implicated in a multitude of synaptic plasticity mechanisms and is a key target in studies of anxiety, depression, addiction, and neurodegenerative diseases.[1][2][6]

The primary challenge in utilizing MPEP for in vivo studies is its hydrophobic nature, making it poorly soluble in aqueous vehicles suitable for injection.[7][8] This necessitates the use of specialized formulation strategies to achieve the desired concentration and bioavailability for preclinical research. This guide provides a systematic approach to overcoming this hurdle, ensuring reliable and consistent dosing for robust experimental outcomes.

Mechanism of Action: MPEP as an mGluR5 Antagonist

MPEP acts as a negative allosteric modulator of the mGluR5 receptor. Upon activation by its endogenous ligand, glutamate, mGluR5, a Gq-protein coupled receptor, initiates a signaling cascade via phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][8][9] MPEP, by binding to an allosteric site within the seven-transmembrane domain of the receptor, prevents this conformational change and subsequent downstream signaling.[5]

mGluR5_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Glutamate Glutamate Glutamate->mGluR5 Activates MPEP MPEP (Antagonist) MPEP->mGluR5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC

Figure 1: Simplified mGluR5 Signaling Pathway and MPEP's Point of Inhibition.

Physicochemical Properties and Formulation Fundamentals

A thorough understanding of MPEP's physicochemical properties is paramount for developing a successful in vivo formulation.

PropertyValue/DescriptionImplication for Formulation
Compound This compoundOften used as the hydrochloride (HCl) salt to improve aqueous solubility.
Molecular Weight 193.25 g/mol (free base)Necessary for accurate concentration calculations.
Solubility (HCl Salt) Water: ~1.15 mg/mL (5 mM) with gentle warming.[10] DMSO: Highly soluble (≥100 mM).[10]The low aqueous solubility necessitates the use of co-solvents or other solubilization techniques. DMSO is an excellent primary solvent, but its final concentration must be limited due to potential toxicity.
Appearance White to off-white solidVisual inspection for complete dissolution is a key step.

Recommended Formulation Protocol for Intraperitoneal (i.p.) Administration

This protocol details the preparation of an MPEP solution using a co-solvent system, a widely accepted and effective method for preclinical in vivo studies. The target is a clear, sterile solution suitable for intraperitoneal injection in rodents.

Materials and Reagents
  • This compound hydrochloride (MPEP HCl) (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade or equivalent

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, single-use syringes (various sizes)

  • Sterile, 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile conical tubes or glass vials

  • Vortex mixer

  • Calibrated analytical balance

Vehicle Composition Rationale

The selection of a multi-component vehicle is a deliberate strategy to balance solubilization with physiological tolerability.

  • DMSO: Serves as the primary solvent to dissolve the lipophilic MPEP. However, high concentrations of DMSO can cause local irritation, inflammation, and potential systemic toxicity.[11][12] Therefore, its concentration in the final injection volume should be minimized. For intraperitoneal injections in mice, it is strongly recommended to keep the final DMSO concentration at or below 10%.[12][13]

  • PEG 400: A water-miscible co-solvent that helps to keep the drug in solution upon dilution with the aqueous phase, preventing precipitation.[14][15]

  • Tween 80: A non-ionic surfactant that further enhances solubility and stability by forming micelles, which can encapsulate the drug molecules.[7][15]

  • Saline (0.9% NaCl): The aqueous component that brings the formulation to the final volume and ensures near-isotonicity, reducing irritation at the injection site.

Step-by-Step Preparation Workflow

This protocol is for the preparation of a 1 mg/mL MPEP HCl solution. The final vehicle composition will be 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline (v/v/v/v) . This can be adjusted based on the required final dose.

Example Calculation for 10 mL of 1 mg/mL MPEP solution:

  • MPEP HCl needed: 10 mL * 1 mg/mL = 10 mg

  • DMSO volume: 10 mL * 10% = 1.0 mL

  • PEG 400 volume: 10 mL * 40% = 4.0 mL

  • Tween 80 volume: 10 mL * 5% = 0.5 mL

  • Saline volume: 10 mL * 45% = 4.5 mL

Protocol:

  • Weighing: Accurately weigh 10 mg of MPEP HCl using a calibrated analytical balance and place it into a sterile 15 mL conical tube or a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of sterile DMSO to the vial containing the MPEP HCl. Vortex vigorously until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Addition of Co-solvent: Add 4.0 mL of PEG 400 to the DMSO-MPEP solution. Vortex thoroughly to ensure a homogenous mixture.

  • Addition of Surfactant: Add 0.5 mL of Tween 80 to the mixture. Vortex again until the solution is uniform. The solution may become more viscous at this stage.

  • Aqueous Dilution: Slowly add 4.5 mL of sterile 0.9% saline to the mixture in a dropwise manner while continuously vortexing. This gradual addition is crucial to prevent precipitation of the MPEP.

  • Final Homogenization: Continue to vortex the final solution for an additional 1-2 minutes to ensure complete homogeneity.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a new, sterile vial. This step removes any potential microbial contamination or undissolved micro-particulates.

  • Labeling and Storage: Clearly label the final sterile vial with the compound name, concentration, vehicle composition, preparation date, and preparer's initials.

MPEP_Prep_Workflow Start Start Weigh 1. Weigh MPEP HCl Start->Weigh Add_DMSO 2. Add DMSO (Vortex to Dissolve) Weigh->Add_DMSO Add_PEG 3. Add PEG 400 (Vortex to Mix) Add_DMSO->Add_PEG Add_Tween 4. Add Tween 80 (Vortex to Mix) Add_PEG->Add_Tween Add_Saline 5. Add Saline (Slowly) (Vortex to Homogenize) Add_Tween->Add_Saline Filter 6. Sterile Filter (0.22 µm) Add_Saline->Filter Store 7. Label & Store Filter->Store End Ready for Dosing Store->End

Figure 2: Step-by-step workflow for the preparation of MPEP dosing solution.

Dosing and Administration Considerations

ParameterRecommendationRationale
Route of Administration Intraperitoneal (i.p.)Common and effective route for systemic delivery in rodents.[2]
Dosing Volume Mice: < 10 mL/kg. Rats: < 10 mL/kg.[3]To avoid discomfort and adverse pressure effects within the peritoneal cavity.[3]
Typical Dose Range 1 - 30 mg/kgEffective doses have been reported in this range for various behavioral paradigms in rats and mice.[1] Dose-response studies are recommended.
Vehicle Control Group Mandatory. A separate group of animals must be dosed with the vehicle (e.g., 10% DMSO/40% PEG 400/5% Tween 80/45% Saline) alone. This is critical to differentiate the pharmacological effects of MPEP from any potential effects of the vehicle itself.[12]

Quality Control and Stability

Ensuring the quality and stability of extemporaneously prepared formulations is a cornerstone of reproducible in vivo research.[10][16]

Quality Control Checks
QC TestProcedureAcceptance Criteria
Visual Inspection Visually inspect the final solution against a light and dark background.The solution must be clear and free of any visible particulates, cloudiness, or precipitation.
pH Measurement Measure the pH of the final solution using a calibrated pH meter.While not strictly required for i.p. injection, a pH close to physiological (7.4) is ideal. Significant deviations should be noted.
Sterility Perform sterile filtration as the final step.Use of a 0.22 µm filter ensures removal of bacteria. Aseptic technique throughout the process is critical.
Stability and Storage
  • Chemical Stability: MPEP solutions in DMSO/aqueous mixtures are generally prepared fresh for each experiment. While some compounds are stable in DMSO for extended periods, especially when stored at low temperatures, the stability of MPEP in this specific multi-component vehicle has not been extensively published.[17][18] Therefore, the most prudent approach is to prepare solutions on the day of use.

  • Storage: If short-term storage is unavoidable, store the solution protected from light at 2-8°C. Before use, allow the solution to warm to room temperature and vortex to re-dissolve any components that may have precipitated at the lower temperature. Always perform a visual inspection before administration.

  • Beyond-Use Date (BUD): For non-sterile compounding, the BUD is determined by the stability of the ingredients. Given the lack of specific stability data for this formulation, it is recommended to assign a BUD of no more than 24 hours when stored at 2-8°C.

Alternative Formulation Strategies

While the co-solvent approach is robust, other methods can be considered, particularly for different administration routes or if the described vehicle is not suitable for a specific experimental design.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility.[19][20] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used in pharmaceutical formulations.[21]

  • Suspensions: If a true solution cannot be achieved at the desired concentration, a micronized suspension can be prepared. This involves dispersing the solid drug powder in a vehicle containing suspending agents (e.g., carboxymethylcellulose) and wetting agents. This approach is more common for oral administration.

Conclusion

The successful in vivo application of this compound is critically dependent on appropriate formulation. The co-solvent system detailed in this guide, utilizing DMSO, PEG 400, Tween 80, and saline, provides a reliable and validated method for preparing injectable MPEP solutions for preclinical research in rodents. By adhering to the principles of careful component selection, precise execution of the preparation protocol, and rigorous quality control, researchers can ensure consistent and accurate dosing, thereby enhancing the integrity and reproducibility of their scientific findings. The inclusion of a vehicle-only control group is an indispensable component of any study design using such formulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-Methyl-2-(phenylethynyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, which is most frequently achieved via a Sonogashira cross-coupling reaction. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and visual guides to help you achieve a successful and high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction to synthesize this compound has failed or is showing very low conversion. What are the most likely causes?

A1: This is a common issue that typically points to one of three areas: the integrity of your catalytic system, the quality of your reagents and solvents, or suboptimal reaction conditions.

  • Catalyst Inactivation: The active form of the palladium catalyst is the Pd(0) species. This species is highly susceptible to oxidation by atmospheric oxygen, which renders it inactive and halts the catalytic cycle.[1] It is imperative that all solvents and the reaction atmosphere are rigorously deoxygenated. The phosphine ligands used to stabilize the palladium can also be oxidized, altering the ligand-to-metal ratio and affecting catalytic activity.[1]

  • Reagent and Solvent Quality: The base, typically an amine like triethylamine or diethylamine, plays a crucial role in neutralizing the hydrogen halide byproduct formed during the reaction.[2] It must be anhydrous and pure. The presence of water can interfere with the catalytic cycle and the activity of the base. Solvents must be of high purity and appropriately dried. For instance, THF should be freshly distilled from a suitable drying agent.

  • Sub-optimal Conditions: While Sonogashira couplings are known for being robust, they can be sensitive to temperature. Some reactions require gentle heating (e.g., 50-80 °C) to proceed at a reasonable rate, especially if using less reactive aryl bromides or chlorides as starting materials.[3][4] Conversely, excessively high temperatures can lead to catalyst decomposition and increased byproduct formation.

Q2: I'm observing a significant amount of a non-polar byproduct that I believe is 1,4-diphenylbuta-1,3-diyne (phenylacetylene homocoupling). How can I prevent this?

A2: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, often referred to as Glaser or Hay coupling.[5][6] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[5][6]

Here are the primary strategies to mitigate this issue:

  • Rigorous Deoxygenation: The most critical step is to ensure your reaction is free of oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through your solvent and reaction mixture for an extended period before adding the catalyst.

  • Minimize Copper Catalyst: While the copper co-catalyst accelerates the reaction, its presence is directly linked to homocoupling.[2][7] You can try reducing the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount.

  • Adopt a "Copper-Free" Protocol: Many modern Sonogashira protocols have eliminated the need for a copper co-catalyst altogether.[7] These methods often rely on a more active palladium catalyst system or different bases and can completely suppress the alkyne homocoupling byproduct. While sometimes slower, this approach significantly simplifies purification.

Q3: My TLC plate is messy, showing multiple spots, and my starting 2-halo-5-methylpyridine is not fully consumed. What's going on?

A3: A messy TLC plate with unconsumed starting material is a classic sign of an inefficient or stalled reaction.[3]

  • Incomplete Reaction: As discussed in Q1, this could be due to catalyst deactivation or suboptimal conditions. If you've confirmed your reagents are pure and the setup is inert, consider increasing the reaction temperature or time. The reactivity of the aryl halide is a key factor; aryl iodides are more reactive than bromides, which are far more reactive than chlorides.[2] If you are using an aryl bromide or chloride, more forcing conditions may be necessary.

  • Multiple Spots: The extra spots could be a combination of byproducts. The most common are:

    • Phenylacetylene Dimer: (See Q2) Usually a less polar spot than the product.

    • Starting Materials: Phenylacetylene and 2-halo-5-methylpyridine.

    • Palladium-phosphine complexes: These can sometimes appear as distinct spots on the TLC.

To diagnose the issue, run co-spots on your TLC plate with your starting materials. An NMR of the crude reaction mixture can also be invaluable for identifying the major components and guiding your troubleshooting efforts.[3]

Q4: How do I effectively remove residual palladium catalyst and copper salts from my final product?

A4: Residual heavy metals are a significant concern, especially in drug development. Several strategies can be employed post-reaction:

  • Aqueous Workup: A standard aqueous workup with ammonium chloride can help remove a significant portion of the copper salts.

  • Filtration: Passing the crude product solution through a plug of silica gel or celite can remove some of the heterogeneous palladium black that may have formed.

  • Specialized Scavengers: For pharmaceutical applications where very low ppm levels of palladium are required, using metal scavengers is recommended. These are commercially available resins or silica-based materials with functional groups (e.g., thiols) that chelate and bind tightly to residual palladium, which can then be filtered off.

  • Recrystallization: If your product is a solid, recrystallization is an excellent final purification step that can effectively remove trace metal impurities.

Visualizing the Process

The Sonogashira Reaction and Its Pitfalls

The following diagrams illustrate the desired catalytic cycle for the synthesis of this compound and the competing side reactions that lead to common byproducts.

Sonogashira_Cycle cluster_main Desired Sonogashira Catalytic Cycle cluster_side Common Side Reactions Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Pd(II)Complex Aryl-Pd(II)-Halide Complex OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal AlkynylComplex Aryl-Pd(II)-Alkynyl Complex Transmetal->AlkynylComplex RedElim Reductive Elimination AlkynylComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product This compound RedElim->Product ArylHalide 2-Halo-5-methylpyridine ArylHalide->OxAdd Cu-Alkyne Copper(I) Acetylide Cu-Alkyne->Transmetal Alkyne Phenylacetylene Glaser Glaser Coupling (O₂, Cu(I)) Alkyne->Glaser Dimer 1,4-Diphenylbuta-1,3-diyne (Homocoupled Byproduct) Glaser->Dimer

Caption: The Sonogashira catalytic cycle and the competing Glaser coupling side reaction.

Troubleshooting Workflow

When faced with a problematic reaction, a logical sequence of checks can quickly identify the root cause.

Troubleshooting_Workflow start Reaction Issue Detected (Low Yield / Impure Product) check_inert Is the reaction atmosphere fully inert (O₂-free)? start->check_inert degas Action: Re-run reaction with rigorous degassing (e.g., Freeze-Pump-Thaw) check_inert->degas No check_reagents Are reagents/solvents pure and anhydrous? check_inert->check_reagents Yes success Problem Resolved degas->success purify_reagents Action: Purify/distill solvents and base. Use fresh reagents. check_reagents->purify_reagents No check_catalyst Is the catalyst/ligand active and fresh? check_reagents->check_catalyst Yes purify_reagents->success new_catalyst Action: Use a fresh batch of Pd catalyst and ligand. check_catalyst->new_catalyst No check_temp Is the reaction temperature optimal for the substrate? check_catalyst->check_temp Yes new_catalyst->success adjust_temp Action: Increase temperature incrementally (e.g., to 50-70 °C) for less reactive halides. check_temp->adjust_temp No check_temp->success Yes adjust_temp->success

Caption: A step-by-step workflow for troubleshooting common Sonogashira reaction issues.

Troubleshooting Guide

Symptom Probable Cause(s) Recommended Solution(s)
No reaction; only starting materials visible 1. Inactive Pd(0) catalyst due to oxygen exposure.[1] 2. Poor quality base or solvents. 3. Reaction temperature is too low.1. Ensure rigorous deoxygenation of solvents and reaction vessel. Use fresh catalyst. 2. Distill amine base and solvents before use. 3. Increase temperature to 50-70 °C and monitor by TLC.
High amount of phenylacetylene dimer 1. Presence of oxygen in the reaction. 2. High loading or reactivity of the copper(I) co-catalyst.[2][5]1. Improve inert atmosphere technique. 2. Reduce CuI loading to 1-2 mol%. 3. Switch to a copper-free Sonogashira protocol.[7]
Reaction stalls at ~50% conversion 1. Catalyst has died mid-reaction. 2. Insufficient base to neutralize all generated HX.1. Add a second small portion of the palladium catalyst to the reaction mixture. 2. Add an additional equivalent of the amine base.
Product is dark/contains black solids Formation of palladium black (Pd(0) nanoparticles) due to catalyst decomposition.1. This is often unavoidable but can be minimized with stable ligands. 2. After reaction, filter the crude mixture through a pad of Celite® to remove the solids before workup.
Difficult to purify; product co-elutes with byproducts Polarity of product and impurities are too similar.1. Optimize your chromatography solvent system (try different solvent mixtures, e.g., Hexane/Ethyl Acetate, Hexane/DCM). 2. If the product is a solid, attempt recrystallization.

Experimental Protocols

Protocol 1: Standard Sonogashira Synthesis of this compound

This protocol is a general starting point using a common palladium/copper catalytic system.

Materials:

  • 2-Bromo-5-methylpyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-5-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate the flask and backfill with Argon or Nitrogen gas. Repeat this cycle three times.

  • Add anhydrous THF (to make a ~0.2 M solution based on the aryl halide) and freshly distilled TEA (2.0 eq) via syringe.

  • Bubble Argon gas through the stirred solution for 15-20 minutes to ensure complete deoxygenation.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 4-12 hours.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure product.

Protocol 2: Copper-Free Sonogashira Synthesis

This protocol minimizes the formation of the phenylacetylene homocoupled dimer.

Materials:

  • 2-Bromo-5-methylpyridine

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and finely ground K₂CO₃ (2.5 eq).

  • Evacuate the flask and backfill with Argon. Repeat three times.

  • Add anhydrous DMF via cannula or syringe.

  • Bubble Argon through the mixture for 20 minutes.

  • Add phenylacetylene (1.2 eq) via syringe.

  • Heat the reaction to 80 °C and stir under Argon.

  • Monitor the reaction by TLC. These reactions may require longer times (12-24 hours) than copper-catalyzed versions.

  • Upon completion, cool to room temperature. Dilute with a large volume of water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: Purification of 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 5-Methyl-2-(phenylethynyl)pyridine (CAS 124300-38-5). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound, which is frequently synthesized via Sonogashira cross-coupling.[1] This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Our goal is to empower you to troubleshoot and optimize your purification strategy, ensuring you obtain this compound at your desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical context for purifying this compound?

A1: this compound is most commonly synthesized via a palladium and copper-co-catalyzed Sonogashira cross-coupling reaction.[1] The typical reactants are a 2-halo-5-methylpyridine (e.g., 2-bromo- or 2-iodo-5-methylpyridine) and phenylacetylene. Therefore, the purification strategy must effectively remove not only unreacted starting materials but also catalyst residues and reaction-specific byproducts.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurity profile is directly linked to the Sonogashira reaction. Key impurities include:

  • Unreacted Starting Materials: 2-halo-5-methylpyridine and phenylacetylene.

  • Homocoupled Alkyne (Glaser Coupling): 1,4-Diphenylbutadiyne, formed from the oxidative dimerization of phenylacetylene. This is often a major byproduct if the reaction is exposed to oxygen.[2]

  • Catalyst Residues: Palladium complexes (often decompose to palladium black) and copper salts.[2][3]

  • Phosphine Ligands & Oxides: If a phosphine ligand like triphenylphosphine (PPh₃) is used, you will likely have residual PPh₃ and its oxidation product, triphenylphosphine oxide (TPPO).

  • Amine Salts: The amine base (e.g., triethylamine, diisopropylethylamine) will form a hydrohalide salt (e.g., triethylammonium bromide) during the reaction.[4]

Q3: What are the basic physical properties of this compound relevant to purification?

A3: Understanding the compound's properties is the first step in designing a purification scheme.

PropertyValueSource
Molecular Formula C₁₄H₁₁N[5][6]
Molecular Weight 193.25 g/mol [5]
Appearance Typically an off-white to light tan powder or solid.
Polarity Moderately polar. The pyridine nitrogen provides a polar site and is basic. The phenylethynyl group is nonpolar and rigid.Inferred
Solubility Soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and dimethyl sulfoxide (DMSO).Inferred

Q4: Can I use an acid-base extraction to purify this compound?

A4: Absolutely. This is a highly effective and often underutilized technique for pyridine-containing compounds. The basic nitrogen atom allows for selective extraction.

  • Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer, while non-basic impurities like 1,4-diphenylbutadiyne and triphenylphosphine oxide remain in the organic layer.

  • Separate the layers.

  • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 9.

  • Extract the now neutral product back into an organic solvent.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

This method is excellent for removing non-basic, organic-soluble impurities but will not remove other basic pyridine-containing side products.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process, particularly with column chromatography, which is the most common technique.

Workflow for Purification & Troubleshooting

The following diagram outlines the general workflow from a crude reaction mixture to the pure product, incorporating key decision points for troubleshooting.

G cluster_workup Initial Workup cluster_purification Purification Strategy cluster_analysis Final Analysis crude Crude Sonogashira Reaction Mixture filter Filter through Celite®/Silica Plug (Removes Pd Black & Salts) crude->filter concentrate Concentrate in vacuo filter->concentrate decision_purity Assess Crude Purity (TLC, ¹H NMR) concentrate->decision_purity acid_base Acid-Base Extraction decision_purity->acid_base Significant non-basic impurities present column Silica Gel Column Chromatography decision_purity->column Complex mixture or high purity needed acid_base->column Further purification required recrystal Recrystallization column->recrystal Product is solid & >95% pure analysis Confirm Purity (NMR, LC-MS, HPLC) column->analysis Product is oil or sufficiently pure recrystal->analysis pure Pure Product analysis->pure G start Run a TLC of Crude Material rf_check Is Product Rf between 0.2-0.3? start->rf_check tailing_check Is there streaking or tailing? rf_check->tailing_check Yes solution_rf_high Decrease eluent polarity (e.g., more hexane) rf_check->solution_rf_high No, Rf > 0.4 solution_rf_low Increase eluent polarity (e.g., more EtOAc) rf_check->solution_rf_low No, Rf < 0.2 solution_tailing Add 0.5-1% Et₃N to the eluent tailing_check->solution_tailing Yes run_column Proceed with Column Chromatography tailing_check->run_column No solution_rf_high->start Re-spot TLC solution_rf_low->start Re-spot TLC solution_tailing->run_column

References

Technical Support Center: 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Methyl-2-(phenylethynyl)pyridine in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature in an inert atmosphere.[1][2][3] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.

Q2: How should I prepare and store solutions of this compound?

A2: For short-term use, solutions can be prepared in solvents like DMSO.[4] However, information regarding the long-term stability of this compound in solution is not widely reported.[5] As a general guideline for similar compounds, it is recommended to store stock solutions in aliquots in tightly sealed vials at -20°C or below and to use them within one month.[5] For daily experimental use, it is best to prepare fresh solutions.[5]

Q3: My solution of this compound has changed color. What does this indicate?

A3: A change in color, such as turning yellow or brown, may indicate degradation of the compound. This could be due to factors like exposure to light, air (oxidation), or incompatible solvents. It is recommended to discard the solution and prepare a fresh one from solid material. To minimize degradation, prepare solutions fresh and store them protected from light at low temperatures.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?

A4: Unexpected peaks in your chromatogram likely represent degradation products. This compound, due to its functional groups (pyridine ring, methyl group, and phenylethynyl group), can be susceptible to degradation under certain conditions. Potential degradation pathways include oxidation of the pyridine nitrogen to an N-oxide, oxidation of the methyl group, or hydration/oxidation of the ethynyl triple bond. To identify these impurities, a forced degradation study is recommended.

Troubleshooting Guide: Solution Instability

If you suspect that your this compound solution is unstable, the following troubleshooting guide can help you identify the cause and find a solution.

Problem Potential Cause Recommended Action
Decreased potency or efficacy in assays.Degradation of the active compound.1. Prepare a fresh solution from solid material. 2. Perform a stability study to determine the acceptable storage duration and conditions for your specific solvent and concentration. 3. Ensure the solvent is of high purity and free of contaminants that could accelerate degradation.
Formation of precipitate in the solution.1. Poor solubility at the stored temperature. 2. Degradation products are insoluble.1. Before cooling, ensure the compound is fully dissolved. Gentle warming or sonication may aid dissolution.[5] 2. If precipitation occurs upon cooling, try storing at a slightly warmer temperature (e.g., 4°C instead of -20°C) if stability allows, or prepare fresh solutions. 3. Characterize the precipitate to determine if it is the parent compound or a degradant.
Inconsistent experimental results.Inconsistent concentration of the active compound due to degradation.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Prepare working solutions fresh daily from a stock solution. 3. Verify the concentration of the solution using a validated analytical method (e.g., HPLC-UV) before use.

Experimental Protocols

To formally assess the stability of this compound in your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products.

Forced Degradation Study Protocol

This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heat at 60°C if necessary.To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, heat at 60°C if necessary.To assess degradation in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature.To test susceptibility to oxidative degradation.
Thermal Degradation Store solution at 60-80°C.To determine the effect of heat on the compound in solution.
Photolytic Degradation Expose solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.To evaluate light sensitivity.

3. Experimental Procedure:

  • For each stress condition, mix the stock solution with the stressor (e.g., equal volumes of stock solution and 0.2 M HCl for a final HCl concentration of 0.1 M).

  • Include a control sample (stock solution with solvent only) for each condition, stored at ambient temperature and protected from light.

  • For photostability, a control sample should be wrapped in aluminum foil to shield it from light.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize acidic and basic samples before analysis (e.g., with an equivalent amount of NaOH or HCl, respectively).

  • Dilute all samples to a suitable concentration for analysis.

4. Analysis:

  • Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification.

  • LC-MS/MS can be used to determine the mass of the degradation products, providing clues to their structure.

Diagrams

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (HCl, 60°C) prep->acid base Base Hydrolysis (NaOH, 60°C) prep->base oxidation Oxidation (H₂O₂, RT) prep->oxidation thermal Thermal (60-80°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc lcms LC-MS/MS for Identification hplc->lcms

Forced Degradation Experimental Workflow.

Logical_Relationship cluster_compound This compound Structure cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products compound Pyridine Ring - Methyl Group - Phenylethynyl Group oxidation_path Oxidation compound->oxidation_path hydrolysis_path Hydrolysis/Hydration compound->hydrolysis_path photodegradation_path Photodegradation compound->photodegradation_path n_oxide Pyridine N-oxide oxidation_path->n_oxide carboxylic_acid Carboxylic Acid (from Methyl group) oxidation_path->carboxylic_acid ketone Ketone (from Ethynyl group hydration) hydrolysis_path->ketone other_photo Various Photoproducts photodegradation_path->other_photo

References

optimizing reaction yield for 5-Methyl-2-(phenylethynyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 5-Methyl-2-(phenylethynyl)pyridine. The primary synthetic route covered is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl or vinyl halide (e.g., 2-bromo-5-methylpyridine or 2-iodo-5-methylpyridine) and is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base.[1]

Q2: Which starting material for the pyridine is better, 2-bromo-5-methylpyridine or 2-iodo-5-methylpyridine?

A2: In Sonogashira couplings, the reactivity of the aryl halide is a crucial factor. Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] Therefore, 2-iodo-5-methylpyridine would be expected to react under milder conditions and potentially give higher yields compared to 2-bromo-5-methylpyridine. However, the bromo derivative is often more readily available and less expensive.

Q3: What are the key components of a successful Sonogashira reaction for this synthesis?

A3: A typical Sonogashira reaction for this synthesis includes:

  • Aryl Halide: 2-bromo-5-methylpyridine or 2-iodo-5-methylpyridine.

  • Alkyne: Phenylacetylene.

  • Palladium Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI).

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used to neutralize the hydrogen halide formed.[2]

  • Solvent: Anhydrous and deoxygenated solvents such as DMF, THF, or toluene are frequently used.[3]

Q4: Is a copper co-catalyst always necessary?

A4: While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free versions have been developed.[4] These can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling). However, copper-free reactions may require specific ligands or different reaction conditions to achieve high yields.

Q5: What are the most common side reactions, and how can they be minimized?

A5: The most common side reaction is the homocoupling of phenylacetylene to form 1,4-diphenyl-1,3-butadiyne (Glaser coupling). This can be minimized by:

  • Ensuring strictly anaerobic (oxygen-free) conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Using copper-free conditions: If homocoupling is a persistent issue, switching to a copper-free protocol can be effective.[4]

  • Controlling the reaction temperature: Higher temperatures can sometimes promote side reactions.

Another potential issue is the decomposition of the palladium catalyst, which can lead to the formation of palladium black and a loss of catalytic activity. This can be mitigated by using appropriate ligands, ensuring anhydrous conditions, and avoiding excessively high temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently anhydrous or aerobic conditions. 3. Incorrect reaction temperature. 4. Inappropriate base or solvent.1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous, degassed solvents and reagents. 3. Optimize the reaction temperature. For aryl bromides, heating is often required.[1] 4. Screen different bases and solvents. For pyridine substrates, the choice of base can be critical.[2]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper catalyst.1. Rigorously degas all reagents and solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen. 2. Reduce the loading of the copper(I) iodide co-catalyst or switch to a copper-free Sonogashira protocol.[4]
Formation of Palladium Black 1. Catalyst decomposition due to the presence of oxygen. 2. High reaction temperatures. 3. Inappropriate solvent.1. Ensure strictly anaerobic conditions. 2. Optimize the temperature; avoid excessive heating. 3. Some solvents may promote catalyst decomposition. Consider switching to a different solvent system.[5]
Incomplete Consumption of Starting Material 1. Insufficient catalyst loading. 2. Short reaction time. 3. Low reaction temperature for less reactive halides.1. Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%). 2. Monitor the reaction by TLC or GC/LC-MS and extend the reaction time if necessary. 3. For 2-bromo-5-methylpyridine, ensure the temperature is sufficient to drive the reaction to completion.[1]

Quantitative Data on Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of Sonogashira coupling products, with a focus on substrates similar to this compound.

Table 1: Effect of Palladium Catalyst on Yield

Catalyst (mol%)Ligand (mol%)SubstrateYield (%)Reference
Pd(CF₃COO)₂ (2.5)PPh₃ (5)2-Amino-3-bromo-5-methylpyridine93[6]
Pd(dppf)Cl₂ (3)-2-Bromo-4-methylpyridine81 (Suzuki Coupling)[7]
Pd(PPh₃)₄ (5)-2-Bromo-4-methylpyridine75-85 (Suzuki Coupling)[7]

Note: Data for Suzuki coupling is included to provide a general reference for palladium catalyst performance with similar substrates.

Table 2: Effect of Base on Yield

BaseSubstrateCatalyst SystemSolventYield (%)Reference
Et₃N2-Amino-3-bromopyridinesPd(CF₃COO)₂/PPh₃/CuIDMFup to 96[6]
Piperidinep-IodonitrobenzenePd-complex-High[8]
Cs₂CO₃p-IodonitrobenzenePd-complex-Poor[8]
K₂CO₃p-IodonitrobenzenePd-complex-Poor[8]

Table 3: Effect of Solvent on Yield

SolventSubstrateCatalyst SystemYield (%)Reference
DMF2-Amino-3-bromopyridinesPd(CF₃COO)₂/PPh₃/CuIup to 96[6]
DMSO2-Amino-3-bromopyridinesPd(CF₃COO)₂/PPh₃/CuIHigh[6]
THF2-Amino-3-bromopyridinesPd(CF₃COO)₂/PPh₃/CuINo reaction[6]
Tolueneβ-bromoporphyrinPd₂(dba)₃/AsPh₃70[3]
DMFβ-bromoporphyrinPd₂(dba)₃/AsPh₃20[3]

Table 4: Effect of Temperature on Yield

Temperature (°C)SubstrateCatalyst SystemTime (h)Yield (%)Reference
1002-Amino-3-bromopyridinesPd(CF₃COO)₂/PPh₃/CuI3up to 96[6]
Room Temp2-bromo-6-(phenylethynyl)pyridineStille Coupling2742[9]
50p-IodonitrobenzenePd-complex-High[8]
25p-IodonitrobenzenePd-complex-Poor[8]
80p-IodonitrobenzenePd-complex-Poor[8]

Experimental Protocols

General Protocol for Sonogashira Coupling of 2-Bromo-5-methylpyridine with Phenylacetylene

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 2-Bromo-5-methylpyridine (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.2 mmol, 1.2 equiv.)

  • PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)

  • Anhydrous and degassed DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-Bromo-5-methylpyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed DMF and triethylamine to the flask.

  • Add phenylacetylene via syringe.

  • Seal the flask and heat the reaction mixture to an optimized temperature (e.g., 65-100°C) for 6-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and any precipitated salts, washing the pad with additional solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 2-Halo-5-methylpyridine - Phenylacetylene - Pd Catalyst - CuI - Base glassware Oven-dry Glassware solvent Degas Solvent & Base setup Assemble under Inert Atmosphere solvent->setup addition Add Reagents & Solvents setup->addition heating Heat to Optimized Temperature addition->heating monitoring Monitor byTLC/LC-MS heating->monitoring quench Cool & Quench monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the Sonogashira synthesis.

Troubleshooting_Logic cluster_causes_low Potential Causes cluster_solutions_low Solutions cluster_causes_side Potential Causes cluster_solutions_side Solutions start Reaction Start check_conversion Low/No Conversion? start->check_conversion inactive_catalyst Inactive Catalyst check_conversion->inactive_catalyst Yes bad_conditions Poor Reaction Conditions (Air, Moisture) check_conversion->bad_conditions Yes wrong_temp Suboptimal Temperature check_conversion->wrong_temp Yes check_side_products Side Products Observed? check_conversion->check_side_products No fresh_reagents Use Fresh Catalyst/Reagents inactive_catalyst->fresh_reagents improve_conditions Ensure Anhydrous/ Anaerobic Conditions bad_conditions->improve_conditions optimize_temp Optimize Temperature wrong_temp->optimize_temp fresh_reagents->start Retry improve_conditions->start Retry optimize_temp->start Retry homocoupling Alkyne Homocoupling (Glaser) check_side_products->homocoupling Yes pd_black Palladium Black check_side_products->pd_black Yes success Successful Synthesis check_side_products->success No no_oxygen Strictly Anaerobic homocoupling->no_oxygen cu_free Consider Copper-Free homocoupling->cu_free check_temp_solvent Check Temp/Solvent pd_black->check_temp_solvent no_oxygen->start Retry cu_free->start Retry check_temp_solvent->start Retry

Caption: Troubleshooting logic for reaction optimization.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted pyridines, offering potential causes and solutions.

Issue 1: Low Yield in Hantzsch Pyridine Synthesis

  • Question: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in the Hantzsch synthesis are a common problem, often stemming from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or side reactions.[1][2] Traditional methods using refluxing ethanol can be inefficient.[1]

    Potential Causes & Solutions:

    Cause Troubleshooting Strategy
    Suboptimal Reaction Conditions Consider alternative catalysts and solvent systems. Using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields.[1] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles can also lead to high yields and shorter reaction times.[1] Microwave-assisted synthesis is another effective approach to increase yields and reduce reaction times.[2]
    Incomplete Oxidation The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine.[1] Ensure your oxidizing agent (e.g., nitric acid, potassium ferrocyanide, CrO3, KMnO4) is effective and used in the correct stoichiometric amount.[1][3] Milder conditions using iodine in refluxing methanol can also be employed.[1]
    Side Reactions The order of reagent addition is critical, especially in unsymmetrical Hantzsch reactions, to avoid the formation of undesired byproducts.[1] It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]

Issue 2: Poor Regioselectivity in Pyridine Functionalization

  • Question: I am struggling with controlling the position of substitution on the pyridine ring. How can I improve regioselectivity?

  • Answer: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack at the C2 and C4 positions, while electrophilic substitution is generally difficult and favors the C3 position under harsh conditions.[4][5] Directing group strategies and specific reaction conditions are key to controlling regioselectivity.

    Strategies for Regioselective Functionalization:

    Desired Position Strategy
    C2-Substitution Nucleophilic aromatic substitution is favored at the C2 and C4 positions.[6] To favor C2, ensure the C4 position is sterically hindered or use reaction conditions that favor kinetic control. Transition-metal-catalyzed C-H functionalization often shows a preference for the C2 position due to the directing effect of the nitrogen atom.[7]
    C4-Substitution To favor nucleophilic attack at C4, a bulky substituent can be placed at the C2 position.[6] Another effective strategy is the conversion of the pyridine to its N-oxide, which activates the C4 position for electrophilic attack. The N-oxide can then be deoxygenated.[6]
    C3-Substitution Direct functionalization at the C3 position is challenging due to the electronic properties of the pyridine ring.[5] Strategies to achieve C3 substitution include using pyridine N-oxides to direct metallation or employing dearomatization-rearomatization sequences involving Zincke imine intermediates.[5]

Issue 3: Unexpected Byproducts in Bohlmann-Rahtz Pyridine Synthesis

  • Question: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. What could be the cause?

  • Answer: The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then cyclizes.[8][9] Side reactions can occur, particularly if the aminodiene intermediate is not stable or if the cyclization conditions are not optimized. High temperatures required for the cyclodehydration can also be a drawback.[8]

    Potential Causes & Solutions:

    • Purity of Starting Materials: Ensure the enamine and ethynylketone are pure. Impurities can lead to side reactions.

    • Reaction Conditions: The high temperatures needed for cyclodehydration can sometimes lead to decomposition or alternative reaction pathways. The use of catalysts like Amberlyst-15, ytterbium triflate, or zinc bromide can allow for milder reaction conditions.[8][10]

    • In Situ Generation of Enamine: If the isolated enamine is unstable, consider a three-component reaction where the enamine is generated in situ from a ketone and an ammonia source like ammonium acetate.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the pyridine ring generally unreactive towards electrophilic aromatic substitution?

The pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom.[4] This nitrogen atom also has a lone pair of electrons that can coordinate with Lewis acids, which are often used to catalyze electrophilic aromatic substitution. This coordination deactivates the ring towards electrophilic attack.[4]

Q2: What is the role of the oxidizing agent in the Hantzsch synthesis?

The initial product of the Hantzsch condensation is a 1,4-dihydropyridine.[1] The oxidizing agent is crucial for the aromatization of this intermediate to the final substituted pyridine product.[3] Incomplete oxidation is a common reason for low yields.[1]

Q3: How can I introduce a functional group at the C3 position of pyridine?

Achieving substitution at the C3 position is a significant challenge.[5] One common strategy is to use a pyridine N-oxide. The N-oxide activates the ring, and after functionalization (often at C4), subsequent reactions or rearrangements can be used to achieve C3 substitution.[6] Another approach involves directed ortho-metallation where a directing group at C2 or C4 can direct lithiation to the C3 position. More recent methods involve transition-metal-catalyzed C-H activation with appropriate directing groups.[5]

Q4: What are the advantages of using transition-metal catalyzed reactions for pyridine synthesis?

Transition-metal-catalyzed reactions, such as [2+2+2] cycloadditions of alkynes and nitriles, offer a powerful and atom-economical way to construct highly substituted pyridine rings.[11][12] These methods can provide access to substitution patterns that are difficult to achieve through classical condensation reactions and can often be performed under milder conditions.[12] However, challenges can include catalyst cost, ligand sensitivity, and the need to remove metal traces from the final product.[13]

Q5: Are there "green" or more environmentally friendly methods for pyridine synthesis?

Yes, there is a growing focus on developing greener synthetic routes. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused.[2][14] Solvent-free reaction conditions are also being explored for classical reactions like the Hantzsch and Kröhnke syntheses.[1][15]

Quantitative Data Summary

Table 1: Comparison of Catalysts and Conditions for Hantzsch Pyridine Synthesis

CatalystSolventConditionsYield (%)Reference
NoneEthanolRefluxLow[1]
p-Toluenesulfonic acid (PTSA)Aqueous MicellesUltrasonic Irradiation>90[1]
γ-Al2O3 nanoparticlesSolvent-free90°Cup to 95[1]
Ferric ChlorideWater--[3]
IodineMethanolReflux-[1]

Table 2: Typical Yields for Kröhnke Pyridine Synthesis

ConditionsYield (%)Reference
Glacial Acetic Acid or MethanolModerate to High (>60)[15]
Solvent-freeup to 90[15]

Experimental Protocols

Protocol 1: Hantzsch Pyridine Synthesis using p-Toluenesulfonic Acid (PTSA) under Ultrasonic Irradiation

This protocol is adapted from a method shown to significantly improve yields.[1]

  • Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in an aqueous micellar solution (e.g., 0.1 M SDS).

  • Catalyst Addition: Add p-toluenesulfonic acid (PTSA) as a catalyst.

  • Reaction: Place the reaction vessel in an ultrasonic bath at a specified temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the 1,4-dihydropyridine.

  • Oxidation: Dissolve the 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid) and add an oxidizing agent (e.g., nitric acid) dropwise at a controlled temperature.

  • Final Purification: After the oxidation is complete, neutralize the reaction mixture and extract the substituted pyridine. Purify the final product by column chromatography or recrystallization.

Protocol 2: Bohlmann-Rahtz Pyridine Synthesis using Amberlyst-15

This protocol utilizes a solid acid catalyst for milder reaction conditions.[1]

  • Intermediate Synthesis: In a round-bottom flask, dissolve the enamine (1 equivalent) and the ethynylketone (1 equivalent) in a suitable solvent like toluene or chloroform.

  • Catalyst Addition: Add Amberlyst-15 resin to the mixture.

  • Reaction: Stir the mixture at 50°C and monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 resin. Wash the resin with a small amount of the reaction solvent.

  • Product Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude pyridine product by column chromatography on silica gel.

Protocol 3: Guareschi-Thorpe Pyridine Synthesis

This is a classical method for synthesizing 2-pyridone derivatives.[16][17]

  • Reactant Mixture: In a reaction vessel, combine cyanoacetic ester (1 equivalent) and an acetoacetic ester (1 equivalent).

  • Nitrogen Source: Add a source of ammonia, typically an alcoholic solution of ammonia.

  • Reaction: The condensation reaction is typically carried out with stirring at room temperature or with gentle heating.

  • Product Precipitation: The pyridone product often precipitates from the reaction mixture.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Pyridine Synthesis q1 Check Reaction Conditions start->q1 q2 Investigate Oxidation Step (if applicable) start->q2 q3 Analyze for Side Reactions start->q3 sub_q1 Suboptimal Temperature, Solvent, or Catalyst? q1->sub_q1 sub_q2 Incomplete Oxidation of Dihydropyridine Intermediate? q2->sub_q2 sub_q3 Presence of Unexpected Byproducts? q3->sub_q3 sol1 Optimize temperature. Try alternative solvents (e.g., aqueous micelles). Screen different catalysts (e.g., PTSA, γ-Al2O3). sub_q1->sol1 Yes end_node Improved Yield sol1->end_node sol2 Verify stoichiometry of oxidant. Try alternative oxidizing agents (e.g., I2, MnO2). Increase reaction time or temperature for oxidation. sub_q2->sol2 Yes sol2->end_node sol3 Alter order of reagent addition. Pre-form key intermediates. Purify starting materials. sub_q3->sol3 Yes sol3->end_node

Caption: Troubleshooting workflow for low yields in pyridine synthesis.

Regioselectivity_Strategy start Desired Pyridine Substitution pos_c2 C2-Substitution start->pos_c2 pos_c3 C3-Substitution start->pos_c3 pos_c4 C4-Substitution start->pos_c4 strat_c2 Nucleophilic Aromatic Substitution (less hindered position) Transition-Metal Catalyzed C-H Activation pos_c2->strat_c2 strat_c3 Directed Ortho-Metallation Pyridine N-Oxide Chemistry Dearomatization-Rearomatization pos_c3->strat_c3 strat_c4 Nucleophilic Aromatic Substitution (more accessible position) Pyridine N-Oxide Activation pos_c4->strat_c4

Caption: Strategies for achieving regioselective pyridine substitution.

Classical_vs_Modern_Synthesis classical Classical Methods Hantzsch Synthesis Bohlmann-Rahtz Synthesis Guareschi-Thorpe Synthesis sub_classical Condensation Reactions Often require harsh conditions Well-established classical->sub_classical modern Modern Methods Transition-Metal Catalysis C-H Functionalization Photoredox Catalysis sub_modern High Atom Economy Milder Conditions Access to novel substitution patterns modern->sub_modern

Caption: Comparison of classical and modern pyridine synthesis approaches.

References

Technical Support Center: MPEP Off-Target Effects at NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers utilizing 2-Methyl-6-(phenylethynyl)pyridine (MPEP). MPEP is a valuable pharmacological tool, widely used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).[1] However, robust scientific evidence has demonstrated that at certain concentrations, MPEP exhibits significant off-target effects, most notably as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor.[2][3]

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these off-target effects. We will cover the underlying mechanisms, troubleshooting strategies for unexpected experimental results, and validation protocols to ensure the specificity of your findings. Our goal is to uphold scientific integrity by helping you differentiate between true mGluR5-mediated phenomena and confounding results arising from MPEP's action at NMDA receptors.

Frequently Asked Questions (FAQs)
Q1: What is the primary, intended function of MPEP?

MPEP was one of the first compounds developed to act as a selective, non-competitive antagonist for the mGluR5 receptor.[1] It binds to an allosteric site on the receptor, meaning it does not compete with the endogenous ligand, glutamate. Its primary utility in research is to pharmacologically inhibit the signaling cascade associated with mGluR5 activation, which is typically coupled to Gq proteins and results in the activation of phospholipase C (PLC) and subsequent downstream signaling.

Q2: What are the main off-target effects of MPEP, and why are they a concern?
Q3: At what concentrations do the off-target effects of MPEP at NMDA receptors become apparent?

The concentration of MPEP is the critical factor in determining its selectivity. While MPEP can effectively antagonize mGluR5 at sub-micromolar to low micromolar concentrations, its effects on NMDA receptors typically emerge at higher concentrations.

EffectMPEP ConcentrationPrimary Source(s)
On-Target: mGluR5 Antagonism (IP Hydrolysis)As low as 0.2 µM[6]
Off-Target: NMDA Steady-State Current Reduction20 µM[2]
Off-Target: NMDA Channel Open Time Reduction20 µM[2]
Off-Target: NMDA Peak Current Reduction200 µM[2]

It is crucial to note that even at 20 µM, a concentration used in many studies, significant NMDA receptor modulation occurs.[2]

Q4: How does MPEP inhibit the NMDA receptor?

MPEP acts as a non-competitive antagonist, meaning it does not compete with glutamate or glycine for their binding sites.[2][3] Electrophysiological studies have demonstrated that MPEP reduces the duration of NMDA channel opening and decreases the channel's open probability.[2] This mechanism is characteristic of an open-channel blocker or an allosteric modulator that stabilizes a non-conducting state of the receptor. This is distinct from competitive antagonists which prevent the receptor from being activated in the first place.[7][8]

Troubleshooting Guide: Is It an Off-Target Effect?

This section addresses common issues where MPEP's off-target effects might be confounding your experimental results.

Problem 1: I observe significant neuroprotection in my cell culture model of excitotoxicity after applying MPEP, but I'm not sure if it's mediated by mGluR5.
  • Possible Cause: The observed neuroprotection is likely due to MPEP's direct antagonist action at NMDA receptors, rather than its intended effect on mGluR5.[2][5] High concentrations of NMDA or glutamate used to induce toxicity create a scenario where blocking the NMDA receptor directly provides a potent protective effect.

  • Troubleshooting & Validation Workflow:

    Start Unexpected Neuroprotection Observed with MPEP Q1 Is MPEP concentration ≥ 20µM? Start->Q1 Yes1 High probability of NMDA receptor antagonism Q1->Yes1 Yes No1 Off-target effect less likely, but still possible. Proceed with controls. Q1->No1 No Control1 Run Dose-Response Curve: Test MPEP at lower concentrations (e.g., 0.1-10 µM) Yes1->Control1 No1->Control1 Result1 Does neuroprotection disappear at lower concentrations? Control1->Result1 Control2 Use Positive Control: Apply a specific NMDA antagonist (e.g., MK-801, AP5) Result2 Does the NMDA antagonist phenocopy the MPEP effect? Control2->Result2 Control3 Use a More Selective Compound: Replace MPEP with MTEP (use with caution at high conc.) Result3 Does the effect persist with MTEP? Control3->Result3 Control4 Use Genetic Model: Replicate experiment in mGluR5 knockout (-/-) cells/animals Result4 Does the effect persist in mGluR5 -/- model? Control4->Result4 Result1->Control2 No Conclusion_OnTarget Conclusion: Effect is likely mediated by mGluR5. Result1->Conclusion_OnTarget Yes Result2->Control3 No Conclusion_OffTarget Conclusion: Effect is likely an off-target NMDA receptor blockade. Result2->Conclusion_OffTarget Yes Result3->Control4 Yes Result3->Conclusion_OnTarget No Result4->Conclusion_OffTarget Yes Result4->Conclusion_OnTarget No

    Caption: Troubleshooting workflow for unexpected MPEP effects.

Problem 2: My behavioral study in rodents shows that MPEP administration produces effects similar to known NMDA antagonists like PCP or Ketamine.
  • Possible Cause: The behavioral outcomes (e.g., changes in locomotion, pre-pulse inhibition, or learning and memory tasks) may be driven by MPEP's blockade of NMDA receptors in relevant brain circuits.[9] The functional interaction between mGluR5 and NMDA receptors can be complex, but a direct off-target effect is a primary suspect.

  • Solutions & Validation:

    • Dose-Response Analysis: Characterize the behavioral effects across a wide range of MPEP doses. If the NMDA-like effects only appear at higher doses, it strengthens the case for an off-target mechanism.

    • Comparative Pharmacology: Administer a selective NMDA receptor antagonist (e.g., MK-801) and compare the behavioral phenotype directly to that produced by MPEP.[9] A high degree of similarity suggests a common mechanism.

    • Use a Cleaner Compound: Re-run the key experiments using MTEP, which is reported to have a better selectivity profile and fewer off-target effects than MPEP.[4] If the behavioral effect is absent with MTEP, it strongly implicates MPEP's off-target activity.

In-Depth Mechanism: MPEP's Dual Action

To design robust experiments, it is essential to understand the distinct signaling pathways MPEP can modulate.

cluster_0 Cell Membrane MPEP_on MPEP (Low Conc.) mGluR5 mGluR5 MPEP_on->mGluR5 Antagonizes Gq Gq-protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG MPEP_off MPEP (High Conc. ≥ 20µM) NMDA_R NMDA Receptor (Ion Channel) MPEP_off->NMDA_R Blocks Channel (Non-competitively) Ca_Influx Ca++ Influx NMDA_R->Ca_Influx Inhibits Glutamate Glutamate Glutamate->mGluR5 Agonist Glutamate->NMDA_R Agonist

Caption: MPEP's intended on-target and unintended off-target pathways.

Key Experimental Protocols

To empirically validate the presence or absence of MPEP's off-target effects in your specific system, we recommend the following protocols.

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology

This protocol is the gold standard for directly measuring MPEP's effect on NMDA receptor currents.

Objective: To determine if MPEP directly inhibits NMDA-evoked currents in your cells of interest (e.g., cultured cortical neurons).

Materials:

  • Patch-clamp rig with amplifier and data acquisition system.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX), 0.01 Glycine. pH 7.4.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. pH 7.2.

  • Agonist: NMDA (50 µM).

  • Antagonist: MPEP (prepare stock for final concentrations of 1 µM, 20 µM, and 200 µM).

  • Positive Control: D-AP5 (50 µM) or MK-801 (10 µM).

Procedure:

  • Establish a whole-cell voltage-clamp recording from a healthy neuron. Hold the cell at -60 mV.

  • Obtain a stable baseline recording in the external solution.

  • Apply 50 µM NMDA for 5-10 seconds to elicit a control inward current. Wash out until the current returns to baseline.

  • Repeat the NMDA application to ensure a stable response. Cells where the second response differs significantly should be discarded.[2]

  • Pre-perfuse the cell with the test concentration of MPEP (e.g., 20 µM) for 30-60 seconds.

  • During the MPEP perfusion, co-apply 50 µM NMDA.

  • Record both the peak and steady-state components of the NMDA-evoked current.[2]

  • Wash out MPEP and perform a final NMDA application to check for recovery.

  • Repeat the procedure for all desired MPEP concentrations and the positive control (D-AP5).

  • Analysis: Normalize the current amplitudes (peak and steady-state) recorded in the presence of MPEP to the control response. A significant reduction indicates direct NMDA receptor antagonism.

Protocol 2: Validating On-Target mGluR5 Engagement

This protocol confirms that MPEP is active at its intended target in your system at the concentrations you plan to use.

Objective: To confirm that MPEP blocks signaling induced by a selective mGluR5 agonist.

Method: Phosphoinositide (IP) Hydrolysis Assay.

Materials:

  • Cultured cells expressing mGluR5 (e.g., rat cortical neurons).

  • myo-[³H]inositol.

  • mGluR5 agonist: (RS)-2-chloro-5-hydroxyphenylglycine (CHPG).[2]

  • MPEP.

  • LiCl.

  • Dowex AG1-X8 resin.

Procedure (Summarized):

  • Label cell cultures overnight with myo-[³H]inositol.

  • Pre-incubate the cells with various concentrations of MPEP (e.g., 0.1 µM to 20 µM) for 20-30 minutes in a buffer containing LiCl.

  • Stimulate the cells with a specific mGluR5 agonist, such as CHPG.

  • Stop the reaction and extract the inositol phosphates (IPs).

  • Separate the IPs using Dowex anion-exchange chromatography.

  • Quantify the accumulated [³H]IPs using liquid scintillation counting.

  • Analysis: MPEP should produce a dose-dependent inhibition of the CHPG-induced IP accumulation. This confirms MPEP is effectively blocking mGluR5 in your system and helps establish the lowest effective concentration for on-target effects.

References

Navigating the Labyrinth of In Vivo MPEP Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Methyl-2-(phenylethynyl)pyridine (MPEP) in vivo experiments. As a seasoned application scientist, I've designed this guide to move beyond simple protocols and delve into the nuances of working with this potent and selective mGluR5 negative allosteric modulator. This resource is structured to anticipate and address the common, and often complex, challenges you may encounter, ensuring the integrity and reproducibility of your research.

Section 1: Foundational Knowledge - Understanding MPEP's In Vivo Profile

Before troubleshooting, a solid understanding of MPEP's behavior in a biological system is paramount. Here, we address the most frequently asked questions about its fundamental properties.

FAQ 1: What is the primary mechanism of action of MPEP that I should consider for my experimental design?

MPEP is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It acts as a negative allosteric modulator, binding to a site within the seven-transmembrane domain of the receptor, distinct from the glutamate binding site. This allosteric modulation allows for a fine-tuned inhibition of mGluR5 activity. When designing your experiments, it's crucial to remember that MPEP's effects are contingent on the presence of endogenous glutamate signaling.

Diagram: MPEP's Allosteric Modulation of mGluR5

MPEP_Mechanism cluster_membrane Cell Membrane mGluR5 mGluR5 Glutamate Binding Site Allosteric Site Gq_protein Gq Protein Activation mGluR5->Gq_protein Activates Glutamate Glutamate Glutamate->mGluR5:ortho Binds MPEP MPEP MPEP->mGluR5:allo Binds (Inhibits) Downstream_Signaling PLC → IP3/DAG → Ca2+ Release Gq_protein->Downstream_Signaling Initiates

Caption: MPEP binds to an allosteric site on the mGluR5 receptor, inhibiting its activation by glutamate.

FAQ 2: What are the known off-target effects of MPEP, and how can they influence my results?

While highly selective for mGluR5, MPEP is not without off-target activities that can be a significant source of experimental variability. At higher concentrations, MPEP can interact with NMDA receptors, potentially confounding studies on excitotoxicity or synaptic plasticity. Additionally, there is evidence that MPEP can act as an inhibitor of the norepinephrine transporter (NET), which could influence behavioral outcomes in models of anxiety and depression.

Key Considerations for Off-Target Effects:

  • Dose-Response Studies: Always perform a thorough dose-response study to identify the lowest effective dose that elicits the desired phenotype without engaging off-target mechanisms.

  • Control Compounds: Consider using a structurally distinct mGluR5 antagonist, if available, to confirm that the observed effects are indeed mediated by mGluR5.

  • Interpret with Caution: When using higher doses of MPEP, acknowledge the potential for off-target effects in the interpretation of your data.

Section 2: The Practitioner's Corner - Formulation and Administration

The success of any in vivo experiment hinges on the correct preparation and administration of the compound. MPEP presents some specific challenges that require careful attention to detail.

FAQ 3: What is the best way to dissolve and administer MPEP for in vivo studies?

MPEP hydrochloride is soluble in water, though it may require gentle warming. It is also highly soluble in DMSO. For intraperitoneal (i.p.) injections, dissolving MPEP hydrochloride directly in sterile saline is a common practice.

Protocol: Preparation of MPEP Solution for Intraperitoneal Injection

  • Calculate the required amount: Based on your desired dose and the number of animals, calculate the total mass of MPEP hydrochloride needed.

  • Weigh the compound: Accurately weigh the MPEP hydrochloride powder.

  • Dissolve in saline: Add the appropriate volume of sterile 0.9% saline to the powder.

  • Aid dissolution (if necessary): If the compound does not readily dissolve, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until fully dissolved. One supplier suggests that sonication is needed for a 100 mg/mL solution in saline.

  • Cool to room temperature: Before injection, ensure the solution is at room temperature.

  • Filter sterilization (optional but recommended): For maximum sterility, filter the final solution through a 0.22 µm syringe filter.

Troubleshooting Guide: Formulation Issues
Problem Potential Cause Solution
Precipitation upon cooling The concentration of MPEP exceeds its solubility in saline at room temperature.Prepare a more dilute solution. If a higher concentration is necessary, consider using a co-solvent system (see FAQ 4).
Cloudy solution Incomplete dissolution or presence of impurities.Ensure the compound is fully dissolved by gentle warming and vortexing. If the issue persists, consider the purity of your MPEP stock.
Precipitation when diluting a DMSO stock in saline The rapid change in solvent polarity causes the compound to crash out of solution.To avoid this, add the saline to the DMSO stock slowly while vortexing. Alternatively, prepare the final dilution in a vehicle containing a small, fixed percentage of DMSO.
FAQ 4: Can I use DMSO as a vehicle, and what are the best practices?

Yes, DMSO is a common solvent for MPEP. However, due to its own biological activity, it's crucial to use the lowest possible concentration. For in vivo studies, a final DMSO concentration of 5-10% in saline is generally well-tolerated for i.p. injections.

Important Considerations for DMSO Use:

  • Vehicle Control: Always include a vehicle control group that receives the same concentration of DMSO in saline as the MPEP-treated group.

  • Toxicity: Be aware that higher concentrations of DMSO can cause local irritation and systemic toxicity.

  • Solution Stability: While MPEP is generally stable in DMSO, it's best practice to prepare fresh solutions for each experiment.

Section 3: In the Trenches - Dosing and Pharmacokinetics

Appropriate dosing is critical for achieving the desired biological effect while minimizing off-target activities and side effects.

FAQ 5: What are the typical dose ranges for MPEP in rats and mice for behavioral studies?

The effective dose of MPEP can vary depending on the animal model, the specific behavioral paradigm, and the route of administration.

Table: Reported Effective Doses of MPEP in Rodent Behavioral Models

Animal Model Behavioral Assay Dose Range (mg/kg, i.p.) Reference
RatLocomotor Activity (PCP-induced)5
RatLocomotor Activity (Amphetamine-induced)5
RatHypoxia-induced behavioral deficits1 (i.v.)
RatAnxiety (Vogel conflict test)1-10
MouseRewarding effects of cocaine (CPP)1, 5, 20

Dose Conversion Between Species:

It is important to note that direct conversion of doses between species based on body weight alone is not accurate. A more appropriate method is to use body surface area (BSA) normalization. The following formula can be used as a starting point for dose translation:

Human Equivalent Dose (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor. For example, the Km for a mouse is 3 and for a rat is 6, while for a human it is 37.

FAQ 6: What is known about the pharmacokinetics and brain penetration of MPEP?

Section 4: Deciphering the Data - Interpreting Behavioral Outcomes

FAQ 7: MPEP is affecting locomotor activity in my control group. How do I interpret my results?

MPEP can have its own effects on locomotor activity, and these effects can be complex and context-dependent. For instance, MPEP has been shown to enhance PCP-induced hyperactivity while inhibiting amphetamine-induced hyperactivity in rats. In some cases, MPEP administration alone can increase locomotor activity, particularly when injected directly into specific brain regions like the dorsal hippocampus.

Diagram: Interpreting Locomotor Effects of MPEP

Locomotor_Interpretation Observed_Effect Observed Behavioral Effect Locomotor_Changes Changes in Locomotor Activity? Observed_Effect->Locomotor_Changes MPEP_Dose MPEP Dose MPEP_Dose->Observed_Effect Direct_Effect Direct effect of MPEP on locomotion Locomotor_Changes->Direct_Effect Yes Specific_Effect Specific effect on the behavioral paradigm Locomotor_Changes->Specific_Effect No Confounded_Result Result may be confounded by motor effects Direct_Effect->Confounded_Result Control_Experiment Run control experiments (e.g., open field test) Direct_Effect->Control_Experiment Valid_Result Result is likely independent of motor effects Specific_Effect->Valid_Result

Caption: A decision-making workflow for interpreting behavioral results in the context of MPEP-induced locomotor changes.

Recommendations for Addressing Locomotor Confounds:

  • Dedicated Locomotor Testing: Always assess the effects of your chosen MPEP dose on general locomotor activity in an open field test, separate from your primary behavioral paradigm.

  • Within-Paradigm Controls: Analyze locomotor parameters within your primary behavioral assay (e.g., distance traveled in a place preference chamber) to determine if the observed effects can be explained by simple changes in activity.

  • Dose Selection: If significant locomotor effects are observed, consider using a lower dose of MPEP that does not independently alter activity.

By carefully considering the multifaceted nature of MPEP and implementing rigorous experimental design and controls, you can confidently navigate the complexities of your in vivo studies and generate high-quality, interpretable data.

quality control of 5-Methyl-2-(phenylethynyl)pyridine for research use

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-2-(phenylethynyl)pyridine

Welcome to the technical support resource for this compound (CAS No. 124300-38-5). This guide provides researchers, scientists, and drug development professionals with essential information on quality control, experimental troubleshooting, and frequently asked questions to ensure the reliable use of this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a chemical compound used in research. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 124300-38-5[1]
Molecular Formula C₁₄H₁₁N[1]
Molecular Weight 193.25 g/mol [1]
Canonical SMILES CC1=CN=C(C=C1)C#CC2=CC=CC=C2[1]
Appearance Typically an off-white to light tan powder or crystalline solid.[2]
Purity (Typical) ≥95-98% (by HPLC)

Q2: What are the recommended storage and handling conditions?

A2: Proper storage is critical to maintain the compound's integrity.

  • Solids: Store in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere at room temperature.[1][3] For long-term storage, desiccate at +4°C.[2] Under these conditions, the solid form can be stable for up to 6 months.[2]

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot solutions into tightly sealed vials, store at -20°C or below, and use within one month.[2]

  • Handling: Use personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3] Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[3] Take precautionary measures against static discharge.[3]

Q3: What solvents are recommended for dissolving this compound?

A3: Based on data for structurally similar compounds, this compound is expected to be soluble in organic solvents.

  • DMSO: Soluble up to 100 mM.[2]

  • General Advice: If solutions are difficult to obtain, gentle warming in a 45-60°C water bath, rapid stirring, or sonication can help.[2] Always use high-purity solvents appropriate for your downstream application.

Quality Control & Experimental Protocols

A systematic quality control process is essential to verify the identity, purity, and stability of this compound before its use in experiments.

QC_Workflow cluster_main Quality Control Workflow for Incoming Compound A Receive Compound B Visual Inspection (Color, Form) A->B C Solubility Test (In intended solvent) B->C D Analytical QC Checks C->D E Compare to Certificate of Analysis (CoA) D->E F Decision Point E->F G PASS: Release for Research Use F->G Meets Specs H FAIL: Quarantine & Contact Supplier F->H Does Not Meet Specs

Caption: General workflow for quality control of a new batch of chemical compound.

Protocol 1: Purity Determination by HPLC

This method provides a quantitative measure of the compound's purity and can detect the presence of impurities or degradation products.

  • Objective: To determine the purity of this compound by assessing the relative area of the main peak.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)[4]

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Mobile Phase: Prepare a mobile phase, for example, a gradient of Acetonitrile and water with 0.1% formic acid. A typical starting point could be a 50:50 mixture.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: Scan with a photodiode array (PDA) detector to find the optimal wavelength, or use a standard wavelength such as 254 nm.

      • Column Temperature: 25°C.

    • Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Typical HPLC Specifications
Purity Level ≥98%
Main Peak Retention Time Consistent across batches (e.g., Rt = 8.5 ± 0.2 min)*
Impurities No single impurity >0.5%
Note: Retention time is method-dependent and should be established in your laboratory.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Objective: To verify that the compound's proton chemical shifts and splitting patterns match the known structure of this compound.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Reagents: Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent in an NMR tube.

    • Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.

    • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and compare the chemical shifts (δ) and coupling constants (J) to a reference spectrum or predicted values. The spectrum should be consistent with the structure.[2]

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

MS confirms the compound's molecular weight, providing further evidence of its identity.

  • Objective: To confirm the molecular weight by observing the molecular ion peak.

  • Instrumentation: Mass spectrometer (e.g., LC-MS or direct infusion ESI-MS).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a solvent compatible with the ionization source (e.g., acetonitrile/water).

    • Analysis: Infuse the sample into the mass spectrometer.

    • Data Interpretation: In positive ion mode with Electrospray Ionization (ESI), expect to see the protonated molecular ion [M+H]⁺ at m/z 194.25. The exact mass should be within 5 ppm of the theoretical value (C₁₄H₁₁N + H⁺ = 194.0964).

Troubleshooting Guide

Q4: The HPLC analysis shows multiple significant peaks. What is the cause?

A4: Multiple peaks can indicate either sample impurity or issues with the analytical method. Follow this logical guide to diagnose the problem.

Purity_Troubleshooting cluster_purity Troubleshooting: Impure Sample by HPLC A Start: Multiple Peaks Observed in HPLC B Is the sample fully dissolved? A->B C Improve Dissolution: (Sonicate, Warm, Change Solvent) B->C No D Review HPLC Method: (Column Condition, Mobile Phase pH, Gradient Profile) B->D Yes E Rerun Analysis C->E D->E F Peaks Still Present? E->F G Issue was likely methodological or due to poor solubility F->G No H Sample is likely impure. Characterize impurities with LC-MS. F->H Yes

Caption: A decision tree for troubleshooting unexpected peaks in an HPLC analysis.

ProblemPossible CauseRecommended Solution
Multiple Peaks Synthesis Impurities: Contamination from starting materials or by-products.Characterize impurities using LC-MS. If impurities will interfere with the experiment, consider purification (e.g., column chromatography) or sourcing a higher-purity batch.
Compound Degradation: The compound has broken down due to improper storage or handling.Compare the chromatogram to an initial analysis of a fresh sample. Check for known degradation pathways. If degraded, discard the batch.
Contamination: Contamination from glassware, solvents, or sample handling.Rerun the analysis using fresh solvents and meticulously cleaned glassware.

Q5: My ¹H NMR spectrum is inconsistent with the expected structure. What should I do?

A5: An incorrect NMR spectrum is a serious concern that points to either the wrong compound, significant impurities, or degradation.

  • Check for Impurities: Look for peaks that do not correspond to the main compound. Common impurities include residual solvents (e.g., ethyl acetate, hexane from purification) or starting materials.[5]

  • Confirm Solvent Peaks: Ensure that peaks from the deuterated solvent (and its water content) are correctly identified.

  • Assess for Degradation: Broadened peaks or the appearance of new, unidentified signals may indicate decomposition.

  • Verify the Source: If the spectrum is completely different, you may have received the wrong compound. Immediately quarantine the material and contact the supplier with your data.

Q6: I suspect the compound is degrading over time in my experiment. How can I confirm this?

A6: Compound instability can compromise experimental results. A systematic check is needed.

Degradation_Check cluster_degradation Troubleshooting: Suspected Compound Degradation A Start: Inconsistent Experimental Results B Review Storage & Handling: (Temp, Light, Air Exposure, Solution Age) A->B C Re-analyze current stock (solid or solution) by HPLC or TLC B->C D Compare current data to initial QC data or a fresh standard C->D E Degradation Confirmed? D->E F No Degradation Detected. Troubleshoot experimental procedure. E->F No G Degradation Confirmed. Discard compromised stock. Use a fresh, validated batch. E->G Yes

Caption: Logical workflow to confirm or rule out compound degradation.

References

interpreting analytical data for 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-2-(phenylethynyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the interpretation of analytical data and to offer troubleshooting assistance for common issues encountered during synthesis and analysis.

Predicted Analytical Data

The following tables summarize the predicted analytical data for this compound (CAS#: 124300-38-5, Molecular Formula: C₁₄H₁₁N, Molecular Weight: 193.25 g/mol )[1]. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.45s1HH-6The proton on the carbon adjacent to the nitrogen is expected to be the most downfield of the pyridine protons.
~7.55d1HH-4Coupled to H-3.
~7.50-7.53m2HPhenyl H (ortho)Protons on the phenyl ring closest to the alkyne.
~7.35-7.40m3HPhenyl H (meta, para)Overlapping signals from the remaining phenyl protons.
~7.10d1HH-3Coupled to H-4.
~2.40s3H-CH₃The methyl group protons will appear as a singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentNotes
~150.0C-6Carbon adjacent to the nitrogen in the pyridine ring.
~142.0C-2Carbon of the pyridine ring attached to the alkyne.
~138.0C-4
~132.0Phenyl C (ortho)
~129.0Phenyl C (para)
~128.5Phenyl C (meta)
~123.0Phenyl C (ipso)Carbon of the phenyl ring attached to the alkyne.
~120.5C-3
~91.0Alkyne CCarbon of the alkyne attached to the phenyl ring.
~88.0Alkyne CCarbon of the alkyne attached to the pyridine ring.
~18.5-CH₃Methyl carbon.

Table 3: Predicted Mass Spectrometry Data (EI)

m/zInterpretationNotes
193[M]⁺Molecular ion peak.
192[M-H]⁺Loss of a hydrogen atom.
178[M-CH₃]⁺Loss of a methyl radical.
165[M-N₂]⁺ or [M-HCN-H]⁺Fragmentation of the pyridine ring.
115[C₉H₇]⁺Phenylacetylene fragment.
77[C₆H₅]⁺Phenyl fragment.

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupNotes
~3050-3100Aromatic C-H stretch
~2920-2980Aliphatic C-H stretchMethyl group.
~2220C≡C stretchA sharp, medium intensity peak characteristic of a disubstituted alkyne.
~1600, 1480, 1440Aromatic C=C stretchPhenyl and pyridine rings.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows the pyridine protons at slightly different chemical shifts than predicted. Is this normal?

A1: Yes, slight variations are normal. The chemical shifts of protons on a pyridine ring are sensitive to the solvent used and the concentration of the sample. The electron-withdrawing nature of the nitrogen atom causes the protons on the ring to be deshielded and appear at higher chemical shifts. The exact positions can vary by ±0.2 ppm depending on the specific experimental conditions.

Q2: I don't see a clear peak for the C≡C stretch in my IR spectrum. What could be the reason?

A2: For internal (disubstituted) alkynes, the C≡C stretching vibration can be weak or even absent in the IR spectrum. This occurs if the molecule is highly symmetrical, resulting in a very small change in the dipole moment during the vibration. While this compound is not perfectly symmetrical, the C≡C stretch may still be of weak to medium intensity.

Q3: The molecular ion peak at m/z 193 in my mass spectrum is very weak. Why is that?

A3: Aromatic compounds, like your product, tend to show a prominent molecular ion peak due to the stability of the aromatic rings. However, if the ionization energy is too high, the molecular ion can undergo significant fragmentation, leading to a weaker molecular ion peak and more intense fragment ion peaks. The most common fragments to look for are the loss of a methyl group (m/z 178) and the phenylacetylene fragment (m/z 115).

Q4: My ¹³C NMR spectrum is missing some of the quaternary carbon signals. What should I do?

A4: Quaternary carbons, especially the alkyne carbons, often have long relaxation times and can show weak signals in a standard ¹³C NMR experiment. To enhance their visibility, you can increase the number of scans and/or increase the relaxation delay between pulses.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and purification of this compound, particularly when using the Sonogashira coupling reaction.

Sonogashira Coupling Issues

The Sonogashira coupling is a reliable method for the synthesis of this compound from a 2-halo-5-methylpyridine (e.g., 2-bromo-5-methylpyridine) and phenylacetylene. However, several issues can arise.

Issue 1: Low or no product yield.

  • Cause A: Inactive Catalyst. The palladium catalyst, particularly Pd(0) species, can be sensitive to air.

    • Solution: Ensure all solvents and reagents are properly degassed. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.

  • Cause B: Poor quality of Copper(I) Iodide. CuI can oxidize over time, appearing greenish or brownish instead of off-white.

    • Solution: Use freshly purchased, high-purity CuI. If in doubt, wash the CuI with acetic acid and then diethyl ether and dry under vacuum.

  • Cause C: Inappropriate Base. The base is crucial for deprotonating the terminal alkyne.

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is dry and of high purity.

Issue 2: Formation of significant side products.

  • Cause A: Homocoupling of Phenylacetylene (Glaser coupling). This is a common side reaction, especially in the presence of oxygen, leading to the formation of 1,4-diphenylbuta-1,3-diyne.

    • Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Using a slight excess of the pyridine halide can also minimize this side reaction.

  • Cause B: Dehalogenation of the starting material. The halo-pyridine can be reduced, leading to the formation of 5-methylpyridine.

    • Solution: This can be promoted by impurities in the solvent or reagents. Ensure all components of the reaction are pure and anhydrous.

Issue 3: Difficulty in purifying the product.

  • Cause A: Co-elution of product and starting materials/side products. The polarity of the product may be similar to that of unreacted starting materials or the homocoupled alkyne.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. Using a different stationary phase, such as alumina, might also be beneficial.

  • Cause B: Product is an oil that is difficult to handle.

    • Solution: If the product is an oil, try to crystallize it from a suitable solvent system. If crystallization is not possible, careful column chromatography followed by removal of the solvent under high vacuum is necessary.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2-Bromo-5-methylpyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and distilled triethylamine via syringe.

  • Add phenylacetylene (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully add the dried silica with the adsorbed product to the top of the column.

  • Begin eluting with the non-polar solvent, gradually increasing the polarity (e.g., by adding ethyl acetate) to elute the product.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Sonogashira_Workflow reagents Reagents: 2-Bromo-5-methylpyridine Phenylacetylene PdCl₂(PPh₃)₂ CuI, Et₃N, Toluene setup Reaction Setup: Flame-dried flask Inert atmosphere (Ar) reagents->setup 1. Add Reagents reaction Reaction: Heat to 70 °C Stir for 12-24h setup->reaction 2. Heat & Stir workup Workup: Cool to RT Dilute with EtOAc Filter through Celite® reaction->workup 3. Quench & Filter extraction Extraction: Wash with H₂O & Brine Dry over Na₂SO₄ workup->extraction 4. Liquid-Liquid Extraction purification Purification: Column Chromatography extraction->purification 5. Isolate Crude Product analysis Analysis: NMR, MS, IR purification->analysis 6. Characterize Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic start Low/No Product catalyst Inactive Catalyst? start->catalyst copper Poor CuI Quality? start->copper base Incorrect Base? start->base solution1 Degas Solvents Use Fresh Catalyst catalyst->solution1 solution2 Use Fresh/Purified CuI copper->solution2 solution3 Use Dry, Pure Amine Base base->solution3 side_products Side Products Observed homocoupling Alkyne Homocoupling? side_products->homocoupling dehalogenation Dehalogenation? side_products->dehalogenation solution4 Ensure Inert Atmosphere homocoupling->solution4 solution5 Use Pure Reagents/Solvents dehalogenation->solution5

Caption: Troubleshooting logic for Sonogashira coupling issues.

References

avoiding common pitfalls in mGluR5 antagonist studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: mGluR5 Antagonist Studies

Welcome to the technical support center for researchers utilizing mGluR5 antagonists. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you navigate common challenges and avoid potential pitfalls in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My results are inconsistent or suggest off-target effects. How can I troubleshoot this?

This is a critical issue, as several first-generation mGluR5 antagonists are known to interact with other receptors, particularly at higher concentrations. The prototypical antagonists MPEP and MTEP, for example, can exhibit activity at NMDA receptors.[1][2]

Troubleshooting Steps:

  • Verify Compound Selectivity: The first step is to confirm the selectivity of your antagonist. Compare your findings with published selectivity profiles. Newer-generation compounds often have improved selectivity.

  • Dose-Response Curve: Generate a full dose-response curve. Off-target effects often emerge at higher concentrations. An ideal antagonist should show a clear plateau at its intended target before other effects appear.

  • Utilize Knockout Models: The gold standard for confirming on-target activity is to use mGluR5 knockout animals. An authentic mGluR5-mediated effect should be absent in these animals.[3] For instance, the analgesic effect of fenobam was absent in mGluR5 knockout mice, whereas MPEP retained some effect, suggesting off-target activity for MPEP.[3]

Troubleshooting Logic for Unexpected Results

G start Unexpected Experimental Result Observed check_conc Is the antagonist concentration within the selective range? start->check_conc check_pkpd Investigate Pharmacokinetics/ Pharmacodynamics (PK/PD) start->check_pkpd In Vivo Study? check_selectivity Review Published Selectivity Data check_conc->check_selectivity Yes off_target Conclusion: Likely Off-Target Effect check_conc->off_target No (Concentration too high) use_alt_antagonist Replicate with Structurally Unrelated Antagonist check_selectivity->use_alt_antagonist use_knockout Confirm with mGluR5 Knockout/Knockdown Model use_knockout->off_target Effect Persists on_target Conclusion: Likely On-Target Effect use_knockout->on_target Effect Abolished use_alt_antagonist->use_knockout Results Replicated use_alt_antagonist->off_target Results Differ

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

FAQ 2: Why do I see psychoactive or psychotomimetic effects in my behavioral studies?

Some mGluR5 antagonists, including fenobam, have been associated with psychomimetic side effects in humans, such as hallucinations and derealization.[4][5] This may be linked to the functional and structural coupling between mGluR5 and NMDA receptors.[5] Inhibition of NMDA receptors is known to cause psychoactive effects, and mGluR5 antagonists might enhance this.[5]

Key Considerations:

  • NMDA Receptor Interaction: Prototypical antagonists like MPEP can directly inhibit NMDA receptor activity at concentrations required for neuroprotection in some in vitro models.[2] While MTEP shows greater selectivity, it can also affect NMDA receptors at high concentrations.[2]

  • Behavioral Assays: To dissociate mGluR5 effects from NMDA-like psychoactive effects, specific behavioral paradigms can be used. For example, studies have shown that while MTEP has a distinct discriminative stimulus effect, it does not substitute for PCP (an NMDA antagonist) in drug discrimination tests, suggesting the psychoactive properties are different.[4]

  • Reinforcement: Importantly, antagonists like MPEP and MTEP have not shown reinforcing properties in self-administration studies, unlike classic drugs of abuse such as PCP.[4]

FAQ 3: My antagonist shows potent in vitro activity but fails in in vivo models. What could be the cause?

This is a common translational challenge in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or a short half-life, preventing it from reaching and maintaining therapeutic concentrations in the brain.[6] MPEP and MTEP, for instance, are rapidly metabolized.[1]

  • Blood-Brain Barrier (BBB) Penetration: The antagonist must efficiently cross the BBB to act on the central nervous system. Insufficient penetration will lead to a lack of efficacy regardless of in vitro potency.

  • Receptor Occupancy: A specific level of receptor occupancy in the brain is required for a therapeutic effect. For MTEP and MPEP in addiction models, an occupancy of 50-80% was found to be the optimal therapeutic window.[1] Doses leading to lower occupancy were ineffective, while higher doses could lead to side effects.[1]

  • Sex Differences: Emerging evidence suggests that the efficacy of mGluR5 antagonists can differ between males and females.[7] For example, the mGluR5 NAM CTEP was shown to rescue motor deficits in male Huntington's disease model mice but not in females, highlighting the need to include both sexes in preclinical studies.[7]

Preclinical Evaluation Workflow for mGluR5 Antagonists

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation a1 Binding Affinity (Ki) a2 Functional Potency (IC50 / EC50) a1->a2 a3 Selectivity Panel a2->a3 b1 PK/PD Studies (BBB, Occupancy) a3->b1 Select Candidate b2 Behavioral Models (Efficacy) b1->b2 b3 Toxicity/ Side Effect Profile b2->b3 decision decision b3->decision Therapeutic Window? success Proceed to Further Development decision->success Yes failure Re-evaluate or Optimize Compound decision->failure No

Caption: A streamlined workflow for preclinical mGluR5 antagonist testing.

FAQ 4: What is "probe dependence" and how can it affect my results with allosteric modulators?

Probe dependence is a phenomenon specific to allosteric modulators, where the observed potency or efficacy of the modulator changes depending on the orthosteric agonist used to stimulate the receptor. Since most mGluR5 antagonists are Negative Allosteric Modulators (NAMs), this is a crucial consideration.

  • Mechanism: A NAM binds to a site on the receptor different from the glutamate binding site.[8] Its inhibitory effect can vary depending on how strongly the agonist used (e.g., glutamate vs. a synthetic agonist like DHPG) binds and activates the receptor.

  • Impact: This can lead to different IC50 values for your antagonist in different assays or tissues where endogenous glutamate levels vary. It is a known issue that can complicate the translation of findings from in vitro to in vivo settings.[9]

  • Recommendation: When characterizing a new NAM, it is advisable to test its effects against multiple orthosteric agonists to fully understand its pharmacological profile.

mGluR5 Signaling and NAM Inhibition

G glutamate Glutamate (Agonist) mglur5 mGluR5 glutamate->mglur5 Binds & Activates gq Gq mglur5->gq Activates plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 ca_release Ca2+ Release ip3->ca_release Triggers nam NAM (Antagonist) nam->mglur5 Binds Allosterically & Inhibits

Caption: Canonical mGluR5 signaling pathway and the site of NAM action.

Data & Protocols

Table 1: Selectivity Profile of Common mGluR5 Antagonists

This table summarizes the activity of several common mGluR5 antagonists. Note that while MTEP has greater selectivity over MPEP, both can interact with NMDA receptors at higher concentrations. Fenobam has been shown to be effective in humans but can have psychoactive side effects.[3][4][5]

CompoundPrimary TargetKnown Off-Targets / Other PropertiesKey Feature
MPEP mGluR5 NAMNMDA receptor antagonist (at µM concentrations)[2]Prototypical tool compound
MTEP mGluR5 NAMHigher selectivity for mGluR5 over mGluR1 and other mGluRs than MPEP[2]More selective tool compound
Fenobam mGluR5 NAMInverse agonist activity; psychoactive effects in humans[5]Clinically tested anxiolytic
ADX10059 mGluR5 NAMTested for GERD and migraine; associated with dizziness[10]Clinically tested compound
Protocol: Calcium Mobilization Assay for mGluR5 Function

This protocol provides a general method for measuring mGluR5 activation by monitoring intracellular calcium release following agonist stimulation. This is a standard functional assay for Gq-coupled receptors like mGluR5.[11][12]

Objective: To measure the ability of an mGluR5 agonist to induce calcium release and the ability of an antagonist to block this effect.

Materials:

  • Cells expressing mGluR5 (e.g., HEK293, primary astrocytes, or neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES)

  • mGluR5 agonist (e.g., DHPG, CHPG)

  • mGluR5 antagonist (your test compound)

  • Fluorescence plate reader with kinetic reading capability and injectors (e.g., FLIPR, FlexStation)

  • Black, clear-bottom 96-well or 384-well plates

Procedure:

  • Cell Plating: Seed cells onto the microplates 24-48 hours before the assay to allow them to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

  • Cell Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of your mGluR5 antagonist.

    • Add the antagonist solutions to the appropriate wells. Include vehicle-only wells as a control.

    • Incubate the plate for 10-20 minutes at room temperature to allow the antagonist to bind to the receptors.

  • Measurement of Calcium Flux:

    • Place the plate into the fluorescence plate reader and allow the temperature to equilibrate.

    • Establish a stable baseline fluorescence reading for each well for 20-60 seconds.

    • Using the instrument's injectors, add a pre-determined concentration of the mGluR5 agonist (typically an EC80 concentration) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the transient calcium response.[13]

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) over the baseline (F) is calculated (ΔF/F).

    • The peak response for each well is determined.

    • Plot the peak response against the concentration of the antagonist to generate an inhibition curve and calculate the IC50 value.

References

Validation & Comparative

A Comparative Guide to 5-Methyl-2-(phenylethynyl)pyridine (MPEP) and Other mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methyl-2-(phenylethynyl)pyridine (MPEP) with other prominent metabotropic glutamate receptor 5 (mGluR5) antagonists: 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), Fenobam, and Mavoglurant (AFQ056). The data presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, based on potency, selectivity, and pharmacokinetic properties.

Introduction to mGluR5 Antagonism

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in numerous neurological and psychiatric disorders, including anxiety, depression, addiction, and chronic pain, has made it a significant target for drug discovery.[1][2] This guide focuses on the validation of MPEP as an mGluR5 antagonist by comparing its performance against other well-characterized antagonists.

Comparative Performance Data

The following tables summarize the in vitro and in vivo pharmacological properties of MPEP and its alternatives.

In Vitro Binding Affinity and Potency
CompoundTargetAssay TypeIC50 (nM)Ki (nM)SpeciesReference
MPEP mGluR5PI Hydrolysis36-Human[3]
mGluR5[3H]MPEP Binding-6.7 ± 0.7Human[4]
MTEP mGluR5Ca2+ Mobilization516Rat[5]
mGluR5PI Hydrolysis--Rat[5]
Fenobam mGluR5Ca2+ Mobilization58 ± 2-Human[4]
mGluR5[3H]Fenobam Binding-31 ± 4Human[4]
mGluR5[3H]Fenobam Binding-54 ± 6Rat[4]
Mavoglurant (AFQ056) mGluR5Functional Assay30-Human[6]
mGluR5Ca2+ Mobilization110-Human[7]
mGluR5PI Turnover30-Human[7]
mGluR5[3H]-AAE327 Binding47-Rat[7]
Selectivity Profile
CompoundPrimary TargetSelectivity NotesReference
MPEP mGluR5Shows some off-target effects, including inhibition of NMDA receptors at higher concentrations.[1][2][5]
MTEP mGluR5Highly selective for mGluR5 over other mGluR subtypes and has fewer off-target effects compared to MPEP.[1][2][5]
Fenobam mGluR5Selective, non-competitive antagonist.[4]
Mavoglurant (AFQ056) mGluR5>300-fold selectivity for mGluR5 over 238 other targets tested.[7]
In Vivo Pharmacokinetics
CompoundSpeciesRouteBioavailability (%)T1/2 (h)Brain PenetrationReference
MPEP Mousep.o.--Readily crosses the blood-brain barrier.[8]
MTEP Rati.p.--Readily crosses the blood-brain barrier.[9]
Fenobam Humanp.o.Highly variable-Yes[10]
Mavoglurant (AFQ056) Humanp.o.≥5012Yes[11]
Mousep.o.322.9Yes[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for mGluR5.

Materials:

  • Cell membranes prepared from cells expressing mGluR5 (e.g., HEK293 cells).

  • Radioligand (e.g., [3H]MPEP or [3H]Fenobam).

  • Test compounds (MPEP, MTEP, Fenobam, Mavoglurant).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 150 µL of cell membrane preparation (typically 50-100 µg protein).

    • 50 µL of test compound dilution or buffer (for total binding).

    • 50 µL of radioligand at a concentration near its Kd.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand (e.g., 10 µM MPEP).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression of the competition binding data and calculate the Ki using the Cheng-Prusoff equation.[4]

Phosphoinositide (PI) Hydrolysis Assay

Objective: To measure the functional antagonism of mGluR5 by assessing the inhibition of agonist-induced inositol phosphate (IP) accumulation.

Materials:

  • Cells expressing mGluR5 (e.g., CHO or HEK293 cells).

  • [3H]myo-inositol.

  • Agonist (e.g., Quisqualate or CHPG).

  • Test compounds (MPEP, MTEP, Fenobam, Mavoglurant).

  • Lithium chloride (LiCl) solution.

  • Dowex AG1-X8 resin.

  • Scintillation fluid and counter.

Procedure:

  • Plate cells in 24-well plates and label overnight with [3H]myo-inositol.

  • Wash the cells and pre-incubate with a buffer containing LiCl for 15 minutes.

  • Add the test compound at various concentrations and incubate for a further 15-30 minutes.

  • Stimulate the cells with an mGluR5 agonist for 30-60 minutes.

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Neutralize the samples and isolate the total inositol phosphates using Dowex AG1-X8 chromatography.

  • Elute the [3H]inositol phosphates and quantify the radioactivity by scintillation counting.

  • Determine the IC50 of the antagonist by plotting the inhibition of agonist-stimulated IP accumulation against the antagonist concentration.[12][13]

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration ([Ca2+]i).

Materials:

  • Cells expressing mGluR5.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist (e.g., Glutamate or Quisqualate).

  • Test compounds (MPEP, MTEP, Fenobam, Mavoglurant).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Plate cells in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Add the test compound at various concentrations and incubate for a specified period.

  • Add the mGluR5 agonist and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Calculate the inhibition of the agonist-induced calcium response by the antagonist and determine the IC50 value.[14][15]

Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates Homer Homer mGluR5->Homer Interacts with PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream ERK ERK1/2 Homer->ERK Links to ERK->Downstream

Caption: mGluR5 canonical signaling pathway.

Experimental Workflow for Antagonist Validation

Antagonist_Validation_Workflow start Start: Select mGluR5 Antagonist in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assays (PI Hydrolysis, Ca²⁺ Mobilization) (Determine IC50) in_vitro->functional_assay selectivity_assay Selectivity Profiling (vs. other receptors) in_vitro->selectivity_assay in_vivo In Vivo Evaluation in_vitro->in_vivo data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis selectivity_assay->data_analysis pk_studies Pharmacokinetic Studies (Bioavailability, T1/2, Brain Penetration) in_vivo->pk_studies behavioral_studies Behavioral Models (Anxiety, Pain, Addiction) in_vivo->behavioral_studies pk_studies->data_analysis behavioral_studies->data_analysis conclusion Conclusion: Validate Antagonist Profile data_analysis->conclusion

References

MPEP vs. MTEP: A Researcher's Guide to Potency and Selectivity of mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Comparison for Neuroscience and Drug Development Professionals

In the landscape of neuroscience research, particularly in the study of synaptic plasticity, pain, and neuropsychiatric disorders, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical therapeutic target. The development of selective antagonists for this receptor has been pivotal. Among the most widely used tools are 5-Methyl-2-(phenylethynyl)pyridine (MPEP) and 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP). While both are potent negative allosteric modulators (NAMs) of mGluR5, their pharmacological profiles exhibit crucial differences in potency and selectivity that can significantly impact experimental outcomes and their interpretation. This guide provides a detailed comparison of MPEP and MTEP, supported by experimental data, to assist researchers in making informed decisions for their studies.

The Target: mGluR5 and its Signaling Cascade

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to a Gq/G11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to modulating neuronal excitability and synaptic plasticity.

Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to Gq_G11 Gq/G11 mGluR5->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified mGluR5 signaling pathway.

The Modulators: MPEP and MTEP

MPEP was one of the first selective, non-competitive antagonists developed for mGluR5.[1] MTEP was later developed through structure-activity relationship studies based on MPEP, with the goal of improving potency and selectivity.[2]

Chemical Structures:

CompoundStructure
MPEP 2-Methyl-6-(phenylethynyl)pyridine
MPEP Chemical Structure
MTEP 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine
MTEP Chemical Structure

Head-to-Head Comparison: Potency at mGluR5

The potency of a NAM is typically quantified by its half-maximal inhibitory concentration (IC50) in functional assays or its inhibitor constant (Ki) in binding assays. Lower values indicate higher potency. Experimental data consistently demonstrates that MTEP is significantly more potent than MPEP at mGluR5.

CompoundAssay TypeMeasured ActivityReference
MPEP Phosphoinositide HydrolysisIC50: 36 nM[3]
MTEP Ca²⁺-Flux AssayIC50: 5 nM[4]
MTEP Ca²⁺-Flux AssayKi: 16 nM[4]

This enhanced potency means that lower concentrations of MTEP are required to achieve the same level of mGluR5 antagonism as MPEP, which can be a critical factor in minimizing off-target effects.

The Critical Difference: Selectivity Profile

The true advantage of MTEP over MPEP lies in its superior selectivity. While both are highly selective for mGluR5 over other mGluR subtypes, MPEP exhibits notable off-target activities at concentrations relevant for in vitro and in vivo studies.

Key Off-Target Activities of MPEP:

  • NMDA Receptor Antagonism: At concentrations of 20 µM or greater, MPEP can directly inhibit N-methyl-D-aspartate (NMDA) receptor activity.[5][6] This is a significant confounding factor, as the neuroprotective effects observed with MPEP at these concentrations may be attributable to NMDA receptor blockade rather than mGluR5 antagonism.[5][6]

  • mGluR4 Positive Allosteric Modulation: MPEP has been shown to act as a positive allosteric modulator (PAM) at the mGluR4 subtype, although at higher concentrations (above 10 µM).

MTEP was specifically designed to mitigate these issues and demonstrates a cleaner pharmacological profile with fewer off-target effects.[4] It has been shown to have no significant effect on other mGluR subtypes and is a much weaker inhibitor of NMDA receptors compared to MPEP.[4][5]

TargetMPEP ActivityMTEP ActivityReference
mGluR5 Potent NAM (IC50: 36 nM)More Potent NAM (IC50: 5 nM)[3][4]
mGluR1 Low activityHighly selective over mGluR1[5]
Other mGluRs No significant activity at most subtypesNo effect on other subtypes[4]
mGluR4 Positive Allosteric Modulator (>10 µM)No significant activity
NMDA Receptors Non-competitive antagonist (at ≥20 µM)Minimal inhibition (only at very high concentrations, e.g., 200 µM)[5][6]

Experimental Methodologies for Assessing Potency and Selectivity

The determination of potency and selectivity for compounds like MPEP and MTEP relies on robust in vitro assays. Below are representative protocols for key experimental workflows.

start Start: Cell Culture (Expressing mGluR5) assay_prep Assay Preparation (e.g., Dye Loading, Membrane Prep) start->assay_prep compound_add Addition of Test Compound (MPEP or MTEP) assay_prep->compound_add agonist_stim Stimulation with mGluR5 Agonist compound_add->agonist_stim signal_detect Signal Detection (Fluorescence, Radioactivity) agonist_stim->signal_detect data_analysis Data Analysis (IC50/Ki Determination) signal_detect->data_analysis end End: Potency/Selectivity Profile data_analysis->end

Caption: General experimental workflow for antagonist characterization.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay directly measures the downstream signaling of Gq-coupled receptors like mGluR5.

Step-by-Step Protocol:

  • Cell Culture and Labeling:

    • Culture cells expressing mGluR5 (e.g., HEK293 or primary neurons) in appropriate media.

    • Incubate the cells with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Assay Initiation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with a lithium chloride (LiCl) solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

  • Compound Incubation:

    • Add varying concentrations of the antagonist (MPEP or MTEP) and incubate for a defined period.

  • Agonist Stimulation:

    • Add a specific mGluR5 agonist (e.g., CHPG) to stimulate the receptor and initiate PI hydrolysis.

  • Assay Termination and Lysis:

    • Stop the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

    • Lyse the cells to release the intracellular contents.

  • Separation and Quantification:

    • Separate the accumulated [³H]inositol phosphates from the free [³H]myo-inositol using anion-exchange chromatography.

    • Quantify the radioactivity of the IP fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the agonist response in the presence of different antagonist concentrations to determine the IC50 value.

Calcium Flux Assay

This is a high-throughput functional assay that measures the release of intracellular calcium upon receptor activation.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate mGluR5-expressing cells in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.

    • Incubate to allow for de-esterification of the dye within the cells.

  • Compound Addition:

    • Add varying concentrations of the antagonist (MPEP or MTEP) to the wells.

  • Signal Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Inject an mGluR5 agonist and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the agonist-induced increase in fluorescence in the presence of the antagonist.

    • Determine the IC50 of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Ki) of a competing unlabeled compound.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing mGluR5 in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membranes in an appropriate assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled mGluR5 ligand (e.g., [³H]MPEP or a specific radiolabeled antagonist), and varying concentrations of the unlabeled competitor compound (MPEP or MTEP).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The membranes with bound radioligand are retained on the filter, while the unbound radioligand passes through.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Recommendations for Researchers

The choice between MPEP and MTEP as a research tool should be guided by the specific experimental question and the required precision.

  • MTEP is the superior choice for studies demanding high selectivity for mGluR5. Its higher potency and cleaner off-target profile make it the preferred antagonist for elucidating the specific roles of mGluR5 in physiological and pathological processes.[4] The risk of confounding data due to interactions with NMDA receptors or other mGluR subtypes is significantly lower with MTEP.[5]

  • MPEP can still be a useful tool, but its limitations must be carefully considered. When using MPEP, researchers should be aware of its potential off-target effects, particularly at concentrations above 10 µM.[6] It is crucial to include appropriate controls to rule out the involvement of NMDA receptors or mGluR4 in the observed effects. For historical continuity or when comparing with older literature, MPEP may still be relevant, but its data should be interpreted with caution.

References

A Comparative Analysis of MPEP and Other mGluR5 Negative Allosteric Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant therapeutic target for a spectrum of neurological and psychiatric disorders, including Fragile X syndrome, anxiety, depression, and addiction.[1][2] The development of negative allosteric modulators (NAMs) for mGluR5 has provided powerful tools for dissecting the receptor's physiological roles and has offered promising, albeit complex, avenues for drug development.[2] This guide provides a comparative analysis of the prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP), and other key modulators that have advanced to clinical investigation, namely Fenobam, Mavoglurant (AFQ056), and Basimglurant (RG7090).

The Landscape of mGluR5 Negative Allosteric Modulation

mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] Dysregulated mGluR5 signaling is implicated in various CNS disorders.[1] NAMs offer a nuanced approach to receptor modulation by binding to an allosteric site, distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate.[1] This mechanism provides a greater potential for subtype selectivity compared to orthosteric ligands.[2]

Below is a diagram illustrating the canonical mGluR5 signaling pathway and the inhibitory action of NAMs.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq/11 Gq/11 mGluR5->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_ER->Downstream PKC->Downstream NAM mGluR5 NAM (e.g., MPEP) NAM->mGluR5 Inhibits

Caption: Canonical mGluR5 signaling pathway and the inhibitory action of NAMs.

The Prototypical Modulator: MPEP

MPEP was one of the first highly selective and potent mGluR5 NAMs to be discovered, serving as a critical research tool.[2][3] However, its clinical development has been hampered by off-target effects, including activity at NMDA receptors, and a suboptimal pharmacokinetic profile.[3][4][5]

Comparative Analysis of Key mGluR5 NAMs

This section provides a head-to-head comparison of MPEP with Fenobam, Mavoglurant, and Basimglurant, focusing on their pharmacological, pharmacokinetic, and clinical profiles.

Compound Potency (IC50/Ki) Selectivity Key Pharmacokinetic Properties Clinical Development Status
MPEP Ki = 16 nM[2]Shows off-target effects, notably at NMDA receptors.[3][4][5]Limited clinical development due to poor pharmacokinetics.[2]Preclinical tool; limited clinical investigation.
Fenobam IC50 = 87 nM (constitutive activity); Kd = 54 nM (rat), 31 nM (human)Selective for mGluR5.[6]Orally active with demonstrated anxiolytic and analgesic properties in vivo.[6]Investigated as a non-benzodiazepine anxiolytic; showed analgesic effects in humans.[6]
Mavoglurant (AFQ056) IC50 = 30 nM[7][8][9]>300-fold selectivity for mGluR5 over 238 other targets.[7][9]Orally active with a terminal half-life of approximately 2.9 hours in mice and ~12 hours in humans.[7][10]Phase II/III trials for Fragile X syndrome were discontinued due to lack of efficacy.[10][11] Also investigated for L-dopa induced dyskinesia.[7][11]
Basimglurant (RG7090) Kd = 1.1 nM; Ki = 35.6 nM (vs. [3H]-MPEP)[12]Potent and selective for mGluR5.[12][13]Orally available with a long half-life supporting once-daily administration.[12][14]Phase II trials for treatment-resistant depression and Fragile X syndrome; failed to meet primary endpoints in Fragile X trials.[13][14][15]

Experimental Protocols for Characterizing mGluR5 NAMs

The characterization of mGluR5 NAMs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of the NAM.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human mGluR5 receptor.

    • Incubate the membranes with a fixed concentration of a radiolabeled mGluR5 allosteric antagonist (e.g., [3H]-MPEP or [3H]-ABP688).[12]

    • Add increasing concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

2. Functional Assays: Calcium Mobilization and Inositol Phosphate Accumulation

These assays measure the ability of a NAM to inhibit the functional response of the mGluR5 receptor to an agonist.

  • Objective: To determine the functional potency (IC50) of the NAM.

  • Methodology (Calcium Mobilization):

    • Culture HEK293 cells stably expressing human mGluR5 in 96-well plates.[12]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16][17]

    • Pre-incubate the cells with varying concentrations of the test NAM.

    • Stimulate the cells with a fixed concentration of an mGluR5 agonist (e.g., quisqualate).[12]

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC50 value from the concentration-response curve.

  • Methodology (Inositol Phosphate Accumulation):

    • Label cells expressing mGluR5 with [3H]-myo-inositol.

    • Pre-incubate the cells with the test NAM.

    • Stimulate with an mGluR5 agonist in the presence of LiCl (to inhibit inositol monophosphatase).

    • Isolate and quantify the accumulated [3H]-inositol phosphates by ion-exchange chromatography or other methods.

    • Determine the IC50 value.

cluster_workflow In Vitro Characterization Workflow Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (Determine IC50) Binding_Assay->Functional_Assay Ca_Mobilization Calcium Mobilization Functional_Assay->Ca_Mobilization IP_Accumulation Inositol Phosphate Accumulation Functional_Assay->IP_Accumulation Selectivity_Screen Selectivity Screening (vs. other receptors) Ca_Mobilization->Selectivity_Screen IP_Accumulation->Selectivity_Screen End End Selectivity_Screen->End

Caption: A typical in vitro workflow for characterizing mGluR5 NAMs.

In Vivo Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential and side-effect profile of mGluR5 NAMs.

Fragile X Syndrome Models

The Fmr1 knockout (KO) mouse is a widely used animal model for Fragile X syndrome, exhibiting several phenotypes relevant to the human condition, such as audiogenic seizures, altered synaptic plasticity, and behavioral abnormalities.[10][18]

  • Audiogenic Seizure Susceptibility: Fmr1 KO mice are highly susceptible to seizures induced by loud auditory stimuli. The ability of an mGluR5 NAM to reduce the incidence and severity of these seizures is a key preclinical endpoint.[10]

  • Inhibitory Avoidance Task: This task assesses learning and memory. The reversal of deficits in this task in Fmr1 KO mice by a test compound suggests cognitive-enhancing effects.[10]

Clinical Landscape and Future Directions

Despite promising preclinical data, the translation of mGluR5 NAMs to clinical success has been challenging. Clinical trials with Mavoglurant and Basimglurant in Fragile X syndrome failed to meet their primary endpoints, leading to the discontinuation of these programs for this indication.[10][11][15] The reasons for these failures are likely multifactorial and may include the complexity of the disorder, the age of the patient population in the trials, and the potential for the development of tolerance to the therapeutic effects of the NAMs.[10][19][20]

Interestingly, research suggests that chronic administration of mGluR5 NAMs can lead to treatment resistance.[10][19][20] This highlights the need for a deeper understanding of the long-term consequences of mGluR5 modulation and may necessitate alternative dosing strategies or the development of partial NAMs to mitigate these effects.[21][22]

Conclusion

MPEP has been an invaluable pharmacological tool that paved the way for the development of more refined mGluR5 NAMs like Fenobam, Mavoglurant, and Basimglurant. While these second-generation compounds exhibit improved selectivity and pharmacokinetic profiles, their clinical journey has been met with significant hurdles. The comparative analysis presented here underscores the importance of a multi-faceted approach to drug development, integrating robust preclinical characterization with carefully designed clinical trials. Future research in this area will likely focus on understanding and overcoming the challenges of clinical translation, potentially through the exploration of novel dosing paradigms, patient stratification strategies, and the development of next-generation modulators with optimized efficacy and safety profiles.

References

A Comparative Guide to the Cross-Reactivity Profile of 5-Methyl-2-(phenylethynyl)pyridine (MPEP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of Specificity in mGluR5 Antagonism

5-Methyl-2-(phenylethynyl)pyridine, widely known as MPEP, was a pioneering non-competitive antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). Its discovery was a significant milestone, providing researchers with a powerful tool to investigate the physiological and pathological roles of mGluR5. This receptor is implicated in a multitude of neurological and psychiatric disorders, including anxiety, depression, addiction, and chronic pain, making it a prime target for therapeutic intervention.

However, the utility of any chemical probe or drug candidate is intrinsically linked to its specificity. While MPEP exhibits high affinity for mGluR5, it is not without its liabilities. At higher concentrations, off-target effects, most notably the inhibition of NMDA receptors, have been reported, which can confound experimental results and pose a risk for therapeutic applications. This guide provides a comprehensive analysis of the cross-reactivity profile of MPEP, comparing it with other notable mGluR5 antagonists. Through a detailed examination of hypothetical, yet plausible, experimental data and established methodologies, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their own investigations.

Comparative Analysis of mGluR5 Antagonists

To contextualize the cross-reactivity of MPEP, it is essential to compare it with other compounds targeting the same receptor. This section will focus

Validating the Neuroprotective Effects of MPEP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the neuroprotective mechanisms and efficacy of investigational compounds is paramount. This guide provides a comprehensive comparison of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a well-known mGluR5 antagonist, and its neuroprotective effects against various insults. While initially characterized by its action on metabotropic glutamate receptors, a significant body of evidence now points towards a more complex mechanism of action, primarily involving the N-methyl-D-aspartate (NMDA) receptor. This guide will delve into the experimental data, compare MPEP with other neuroprotective agents, and provide detailed experimental protocols to aid in the design and interpretation of future studies.

Mechanism of Action: mGluR5 Antagonism vs. NMDA Receptor Blockade

The neuroprotective effects of MPEP, particularly in models of excitotoxicity, are a subject of ongoing discussion. While MPEP is a potent mGluR5 antagonist, its protective actions in several experimental paradigms appear to be independent of this activity.

The mGluR5 Antagonist Pathway

MPEP was initially developed as a selective antagonist for the metabotropic glutamate receptor 5 (mGluR5). In this role, it inhibits the agonist-induced hydrolysis of phosphoinositides.[1][2] This pathway is implicated in modulating neuronal excitability and synaptic plasticity.

mGluR5_pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Glutamate Glutamate Glutamate->mGluR5 Activates MPEP MPEP MPEP->mGluR5 Inhibits Downstream Downstream Signaling IP3_DAG->Downstream

Figure 1: MPEP's inhibitory action on the mGluR5 signaling pathway.
The NMDA Receptor Antagonist Pathway

A compelling body of evidence suggests that the neuroprotective effects of MPEP in models of acute excitotoxicity are primarily mediated through direct, noncompetitive antagonism of the NMDA receptor.[3][4] Studies have shown that MPEP can reduce NMDA-evoked currents and decrease the open time of NMDA channels at concentrations that confer neuroprotection.[1][3] This action is independent of its mGluR5 antagonist properties.

NMDA_pathway cluster_membrane Cell Membrane NMDAR NMDA Receptor Ca_influx Ca2+ Influx NMDAR->Ca_influx Mediates Glutamate_Glycine Glutamate & Glycine/D-serine Glutamate_Glycine->NMDAR Activates MPEP_NMDA MPEP MPEP_NMDA->NMDAR Inhibits (Noncompetitive) Excitotoxicity Excitotoxicity & Cell Death Ca_influx->Excitotoxicity

Figure 2: MPEP's direct inhibitory effect on the NMDA receptor.

Comparative Efficacy of MPEP

MPEP has been evaluated against other compounds, most notably MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a more selective mGluR5 antagonist.

CompoundPrimary TargetNeuroprotection ModelEffective ConcentrationKey Findings
MPEP mGluR5 Antagonist, NMDA Receptor AntagonistGlutamate/NMDA-induced excitotoxicity in rat cortical neurons20 µMSignificantly reduced cell death. Neuroprotection is likely mediated by NMDA receptor antagonism.[1][3][5]
Quinolinic acid-induced striatal toxicity5 nmol (intrastriatal)Attenuated neuronal damage through pre- and post-synaptic mechanisms, not direct NMDA blockade.[6]
Methamphetamine-induced dopaminergic neurotoxicity5 mg/kg (i.p.)Reversed dopamine depletion, possibly by reducing dopamine efflux and hyperthermia.[7]
MTEP Highly Selective mGluR5 AntagonistGlutamate/NMDA-induced excitotoxicity in rat cortical neurons200 µMShowed small neuroprotective effects at much higher concentrations than MPEP.[1][5]
MK-801 Noncompetitive NMDA Receptor AntagonistNMDA-induced toxicity in mouse cortical neuronsNot specifiedShowed significant neuroprotection, serving as a positive control for NMDA receptor antagonism.[2]
SIB-1893 mGluR5 AntagonistNMDA/glutamate-mediated neurodegeneration20 or 200 µMProvided significant protection, but also demonstrated noncompetitive NMDA receptor antagonism.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the neuroprotective effects of MPEP.

In Vitro Excitotoxicity Assay

This protocol is designed to assess the ability of a compound to protect primary neuronal cultures from glutamate- or NMDA-induced cell death.

Excitotoxicity_Workflow Culture 1. Culture Primary Cortical Neurons (e.g., 7-14 DIV) Pretreat 2. Pretreat with MPEP or other compounds Culture->Pretreat Induce 3. Induce Excitotoxicity (e.g., with NMDA or Glutamate) Pretreat->Induce Incubate 4. Incubate for a defined period Induce->Incubate Assess 5. Assess Cell Viability (e.g., LDH assay, TUNEL staining) Incubate->Assess Analyze 6. Data Analysis and Comparison Assess->Analyze

Figure 3: General workflow for an in vitro excitotoxicity assay.

1. Primary Neuronal Culture:

  • Primary cortical neuronal cultures are prepared from embryonic rats or mice.[2][5]

  • Cells are plated on coated culture dishes and maintained in appropriate media for 7 to 14 days in vitro (DIV) before experimentation.[5]

2. Compound Pre-treatment:

  • Neuronal cultures are pre-treated with varying concentrations of MPEP (e.g., 20-200 µM) or other test compounds for a specified duration before the excitotoxic insult.[2]

3. Induction of Excitotoxicity:

  • Excitotoxicity is induced by exposing the cultures to a high concentration of glutamate or NMDA for a short period.[1][3]

4. Assessment of Cell Viability:

  • Cell death is quantified using methods such as the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by staining for apoptotic markers like TUNEL.[6]

In Vivo Models of Neurodegeneration

1. Quinolinic Acid (QA)-Induced Striatal Toxicity:

  • Animal Model: Male rats are used.

  • Procedure: QA is injected bilaterally into the striatum to induce excitotoxic lesions. MPEP (e.g., 5 nmol) is co-injected or administered prior to the QA infusion.[6]

  • Outcome Measures: Behavioral outcomes (e.g., spatial memory in a maze), electroencephalographic (EEG) alterations, and histological analysis of striatal damage are assessed.[6]

2. Methamphetamine-Induced Dopaminergic Neurotoxicity:

  • Animal Model: Male rats are used.

  • Procedure: Methamphetamine is administered repeatedly to induce dopaminergic neurotoxicity. MPEP (e.g., 5 mg/kg, i.p.) is administered prior to each methamphetamine injection.[7]

  • Outcome Measures: Levels of dopamine and its metabolites in the striatum are measured (e.g., via HPLC) 72 hours after the final injection. Body temperature and dopamine efflux (via microdialysis) can also be monitored.[7]

Conclusion

The available data strongly suggest that MPEP exhibits significant neuroprotective properties in various preclinical models of neuronal injury. However, for researchers in the field, it is critical to recognize that these effects, particularly in the context of acute excitotoxicity, are likely mediated by the noncompetitive antagonism of NMDA receptors rather than its action on mGluR5.[1][3][4] This has important implications for the interpretation of studies using MPEP as a selective mGluR5 tool compound and for the design of novel neuroprotective therapies. The comparison with more selective mGluR5 antagonists like MTEP further underscores the off-target effects of MPEP that contribute to its neuroprotective profile.[1][2][5] Future research should aim to dissect these dual mechanisms of action to better understand the therapeutic potential of MPEP and to develop more targeted neuroprotective agents.

References

assessing the specificity of 5-Methyl-2-(phenylethynyl)pyridine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Specificity Assessment of 5-Methyl-2-(phenylethynyl)pyridine (MPEP)

A Comparative Guide for Researchers

This compound, commonly known as MPEP, was one of the first selective, non-competitive antagonists developed for the metabotropic glutamate receptor subtype 5 (mGluR5).[1] It has been a pivotal tool in elucidating the physiological and pathophysiological roles of this receptor. However, a thorough understanding of its specificity is crucial for the accurate interpretation of experimental results. This guide provides an objective comparison of MPEP's in vitro performance against other common mGluR5 antagonists, supported by experimental data and detailed protocols.

MPEP is recognized as a potent antagonist of the mGluR5 receptor, with a reported IC50 value of 36 nM for inhibiting quisqualate-stimulated phosphoinositide (PI) hydrolysis in cells expressing the receptor.[2][3] While it demonstrates high selectivity for mGluR5 over many other mGluR subtypes, its utility can be limited by off-target activities, most notably at the NMDA receptor, especially at higher concentrations.[1][4][5]

Comparative Specificity Data

The following table summarizes the in vitro potency and selectivity of MPEP in comparison to other commonly used mGluR5 antagonists, such as MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) and Fenobam.

CompoundPrimary TargetIC50 / Ki (nM)Other mGluR ActivityKey Off-Target Activity
MPEP mGluR536 nM (IC50)[2][3]Positive allosteric modulator at mGluR4[3][6]Weak NMDA receptor antagonist[1][4][5]
MTEP mGluR55.2 nM (IC50)More selective than MPEP with no effect on other mGluR subtypes[5]Fewer off-target effects reported compared to MPEP[5]
Fenobam mGluR556 nM (IC50)

Note: IC50 and Ki values can vary between different studies and assay conditions.

Experimental Protocols

The data presented above are typically generated using a combination of binding and functional assays. The following are simplified protocols for key experiments used to determine the specificity of a compound like MPEP.

Radioligand Binding Assay

This assay measures the direct interaction of a compound with the target receptor.

  • Objective: To determine the binding affinity (Ki) of the test compound for the mGluR5 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line recombinantly expressing the human mGluR5 receptor.

    • Incubate the membranes with a known radiolabeled mGluR5 ligand (e.g., [³H]MPEP or a radiolabeled agonist) at a fixed concentration.

    • Add varying concentrations of the unlabeled test compound (e.g., MPEP, MTEP).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand via rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This can be converted to a Ki value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This is a functional assay to measure the antagonist's effect on the Gq-coupled signaling pathway of mGluR5.

  • Objective: To determine the functional potency (IC50) of the test compound in inhibiting agonist-induced mGluR5 activation.

  • Methodology:

    • Culture cells expressing the mGluR5 receptor and pre-label them with [³H]myo-inositol.

    • Pre-incubate the cells with various concentrations of the antagonist (e.g., MPEP).

    • Stimulate the cells with a specific mGluR5 agonist (e.g., quisqualate or CHPG).

    • Terminate the reaction and extract the inositol phosphates (IPs).

    • Separate the total [³H]inositol phosphates using anion-exchange chromatography.

    • Quantify the radioactivity by liquid scintillation.

    • The concentration of the antagonist that produces 50% inhibition of the agonist's response is determined as the IC50.

Off-Target Screening (e.g., NMDA Receptor Electrophysiology)

To assess specificity, compounds are tested against a panel of other receptors and ion channels.

  • Objective: To determine if the test compound has activity at other relevant targets, such as the NMDA receptor.

  • Methodology:

    • Use primary neuronal cultures or oocytes expressing NMDA receptors.

    • Perform whole-cell patch-clamp electrophysiology.

    • Apply the NMDA receptor agonist (e.g., NMDA) to evoke an inward current.

    • Apply the test compound (e.g., MPEP) at various concentrations along with the agonist.

    • Measure the peak and steady-state currents evoked by NMDA in the presence and absence of the test compound.

    • A reduction in the NMDA-evoked current indicates an antagonistic effect.[4]

Visualizations

mGluR5 Signaling Pathway

The diagram below illustrates the Gq-coupled signaling cascade initiated by mGluR5 activation and the point of inhibition by a non-competitive antagonist like MPEP.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_input mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_ER->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Glutamate Glutamate (Agonist) Glutamate->mGluR5 Binds & Activates MPEP MPEP (Antagonist) MPEP->mGluR5 Binds & Inhibits

Caption: mGluR5 signaling pathway and MPEP's point of inhibition.

Experimental Workflow for Specificity Assessment

The following workflow outlines a typical process for characterizing the in vitro specificity of a novel GPCR antagonist.

Specificity_Workflow cluster_0 Phase 1: Primary Target Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Off-Target Screening cluster_3 Phase 4: Data Analysis A Compound Synthesis (e.g., MPEP) B Primary Binding Assay (e.g., Radioligand Binding @ mGluR5) A->B C Primary Functional Assay (e.g., PI Hydrolysis @ mGluR5) B->C D Selectivity Panel (Binding/Functional Assays against related receptors, e.g., mGluR1, mGluR2) C->D G Determine IC50/Ki Values C->G E Broad Off-Target Panel (e.g., CEREP panel including GPCRs, Ion Channels, Kinases) D->E D->G F Follow-up on Hits (e.g., Electrophysiology for NMDA Receptor activity) E->F F->G H Calculate Selectivity Ratios G->H I Final Specificity Profile H->I

References

A Senior Application Scientist's Guide to Control Experiments for 5-Methyl-2-(phenylethynyl)pyridine (MPEP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a technical framework for designing robust control experiments when studying the selective, non-competitive metabotropic glutamate receptor 5 (mGluR5) antagonist, 5-Methyl-2-(phenylethynyl)pyridine (MPEP). As a widely used tool compound, ensuring the specificity of MPEP's effects is paramount to generating reproducible and translatable findings. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurological and psychiatric pharmacology.

The Imperative for Rigorous Controls in MPEP Research

MPEP has been instrumental in elucidating the function of mGluR5 in various physiological and pathological processes, including anxiety, pain, addiction, and neurodegeneration.[1][2][3] However, like many small molecule inhibitors, its utility is predicated on the rigorous exclusion of off-target effects. Early studies revealed that at concentrations higher than those required to inhibit mGluR5, MPEP can exhibit non-specific actions, including weak antagonism of NMDA receptors.[1][4][5] This underscores the necessity of a multi-pronged control strategy to validate that an observed phenotype is unequivocally linked to mGluR5 antagonism.

Understanding the Target: The mGluR5 Signaling Cascade

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon binding glutamate, primarily couples to Gαq/11.[6][7] This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][11] This cascade can subsequently modulate downstream pathways, including the extracellular signal-regulated kinase (ERK) pathway, influencing synaptic plasticity and neuronal excitability.[11][12] MPEP acts as a negative allosteric modulator (NAM), binding to a site within the transmembrane domain distinct from the glutamate binding site to prevent this cascade.[13][14]

mGluR5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MPEP MPEP mGluR5 mGluR5 MPEP->mGluR5 Inhibits Glu Glutamate Glu->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_Release [Ca²⁺]i ↑ ER->Ca_Release Releases Ca²⁺ Ca_Release->PKC Activates ERK ERK Pathway PKC->ERK Activates Plasticity Synaptic Plasticity & Neuronal Excitability ERK->Plasticity Modulates

Caption: Canonical mGluR5 signaling pathway and the inhibitory action of MPEP.

Part 1: In Vitro Control Strategies

Cell-based assays are the first line for characterizing the effects of MPEP. A multi-layered control strategy is essential to confirm on-target activity and rule out artifacts.

Key Controls for In Vitro Assays
Control TypePurposeRecommended Compound(s) / MethodRationale
Positive Control Confirm assay validity and compare efficacy.MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine)A more potent and selective mGluR5 NAM with fewer off-target effects than MPEP.[1][4] Demonstrating a similar or more potent effect with MTEP strengthens the conclusion that the observed activity is mGluR5-mediated.
Negative Control Account for vehicle effects and non-specific compound activity.Vehicle (e.g., DMSO, Saline)Ensures that the solvent used to dissolve MPEP has no effect on its own.
Structural Analog Rule out effects due to general chemical structure.An inactive analog of MPEP (if available).A structurally similar compound that does not bind to mGluR5 but fails to produce the effect helps confirm the specificity of the pharmacophore.
Specificity Control Exclude known off-target interactions.NMDA Receptor Antagonist (e.g., AP5, MK-801)MPEP has known weak NMDA receptor antagonist activity at higher concentrations.[4][5] Running a parallel experiment with a specific NMDA antagonist can help differentiate between mGluR5 and NMDA-mediated effects.
Genetic Control The "gold standard" for target validation.Cells from mGluR5 knockout (KO) animals or siRNA/shRNA knockdown of mGluR5.The absence of an MPEP-induced effect in cells lacking the mGluR5 receptor provides the most definitive evidence of on-target activity.[4][15]
Experimental Workflow: In Vitro Target Validation

The following diagram illustrates a logical workflow for validating the in vitro effects of MPEP.

InVitro_Workflow cluster_primary_assay Primary Functional Assay (e.g., Calcium Flux) cluster_secondary_assay Specificity & Genetic Controls start Hypothesized MPEP Effect (e.g., reduced Ca²⁺ release) assay_wt HEK293 cells expressing mGluR5 + Glutamate Agonist (e.g., DHPG) start->assay_wt group_vehicle Vehicle Control assay_wt->group_vehicle group_mpep MPEP (Dose-Response) assay_wt->group_mpep group_mtep MTEP (Positive Control) assay_wt->group_mtep decision1 Is MPEP effect observed and as expected vs controls? group_vehicle->decision1 group_mpep->decision1 group_mtep->decision1 assay_ko mGluR5 KO or knockdown cells + Agonist + MPEP decision1->assay_ko Yes conclusion_negative Conclusion: Effect is Off-Target or an Artifact. Re-evaluate. decision1->conclusion_negative No assay_offtarget Test for off-target effects (e.g., NMDA receptor assay) assay_ko->assay_offtarget decision2 Is MPEP effect abolished in KO cells & no relevant off-target activity? assay_offtarget->decision2 conclusion_positive Conclusion: Effect is On-Target and mGluR5-Mediated decision2->conclusion_positive Yes decision2->conclusion_negative No InVivo_Design cluster_wt Wild-Type (WT) Animals cluster_ko mGluR5 Knockout (KO) Animals cluster_behavior Behavioral Testing Battery cluster_expected Expected Outcomes for Anxiolytic Effect wt_veh Group 1: WT + Vehicle primary_test Primary Assay (e.g., Elevated Plus Maze) wt_veh->primary_test motor_test Motor Control Assay (e.g., Open Field/Locomotor) wt_veh->motor_test wt_mpep Group 2: WT + MPEP wt_mpep->primary_test wt_mpep->motor_test wt_mtep Group 3: WT + MTEP (Positive Control) wt_mtep->primary_test ko_veh Group 4: KO + Vehicle ko_veh->primary_test ko_mpep Group 5: KO + MPEP (Genetic Control) ko_mpep->primary_test outcome1 Group 2 > Group 1 (MPEP is effective) outcome2 Group 5 ≈ Group 4 (Effect is mGluR5-dependent) outcome3 Motor Test: Group 2 ≈ Group 1 (No locomotor confounds)

References

A Comparative Guide to the Structure-Activity Relationship of Phenylethynyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylethynyl pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant activity against a range of biological targets. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their interactions with key proteins implicated in various disease states, including neurological disorders and cancer. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

I. Phenylethynyl Pyridine Derivatives as mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a target for the treatment of several neurological and psychiatric disorders. The phenylethynyl pyridine scaffold has been extensively explored for the development of potent and selective mGluR5 negative allosteric modulators (NAMs).

Structure-Activity Relationship (SAR) Summary

The quintessential phenylethynyl pyridine mGluR5 antagonist is 2-methyl-6-(phenylethynyl)pyridine (MPEP). SAR studies have revealed several key structural features that govern the potency and selectivity of these derivatives.

  • Pyridine and Phenyl Rings: The pyridine and terminal phenyl rings are crucial for activity. Modifications to these rings significantly impact potency.

  • Alkyne Linker: The ethynyl linker is a critical component for high-affinity binding. Its replacement with an amide group has been explored, leading to analogs with moderate activity.[1]

  • Substitutions on the Phenyl Ring: Small substituents on the terminal phenyl ring can dramatically alter the pharmacological profile. For instance, a 3-methyl substitution can convert a partial antagonist into a full antagonist.

  • Substitutions on the Pyridine Ring: The 2-methyl group on the pyridine ring is a common feature in potent mGluR5 antagonists.

Quantitative Data: mGluR5 Antagonism
CompoundR1R2R3IC50 (nM)Assay TypeReference
MPEP HHH54Radioligand Binding[1]
MTEP HH3-thiazolyl15Radioligand Binding[2]
Analog 1 3-CNHH3.2Radioligand Binding[1]
Analog 2 3-FHH11Radioligand Binding[1]
Analog 3 H2-MeH120Radioligand Binding[1]
Experimental Protocols

Radioligand Binding Assay for mGluR5

This protocol is a standard method for determining the binding affinity of test compounds to the mGluR5 receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing human mGluR5.

    • Radioligand: [³H]MPEP or other suitable radiolabeled mGluR5 antagonist.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

    • Non-specific binding control: 10 µM unlabeled MPEP.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes (20-40 µg of protein), [³H]MPEP (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled MPEP.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the glutamate-induced increase in intracellular calcium mediated by mGluR5.

  • Materials:

    • HEK293 cells expressing mGluR5.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Glutamate (agonist).

    • Fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

    • Load the cells with Fluo-4 AM according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of the test compound to the wells and incubate for a predetermined time.

    • Measure the baseline fluorescence.

    • Add a sub-maximal concentration of glutamate to stimulate the cells and immediately begin recording the fluorescence intensity over time.

    • The antagonist effect is measured as the inhibition of the glutamate-induced calcium signal.

    • Calculate IC50 values from the concentration-response curves.

Signaling Pathway and Experimental Workflow

mGluR5_Signaling

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Quantify Radioactivity (Scintillation Counter) scintillation->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

II. Phenylethynyl Pyridine Derivatives as A3 Adenosine Receptor Antagonists

The A3 adenosine receptor is a G protein-coupled receptor that is a promising therapeutic target for inflammatory diseases and cancer. Certain dihydropyridine derivatives incorporating a phenylethynyl moiety have been identified as potent and selective A3 adenosine receptor antagonists.

Structure-Activity Relationship (SAR) Summary

For 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridine derivatives, the following SAR has been established:[3][4]

  • Dihydropyridine Core: The 1,4-dihydropyridine scaffold is essential for activity.

  • 4-Position: The phenylethynyl group at the 4-position is a key feature for high affinity.

  • 3- and 5-Positions: Ester groups at these positions are generally preferred over thioesters, amides, or ketones for A3 receptor selectivity.[3] The nature and position of these esters significantly influence potency and selectivity.

  • 6-Position: A phenyl group at the 6-position is well-tolerated.

  • Substitutions on the 5-Position Ester: Benzyl esters with electron-withdrawing groups on the benzyl ring at the 5-position lead to nanomolar Ki values and high selectivity.[3]

Quantitative Data: A3 Adenosine Receptor Antagonism
CompoundR (5-position)R' (3-position)Ki (nM) at human A3ARSelectivity vs A1ARReference
MRS-1191 BenzylEthyl31.4>1300-fold[5]
Analog 4 MethylMethyl240-[3]
Analog 5 4-(Trifluoromethyl)benzylEthyl1.8>37000-fold[3]
Analog 6 4-NitrobenzylEthyl2.5>27000-fold[3]
Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is used to determine the binding affinity of test compounds for the A3 adenosine receptor.

  • Materials:

    • Membranes from HEK-293 cells stably expressing the human A3 adenosine receptor.

    • Radioligand: [¹²⁵I]AB-MECA.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4, with 2 units/mL adenosine deaminase.

    • Non-specific binding control: 10 µM N⁶-benzyladenosine-5'-N-ethylcarboxamide.

    • Glass fiber filters.

    • Gamma counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes (5-10 µg of protein), [¹²⁵I]AB-MECA (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of an appropriate unlabeled ligand.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the radioactivity on the filters using a gamma counter.

    • Calculate the specific binding and determine the Ki value from the IC50 using the Cheng-Prusoff equation.

III. Phenylethynyl Pyridine Derivatives as Kinase Inhibitors

The phenylethynyl pyridine scaffold has also been incorporated into molecules designed to inhibit various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Structure-Activity Relationship (SAR) Summary

The SAR for phenylethynyl pyridine-containing kinase inhibitors is highly dependent on the specific kinase being targeted.

  • PIKfyve/PIP4K2C Inhibitors: For 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, a wide variety of substituents on the 6-aryl ring are tolerated, with a 4-carboxamide being particularly potent.[6][7] The acetylenic linker is crucial for PIKfyve inhibition.[6]

  • Src/KDR Inhibitors: In a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, modifications on the terminal phenyl ring and the pyrazole N1 position have been extensively explored to optimize potency and pharmacokinetic properties.[8][9][10]

Quantitative Data: Kinase Inhibition
CompoundTarget Kinase(s)IC50 (µM)Assay TypeReference
RMC-113 analog PIKfyve0.001Biochemical[6]
13an Src, KDR0.003 (Src), 0.032 (KDR)Biochemical[8][10]
1j Src0.0009Biochemical[9][11]
Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This is a general protocol that can be adapted for various kinases. Specific substrates and conditions will vary depending on the kinase.

  • Materials:

    • Recombinant purified kinase (e.g., Src, KDR, PIKfyve).

    • Kinase-specific substrate (peptide or protein).

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP (often used at the Km concentration for the specific kinase).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

    • White, opaque 96-well plates.

    • Luminometer.

  • Procedure:

    • In a 96-well plate, add the kinase, its substrate, and varying concentrations of the test compound in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.

Signaling Pathway and Experimental Workflow

MAPK_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., KDR/VEGFR2) Growth_Factor->RTK Src Src RTK->Src Activates Transcription_Factors Transcription Factors Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response Ras Ras Src->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Phenylethynyl_Pyridine Phenylethynyl_Pyridine Phenylethynyl_Pyridine->RTK Inhibits Phenylethynyl_Pyridine->Src Inhibits

Kinase_Assay_Workflow start Start reagent_prep Prepare Kinase, Substrate, and Test Compound dilutions start->reagent_prep reaction_setup Set up reaction in 96-well plate (Kinase, Substrate, Inhibitor) reagent_prep->reaction_setup initiate_reaction Initiate reaction with ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation detect_activity Stop reaction and add detection reagent (e.g., ADP-Glo™) incubation->detect_activity read_signal Measure Luminescence detect_activity->read_signal data_analysis Data Analysis (Calculate IC50) read_signal->data_analysis end End data_analysis->end

IV. Synthesis of Phenylethynyl Pyridine Derivatives

A common and efficient method for the synthesis of the phenylethynyl pyridine core is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Sonogashira_Coupling Reactant1 Pyridine-Halide |  R¹ plus1 + Reactant2 Phenylacetylene |  R² arrow1 Product Phenylethynyl Pyridine |  R¹ |  R² Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst Base (e.g., Et₃N) arrow2 plus1->arrow1 arrow1->arrow2

This guide provides a snapshot of the extensive research into the structure-activity relationships of phenylethynyl pyridine derivatives. The versatility of this scaffold allows for fine-tuning of its pharmacological properties to target a diverse set of proteins, making it a valuable starting point for the development of novel therapeutics. The provided experimental protocols and workflows serve as a practical resource for researchers in this field.

References

evaluating the therapeutic index of 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Therapeutic Index of 5-Methyl-2-(phenylethynyl)pyridine (MPEP): A Comparative Analysis for Preclinical Research

Introduction: The Significance of MPEP in Glutamate Research

This compound, widely known as MPEP, is a foundational pharmacological tool that has been instrumental in elucidating the physiological and pathophysiological roles of the metabotropic glutamate receptor 5 (mGluR5).[1] As a potent, selective, and systemically active non-competitive antagonist of mGluR5, MPEP readily crosses the blood-brain barrier, making it an invaluable asset for in vivo studies.[2][3] Its discovery opened new avenues for investigating the therapeutic potential of mGluR5 modulation in a host of central nervous system (CNS) disorders, including anxiety, depression, addiction, and neuropathic pain.[4][5][6][7]

This guide provides a comprehensive evaluation of the therapeutic index of MPEP. Moving beyond a simple recitation of data, we will dissect the experimental methodologies used to assess its efficacy and toxicity, compare its performance against a more selective alternative, and provide the rationale behind experimental design. Our objective is to equip researchers with the critical insights needed to effectively design experiments and interpret data when using this pivotal compound.

Mechanism of Action: Targeting the mGluR5 Signaling Cascade

MPEP exerts its effects by acting as a negative allosteric modulator (NAM) of the mGluR5 receptor.[8] Unlike competitive antagonists that bind to the same site as the endogenous ligand, glutamate, MPEP binds to a distinct, allosteric site on the receptor. This binding event changes the receptor's conformation, reducing its affinity for glutamate and attenuating its downstream signaling cascade.

The mGluR5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gαq/11 proteins.[9] Upon activation by glutamate, Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9][10] DAG, along with elevated Ca2+, activates protein kinase C (PKC). This signaling pathway is crucial for modulating synaptic plasticity and neuronal excitability.[11] MPEP effectively dampens this entire cascade.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_Release->PKC Activates Glutamate Glutamate Glutamate->mGluR5 Activates MPEP MPEP (Antagonist) MPEP->mGluR5 Inhibits (Allosterically)

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of MPEP.

Evaluating the Therapeutic Index: A Two-Pronged Approach

The therapeutic index (TI) is a quantitative measure of a drug's relative safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A high TI is desirable, indicating a wide margin between the effective and toxic doses. For a preclinical compound like MPEP, the TI is estimated by comparing the dose range demonstrating efficacy in animal models of disease against the dose range where adverse or off-target effects emerge.

This evaluation requires two parallel streams of experimentation:

  • Efficacy Studies: To determine the effective dose (ED50) range.

  • Safety/Toxicity Studies: To determine the toxic dose (TD50) or lethal dose (LD50) range and identify off-target effects.

Therapeutic_Index_Workflow cluster_Efficacy Efficacy Assessment (ED50) cluster_Safety Safety Assessment (TD50) Efficacy_Models Behavioral Models (e.g., Elevated Plus Maze, Vogel Conflict Test) Dose_Response_E Dose-Response Curve (Therapeutic Effect) Efficacy_Models->Dose_Response_E ED50 Determine Effective Dose Range Dose_Response_E->ED50 TI_Calc Calculate Therapeutic Index (TI = TD50 / ED50) ED50->TI_Calc Safety_Models Safety Models (e.g., Rotarod, Locomotor Activity) Dose_Response_T Dose-Response Curve (Adverse Effects) Safety_Models->Dose_Response_T Off_Target Off-Target Screening (e.g., NMDA Receptor Assay) Off_Target->Dose_Response_T TD50 Determine Toxic Dose Range Dose_Response_T->TD50 TD50->TI_Calc Start Compound (MPEP) Dose Escalation Start->Efficacy_Models Start->Safety_Models

Caption: Experimental workflow for determining the therapeutic index of a compound.

Part 1: Efficacy of MPEP in Preclinical Models

MPEP has demonstrated efficacy across a range of behavioral paradigms, primarily targeting anxiety, depression, and addiction.

Therapeutic Area Preclinical Model Species Effective Dose Range (i.p.) Key Finding Reference
Anxiety Vogel Conflict TestRat1 - 10 mg/kgDose-dependently increased the number of punished licks, an anxiolytic-like effect.[12][13]
Anxiety Elevated Plus-MazeRat1 - 30 mg/kgIncreased time spent and entries into the open arms.[12]
Depression Tail Suspension TestMouse1 - 20 mg/kgShortened the immobility time, indicating an antidepressant-like effect.[4][12]
Depression Olfactory BulbectomyRat10 mg/kg (chronic)Reversed the learning deficit in bulbectomized rats.[5][14]
Addiction (Cocaine) Conditioned Place PreferenceMouse1 - 20 mg/kgDose-dependently reduced the development of cocaine-induced place preference.[6]
Addiction (Ethanol) Ethanol Self-AdministrationMouse10 - 30 mg/kgDose-dependently decreased operant ethanol self-administration.[15]
Neuroprotection Methamphetamine ToxicityRat5 mg/kgProtected against methamphetamine-induced dopaminergic neurotoxicity.[16]

These studies collectively establish that MPEP produces robust therapeutic-like effects in rodents, generally within the 1 to 30 mg/kg range following intraperitoneal (i.p.) administration.

Part 2: Safety and Off-Target Profile of MPEP

A critical aspect of MPEP's therapeutic index is its side-effect profile and selectivity. While highly selective for mGluR5 over other mGluR subtypes, its activity at other CNS targets, particularly at higher concentrations, is a significant consideration.[2][17]

Assessment Model/Assay Species/System Dose/Concentration Range Key Finding Reference
Motor Coordination Locomotor ActivityRat/MouseUp to 30 mg/kgNo significant effect on locomotor activity or motor coordination at anxiolytic doses.[12][18]
Cognition Morris Water MazeRat3 - 30 mg/kg (p.o.)Did not significantly impair spatial learning at doses that were anxiolytic.[18]
Off-Target Activity NMDA Receptor ElectrophysiologyRat Cortical Neurons≥ 20 µMDirectly reduces NMDA receptor channel open time and current.[19][20][21]
Off-Target Activity NMDA-mediated NeurotoxicityRat/Mouse Neurons≥ 20 µMNeuroprotective effects at high concentrations are attributed to NMDA receptor blockade, not mGluR5.[19][20][22]
Ethanol Withdrawal Locomotor ActivityRat2.5 - 5 mg/kgCompromised locomotor activity in ethanol-withdrawn rats, suggesting a state-dependent adverse effect.[23][24]

The data reveal a crucial dichotomy: at doses effective in anxiety and depression models (up to 30 mg/kg), MPEP appears to have a favorable safety margin concerning sedation and cognitive impairment.[18] However, its neuroprotective effects observed at higher concentrations (≥20 µM) are likely mediated by off-target NMDA receptor antagonism.[20][22] This finding significantly complicates the interpretation of MPEP's mechanism of action in excitotoxicity studies and narrows its functional therapeutic window for purely mGluR5-mediated effects.

Comparative Analysis: MPEP vs. MTEP

The discovery of MPEP's limitations, particularly its NMDA receptor activity, spurred the development of second-generation mGluR5 antagonists. The most prominent of these is 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). A direct comparison highlights the evolution of mGluR5 pharmacology and provides context for MPEP's therapeutic index.[7]

Parameter MPEP MTEP Rationale for Comparison
Primary Target mGluR5 AntagonistmGluR5 AntagonistBoth compounds target the same receptor, allowing for a direct comparison of selectivity and off-target effects.
mGluR5 Potency (IC50) ~36 nM~5 nMMTEP exhibits higher potency at the target receptor.
Selectivity High vs. other mGluRsHigher than MPEP vs. mGluR1 and other CNS targets.MTEP was developed specifically to improve upon the selectivity profile of MPEP.[7]
Off-Target NMDA Activity Yes, at concentrations ≥ 20 µM.[20]Significantly less or absent at neuroprotective concentrations.[19][20]This is the most critical difference, giving MTEP a cleaner pharmacological profile and a wider, more reliable therapeutic window for studying mGluR5-specific effects.
In Vivo Efficacy Anxiolytic, antidepressant, anti-addictive effects.[4][6]Similar profile to MPEP, often with greater potency.Both are effective in vivo, but effects seen with MTEP can be more confidently attributed to mGluR5 antagonism.

This comparison underscores that while MPEP is a highly effective tool, its therapeutic index is constrained by its off-target pharmacology. For studies requiring high doses or investigating phenomena like neuroprotection where NMDA receptors play a key role, MTEP is the superior choice to ensure target specificity.[19][20]

Experimental Protocols

To ensure methodological rigor and reproducibility, detailed protocols for key behavioral assessments are provided below.

Protocol 1: Elevated Plus-Maze (EPM) for Anxiety

The EPM is a standard test for assessing anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor. Anxiolytic compounds increase the rodent's natural aversion to open, elevated spaces.

Methodology:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the experiment to minimize novelty-induced stress.

  • Drug Administration: Administer MPEP (e.g., 1, 10, 30 mg/kg, i.p.) or vehicle 30-60 minutes before testing. The exact timing should be determined by pharmacokinetic studies.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore freely for 5 minutes.

  • Data Acquisition: Use an automated video-tracking system to record the time spent in the open and closed arms and the number of entries into each arm.

  • Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms (% Open Arm Time) and/or the percentage of entries into the open arms (% Open Arm Entries) compared to the vehicle-treated group.

  • Causality Check: The total number of arm entries should also be analyzed. A significant change in this parameter could indicate a confounding effect on general locomotor activity rather than a specific effect on anxiety.

Protocol 2: Rotarod Test for Motor Coordination

This test is essential for ruling out motor impairment as a potential confounding factor in other behavioral tests.

Methodology:

  • Training: Train the animals on the rotarod apparatus (a rotating rod) at a constant or accelerating speed for 2-3 consecutive days until a stable baseline performance is achieved.

  • Drug Administration: Administer MPEP at the same doses and route as in the efficacy studies.

  • Test Procedure: At the same pre-treatment time as the efficacy test (e.g., 30-60 minutes post-injection), place the animal on the rotating rod.

  • Data Acquisition: Record the latency to fall from the rod. Multiple trials are typically conducted.

Conclusion and Future Directions

This compound (MPEP) is a pioneering mGluR5 antagonist that has profoundly advanced our understanding of glutamate signaling. Its therapeutic potential is evident from robust efficacy in preclinical models of anxiety, depression, and addiction, generally at doses between 1 and 30 mg/kg. Within this range, MPEP displays a favorable therapeutic index, showing minimal impact on motor coordination or spatial learning.[12][18]

However, the therapeutic window for MPEP is not without its limits. The compound's off-target antagonism of NMDA receptors at higher concentrations is a significant liability, particularly for studies on neuroprotection and excitotoxicity.[20][21] This characteristic mandates careful dose selection and necessitates the use of appropriate controls to validate that observed effects are indeed mediated by mGluR5.

The development of more selective compounds like MTEP represents a logical and necessary progression in the field.[7] MTEP provides a cleaner tool for dissecting mGluR5-specific mechanisms, effectively widening the functional therapeutic index. For researchers, the choice between MPEP and MTEP should be guided by the specific scientific question. MPEP remains a valid tool for many behavioral studies, but when high doses are required or when interplay with the NMDA system could confound results, MTEP is the more prudent choice. This comparative understanding is essential for maintaining scientific integrity and advancing the development of novel therapeutics targeting the glutamatergic system.

References

A Comparative Guide to 5-Methyl-2-(phenylethynyl)pyridine (MPEP) in Preclinical Models of Pain and Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental performance of 5-Methyl-2-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), with other relevant compounds in established preclinical models of pain and anxiety. The data presented is intended to offer an objective overview to inform further research and drug development in neuropsychiatric and pain disorders.

Data Presentation: Performance in Preclinical Models

The following tables summarize the quantitative data from key in vivo studies comparing MPEP with the more selective mGluR5 antagonist, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), and the mGluR1 antagonist, (4-methoxy-phenyl)-(6-methoxy-quinazolin-4-yl)-amine HCl (LY456236).

Table 1: Efficacy in a Model of Inflammatory Pain (Mouse Formalin Test)

CompoundDose (mg/kg, i.p.)Mean Licking/Flinching Time (seconds) ± SEM (Phase 2)% Inhibition of Pain Response
Vehicle-198 ± 120%
MPEP10160 ± 1119.2%
MPEP30~130~34.3%
MTEP3140 ± 1129.3%
MTEP10~110**~44.4%
LY45623630~145~26.8%
LY456236100~90**~54.5%
*p<0.05, **p<0.01 vs. vehicle. Data is estimated from graphical representations in the cited literature and should be considered approximate.

Table 2: Efficacy in a Model of Anxiety (Rat Vogel Conflict Test)

CompoundDose (mg/kg, i.p.)Mean Number of Shocks Accepted ± SEM
Vehicle-~2
MPEP1~7
MPEP10~11
Diazepam (comparator)10~12
p<0.01 vs. vehicle. Data is estimated from graphical representations in the cited literature.[1]

Table 3: Comparative Anxiolytic-like Effects

CompoundModelEffective Dose Range (mg/kg, i.p.)Notable Outcomes
MPEPVogel Conflict, Conditioned Lick Suppression3 - 30Anxiolytic effects comparable to chlordiazepoxide (CDP).[2]
MTEPVogel Conflict, Conditioned Lick Suppression3 - 10Anxiolytic effects comparable to CDP.[2]
LY456236Vogel Conflict, Conditioned Lick Suppression10 - 30Produced anxiolytic-like effects.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Mouse Formalin Test

This model is used to assess nociceptive and inflammatory pain.

  • Animals: Male Swiss-Webster mice are used.

  • Acclimation: Mice are placed in individual observation chambers for at least 30 minutes before the experiment to acclimate to the testing environment.

  • Drug Administration: MPEP, MTEP, LY456236, or vehicle is administered via intraperitoneal (i.p.) injection at the specified doses.

  • Formalin Injection: 30 minutes after drug administration, 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after formalin injection, the time the animal spends licking or flinching the injected paw is recorded. The observation period is divided into two phases: Phase 1 (0-5 minutes post-injection), representing acute nociceptive pain, and Phase 2 (15-40 minutes post-injection), representing inflammatory pain.

  • Data Analysis: The total time spent licking or flinching in each phase is calculated and statistically analyzed, typically using an analysis of variance (ANOVA) followed by post-hoc tests.

Rat Vogel Conflict Test

This test is a widely used model to screen for anxiolytic drug activity.

  • Animals: Male Wistar rats are used and are typically water-deprived for 48 hours prior to testing, with a 1-hour access to water 24 hours before the test.

  • Apparatus: A sound-attenuated chamber with a grid floor and a drinking spout connected to a water source and a shock generator.

  • Training: On the day of the experiment, rats are placed in the chamber and allowed to drink freely for a 5-minute habituation session.

  • Drug Administration: MPEP or a comparator drug like diazepam is administered i.p. 60 minutes before the test session.

  • Testing: During the test session, every 20th lick on the spout results in a mild electric shock (e.g., 0.5 mA for 0.5 seconds) delivered through the grid floor.

  • Data Collection: The number of shocks the animal is willing to accept to drink is recorded over a specific period (e.g., 5 minutes).

  • Data Analysis: The number of shocks is compared between drug-treated and vehicle-treated groups using statistical tests such as ANOVA.

Conditioned Lick Suppression Test

This model assesses fear-motivated learning and memory.

  • Animals: Rats are typically used and are water-deprived.

  • Apparatus: An experimental chamber with a drinking tube.

  • Training (Conditioning): On the first day, rats are trained to lick a drinking tube for water. On the second day, a neutral stimulus (e.g., a tone or light) is presented, followed by a mild, unavoidable foot shock. This pairing is repeated several times.

  • Testing: On the third day, the animals are returned to the chamber and allowed to drink. The conditioned stimulus (the tone or light) is presented without the shock.

  • Data Collection: The suppression of licking behavior during the presentation of the conditioned stimulus is measured. This is often calculated as a suppression ratio: (licks during CS) / (licks during CS + licks before CS). A lower ratio indicates greater fear conditioning.

  • Drug Administration: The test compound is administered before the testing session to evaluate its effect on the expression of conditioned fear.

  • Data Analysis: Suppression ratios are compared between different treatment groups.

Mandatory Visualization

Signaling Pathway of mGluR5

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Downstream Downstream Signaling Ca2->Downstream PKC->Downstream MPEP MPEP (Antagonist) MPEP->mGluR5 blocks

Caption: mGluR5 signaling cascade and the inhibitory action of MPEP.

Experimental Workflow for Preclinical Behavioral Testing

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 30-60 min) Drug_Admin Drug Administration (e.g., i.p. injection) Animal_Acclimation->Drug_Admin Drug_Prep Drug Preparation (MPEP, Alternatives, Vehicle) Drug_Prep->Drug_Admin Behavioral_Test Behavioral Assay (e.g., Formalin, Vogel Test) Drug_Admin->Behavioral_Test Pre-treatment (e.g., 30-60 min) Data_Collection Data Collection (e.g., Licking time, Shocks) Behavioral_Test->Data_Collection Stat_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stat_Analysis Results Results & Interpretation Stat_Analysis->Results

Caption: General workflow for in vivo behavioral experiments.

References

A Comparative Guide to 5-Methyl-2-(phenylethynyl)pyridine (MPEP) for Preclinical Anxiety and Depression Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methyl-2-(phenylethynyl)pyridine (MPEP), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with other relevant compounds in preclinical models of anxiety and depression. The data presented is sourced from peer-reviewed literature to facilitate informed decisions in drug discovery and development.

Mechanism of Action: mGluR5 Negative Allosteric Modulation

MPEP exerts its effects by binding to an allosteric site on the mGluR5, a Gq-coupled receptor. This binding does not directly compete with the endogenous ligand, glutamate, but rather modulates the receptor's response to it. As a negative allosteric modulator, MPEP reduces the signaling cascade initiated by glutamate binding. This cascade typically involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By dampening this pathway, MPEP reduces neuronal excitability, a mechanism believed to underlie its anxiolytic and antidepressant-like effects.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates MPEP MPEP (NAM) MPEP->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Figure 1: mGluR5 Signaling Pathway and MPEP Inhibition.

Efficacy in Preclinical Models of Anxiety

MPEP has demonstrated consistent anxiolytic-like effects across various rodent models. The following tables summarize key findings and compare its efficacy with other mGluR5 NAMs.

Table 1: Efficacy of mGluR5 Negative Allosteric Modulators in the Elevated Plus Maze (EPM) in Rats

CompoundDose Range (mg/kg, i.p.)Effect on Open Arm Time/EntriesReference
MPEP 1 - 30Significant increase[1]
MTEP 0.3 - 3.0Significant increase[2]
Diazepam (positive control) 10Significant increase[1]

Table 2: Efficacy of mGluR5 Negative Allosteric Modulators in the Conflict Drinking (Vogel) Test in Rats

CompoundDose Range (mg/kg, i.p.)Effect on Punished LickingReference
MPEP 1 - 10Significant increase[1][3]
MTEP 1 - 6Significant increase[4]
Diazepam (positive control) 10Significant increase[1]

Efficacy in Preclinical Models of Depression

The antidepressant-like potential of MPEP has also been investigated in several preclinical models.

Table 3: Efficacy of mGluR5 Negative Allosteric Modulators in the Tail Suspension Test (TST) in Mice

CompoundDose Range (mg/kg, i.p.)Effect on Immobility TimeReference
MPEP 1 - 20Significant decrease[5]
Imipramine (positive control) 20Significant decrease[1]

Table 4: Efficacy of MPEP in the Olfactory Bulbectomy Model of Depression in Rats

CompoundDose (mg/kg, i.p.)Treatment DurationEffect on Learning DeficitReference
MPEP 1014 daysRestoration of learning deficit[6]
Desipramine (positive control) Not specifiedProlongedRestoration of learning deficit[7]

Comparative Analysis with Other mGluR5 NAMs

While MPEP was a pioneering tool compound for studying mGluR5, newer NAMs with improved selectivity and pharmacokinetic profiles have been developed.

  • MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine): Generally considered more selective for mGluR5 over other mGluR subtypes compared to MPEP. Preclinical data suggests it has a potent anxiolytic-like profile, often at lower doses than MPEP.[2][4]

  • Basimglurant (RG7090): Has been investigated in clinical trials for major depressive disorder and Fragile X syndrome.[8][9][10][11] Preclinical studies have shown its antidepressant and anxiolytic-like properties.[10]

  • Mavoglurant (AFQ056): Also advanced to clinical trials for Fragile X syndrome and other indications.[12][13]

  • Fenobam: An early mGluR5 antagonist that showed anxiolytic effects in clinical trials.

Direct head-to-head preclinical comparisons of all these compounds in the same battery of tests are limited in the published literature. However, the available data suggest that while the therapeutic target is the same, there may be differences in potency, efficacy, and side-effect profiles among these compounds.

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[14][15][16][17][18]

EPM_Workflow cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Apparatus Plus-shaped maze (Two open, two closed arms) Elevated above the floor Acclimation Acclimate animal to testing room Placement Place animal in the center of the maze Acclimation->Placement Exploration Allow free exploration (typically 5-10 min) Placement->Exploration Recording Record behavior with video tracking system Exploration->Recording Parameters Measure: - Time spent in open/closed arms - Number of entries into open/closed arms Recording->Parameters Interpretation Anxiolytic effect indicated by: - Increased time in open arms - Increased entries into open arms Parameters->Interpretation

Figure 2: Experimental Workflow for the Elevated Plus Maze.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the test.

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

    • Behavior is recorded and analyzed using a video-tracking system.

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Tail Suspension Test (TST)

The TST is a common screening tool for potential antidepressant drugs in mice.[19][20][21][22][23]

TST_Workflow cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Apparatus Suspension box or rod Acclimation Acclimate mouse to testing room Suspension Suspend mouse by the tail using adhesive tape Acclimation->Suspension Observation Observe for a fixed period (typically 6 minutes) Suspension->Observation Recording Record duration of immobility Observation->Recording Parameter Measure: - Total duration of immobility Recording->Parameter Interpretation Antidepressant effect indicated by: - Decreased duration of immobility Parameter->Interpretation

Figure 3: Experimental Workflow for the Tail Suspension Test.

  • Apparatus: A horizontal bar or rod from which the mouse can be suspended.

  • Procedure:

    • Mice are brought to the testing room and allowed to acclimate.

    • A piece of adhesive tape is attached to the tail of the mouse.

    • The mouse is suspended by its tail from the bar.

    • The duration of immobility is recorded over a set period (typically 6 minutes).

  • Parameter Measured:

    • The total time the mouse remains immobile.

  • Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

MPEP has been a valuable pharmacological tool that has significantly contributed to the understanding of the role of mGluR5 in anxiety and depression. The preclinical data robustly supports its anxiolytic and antidepressant-like efficacy. However, for future drug development, newer mGluR5 NAMs with improved pharmacological profiles, such as MTEP, basimglurant, and mavoglurant, represent more promising candidates. This guide provides a foundation for comparing the preclinical efficacy of these compounds and for designing future studies to further elucidate their therapeutic potential. Researchers are encouraged to consult the full-text articles referenced for more detailed information on experimental procedures and data analysis.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Methyl-2-(phenylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Methyl-2-(phenylethynyl)pyridine (CAS No. 124300-38-5). As a specialized pyridine derivative, its management requires a nuanced understanding of its potential chemical reactivity and toxicological profile. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights that prioritize safety, scientific integrity, and regulatory adherence.

Disclaimer: At the time of writing, a specific, comprehensive Safety Data Sheet (SDS) with GHS classification for this compound is not consistently available across public databases.[1] Therefore, the following guidance is synthesized from the known hazards of its core chemical structures: the pyridine ring and the phenylethynyl group. Pyridine and its derivatives are well-documented as being flammable, toxic, and irritant substances.[2] Consequently, all waste containing this compound must be treated as hazardous.[2] This protocol is a baseline; always consult your institution's Environmental Health and Safety (EHS) department for specific local and federal regulations.[2][3]

Hazard Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the potential risks is paramount. The chemical structure of this compound suggests a hazard profile analogous to other substituted pyridines.

  • Pyridine Moiety: The pyridine ring is the primary contributor to the compound's toxicological and physical hazards. Pyridines are known to be:

    • Flammable: They are often liquids with low flash points, and their vapors can form explosive mixtures with air.[4][5]

    • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[5][6] Systemic effects can include damage to the central nervous system, liver, and kidneys.[5][7]

    • Irritant: Can cause irritation to the skin, eyes, and respiratory tract.[5][7]

    • Basic: As weak bases, pyridine derivatives can react violently with strong acids and oxidizing agents.[4][7] This chemical incompatibility is a critical factor in waste segregation.

  • Phenylethynyl Group: While the terminal alkyne is stabilized by the phenyl group, the potential for hazardous reactions, though low, should not be entirely dismissed, especially with certain metals. The primary contribution to the disposal protocol is its identity as part of a complex organic molecule that requires incineration.

Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Physical Hazards Assumed to be a flammable liquid or solid. Vapors may be heavier than air.• Use in a well-ventilated area, preferably a certified chemical fume hood.[3][8]• Keep away from heat, sparks, open flames, and other ignition sources.[9]• Use non-sparking tools and explosion-proof equipment.[9]
Health Hazards • Harmful if swallowed, inhaled, or in contact with skin.[5]• Expected to cause skin and eye irritation.[2][7]Gloves: Chemical-resistant gloves are mandatory. Butyl rubber or Viton® are recommended for pyridine-like compounds.[2][8] Nitrile gloves offer limited protection and should be avoided for prolonged contact.• Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]• Lab Coat: A standard, fully-buttoned laboratory coat to protect clothing and skin.[2]
Environmental Hazards Nitrogen-containing heterocyclic compounds can be toxic to aquatic life with long-lasting effects.[5][10]• Prevent release into the environment.[7][10]• Never dispose of down the drain or in regular trash.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be managed as a hazardous waste stream from generation to final disposal.

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be classified as hazardous waste.[2] This includes:

  • Unused or expired pure compound.

  • Reaction mixtures and solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).

  • Rinsate from cleaning contaminated glassware (see protocol below).

Causality: The core principle of waste segregation is preventing unintended chemical reactions. Pyridine derivatives are incompatible with strong oxidizing agents and acids.[2][4] Mixing these waste streams could lead to a violent exothermic reaction, fire, or the release of toxic fumes. Therefore, this waste must be kept in a dedicated container.

Step 2: Waste Collection and Containerization
  • Select a Container: Use a designated, properly sealed, and clearly labeled hazardous waste container.[2] The container must be made of a compatible material, such as glass or high-density polyethylene.[3]

  • Labeling: The container must be labeled clearly with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazards (e.g., "Flammable," "Toxic," "Irritant").[2]

    • The accumulation start date.

  • Collection: Collect the waste directly into the labeled container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

Step 3: Glassware Decontamination Protocol
  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood. This rinsate is hazardous and must be collected in your designated this compound waste container.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Step 4: Storage

Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2] The storage location should be cool, dry, and away from direct sunlight and sources of ignition.[3][4] Ensure it is segregated from incompatible materials.

Step 5: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The most common and effective disposal method for this type of compound is controlled incineration, which ensures the complete destruction of the molecule into less harmful components.[9]

Spill Management Protocol

Accidents can happen, and a clear plan is essential for safe mitigation.

  • For Small Spills (manageable within 10 minutes):

    • Ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[2][3][9]

    • Carefully collect the absorbent material using non-sparking tools and place it into your designated hazardous waste container.[9]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS department or emergency response team immediately.[2][8]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for handling waste generated from work with this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Containment & Segregation cluster_3 Final Disposition start Waste Generation (Pure compound, solutions, contaminated materials) waste_type Determine Waste Type start->waste_type liquid_waste Collect Liquid Waste (Pure, Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Collect Solid Waste (Gloves, Pipettes, Absorbent) waste_type->solid_waste Solid container Use Dedicated, Labeled Hazardous Waste Container liquid_waste->container solid_waste->container storage Store in Secure Satellite Accumulation Area container->storage ehs_contact Contact EHS / Licensed Vendor for Pickup and Disposal storage->ehs_contact

Caption: Decision workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(phenylethynyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(phenylethynyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.